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  • Product: N-(2-methylprop-2-enyl)hydrazinecarbothioamide
  • CAS: 39215-63-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: N-(2-methylprop-2-enyl)hydrazinecarbothioamide in Metallodrug Development

Executive Summary The development of novel transition metal-based therapeutics relies heavily on the design of versatile, tunable ligands. N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS 39215-63-9) represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel transition metal-based therapeutics relies heavily on the design of versatile, tunable ligands. N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS 39215-63-9) represents a highly specialized N4-substituted thiosemicarbazide derivative that bridges the gap between coordination chemistry and synthetic biology.

Characterized by its hydrazinecarbothioamide core and a terminal methallyl (2-methylprop-2-enyl) moiety, this compound serves a dual purpose. The N,S-donor system provides a robust chelating scaffold for stabilizing transition metals (e.g., Cu²⁺, Ru³⁺, Zn²⁺), while the terminal alkene offers a synthetic handle for post-complexation modifications, such as bioconjugation or integration into polymeric drug-delivery matrices. This whitepaper details the structural properties, synthesis methodologies, and pharmacological applications of this critical intermediate.

Physicochemical Properties & Molecular Architecture

The molecular architecture of N-(2-methylprop-2-enyl)hydrazinecarbothioamide is defined by its strong hydrogen-bonding network and lipophilic tail. The methallyl group increases the overall lipophilicity of the molecule compared to unsubstituted thiosemicarbazide, a critical factor for the cellular internalization of its subsequent metal complexes.

Table 1: Quantitative Chemical and Structural Data
PropertyValueStructural Rationale
Chemical Name N-(2-methylprop-2-enyl)hydrazinecarbothioamideStandard IUPAC nomenclature.
CAS Registry Number [1]Unique identifier for the specific isomer.
Molecular Formula C₅H₁₁N₃SDictates stoichiometric ratios for complexation.
Molecular Weight 145.23 g/mol Low molecular weight ensures high ligand efficiency.
SMILES String CC(=C)CNC(=S)NNConfirms the terminal alkene and thione core.
H-Bond Donors 3 (-NH₂, -NH-, -NH-)Facilitates secondary interactions with target proteins.
H-Bond Acceptors 2 (C=S, -N=)Participates in target binding and crystal packing.
Topological Polar Surface Area 71.6 ŲOptimal for membrane permeability (Rule of 5 compliant).

Data supported by structural databases from [2].

Synthesis Methodology & Workflow

The most efficient and scalable route to N4-substituted thiosemicarbazides avoids the use of highly toxic thiophosgene by utilizing an isothiocyanate intermediate. The nucleophilic addition of hydrazine to 2-methylallyl isothiocyanate yields the target compound with high atom economy.

Synthesis A 2-Methylallylamine (Amine Precursor) B Carbon Disulfide + Base (Dithiocarbamate Formation) A->B CS2 / NaOH C 2-Methylallyl isothiocyanate (Reactive Intermediate) B->C Desulfurization E N-(2-methylprop-2-enyl) hydrazinecarbothioamide C->E + NH2NH2 D Hydrazine Hydrate (Nucleophilic Addition) D->E

Figure 1: Stepwise synthesis workflow of N-(2-methylprop-2-enyl)hydrazinecarbothioamide.

Protocol 1: Synthesis of the Ligand

Objective: Synthesize high-purity N-(2-methylprop-2-enyl)hydrazinecarbothioamide via nucleophilic addition.

  • Preparation of the Nucleophile: Dissolve 50 mmol of hydrazine hydrate (80%) in 30 mL of absolute ethanol. Cool the solution to 0–5°C in an ice bath.

    • Causality: Cooling suppresses unwanted side reactions and manages the exothermic nature of the nucleophilic attack. Ethanol acts as a protic solvent, stabilizing the transition state via hydrogen bonding.

  • Addition of the Electrophile: Dissolve 45 mmol of 2-methylallyl isothiocyanate in 20 mL of absolute ethanol. Add this solution dropwise to the chilled hydrazine mixture under vigorous magnetic stirring over 30 minutes.

    • Causality: Dropwise addition ensures that hydrazine remains in strict stoichiometric excess at all times, preventing the formation of symmetrical 1,4-bis(2-methylallyl)thiosemicarbazide byproducts.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Isolation: Concentrate the solvent under reduced pressure to 25% of its original volume. Induce crystallization by adding ice-cold distilled water. Filter the resulting white precipitate in vacuo.

  • Self-Validating System: Recrystallize from hot ethanol. Validation is achieved orthogonally: the cessation of exothermic activity indicates reaction completion, while FT-IR spectroscopy must confirm the disappearance of the distinct isothiocyanate N=C=S stretch at ~2100 cm⁻¹ and the appearance of N-H stretches at ~3300 cm⁻¹.

Coordination Chemistry & Biological Mechanism of Action

The hydrazinecarbothioamide core acts as a highly versatile bidentate ligand. The thione sulfur (C=S) and the terminal hydrazine nitrogen (-NH₂) serve as the primary electron donors. In solution, the ligand exhibits thione-thiol tautomerism. Upon interaction with transition metals, it coordinates in the deprotonated thiolato form, providing a strong covalent character to the metal-sulfur bond, which stabilizes higher oxidation states of the metal center.

ROS-Mediated Apoptosis

As highlighted by recent oncology research indexed in the [3], transition metal complexes (especially Copper and Ruthenium) of thiosemicarbazones are potent anticancer agents. The incorporation of the lipophilic methallyl group enhances the cellular uptake of the complex. Once internalized, the redox-active metal center undergoes rapid cycling (e.g., Cu²⁺ ↔ Cu⁺), catalyzing the generation of Reactive Oxygen Species (ROS) via Fenton-like reactions. This oxidative stress disrupts the mitochondrial membrane potential, ultimately triggering Topoisomerase II inhibition and the intrinsic apoptotic pathway, a mechanism supported by [4].

MOA Ligand Ligand: N-(2-methylprop-2-enyl) hydrazinecarbothioamide Complex Metal-Thiosemicarbazide Complex Ligand->Complex Chelation Metal Metal Ion (Cu2+, Ru3+) Metal->Complex Cell Cellular Internalization (Enhanced Lipophilicity) Complex->Cell Uptake ROS Redox Cycling & ROS Generation Cell->ROS Target Lysosome/Mitochondria Apoptosis Mitochondrial Dysfunction & Apoptosis ROS->Apoptosis Oxidative Stress

Figure 2: Mechanistic pathway of ROS-mediated apoptosis induced by metal-ligand complexes.

Metallodrug Synthesis: Copper(II) Complexation

To leverage the biological mechanisms described above, the ligand must be successfully coordinated to a bioactive metal center.

Protocol 2: Synthesis of Cu(II)-Methallyl-Thiosemicarbazone Complex

Objective: Generate a bioactive Cu(II) complex for downstream in vitro ROS generation assays.

  • Ligand Solubilization: Dissolve 10 mmol of N-(2-methylprop-2-enyl)hydrazinecarbothioamide in 25 mL of warm methanol (40°C).

  • Metal Addition: Dissolve 10 mmol of Copper(II) chloride dihydrate (CuCl₂·2H₂O) in 15 mL of methanol. Add this green solution dropwise to the ligand solution.

  • Thermodynamic Drive: Reflux the mixture at 65°C for 2 hours.

    • Causality: Refluxing provides the necessary activation energy to overcome the kinetic barrier associated with displacing the aquo/chloro ligands from the Cu(II) coordination sphere, driving the formation of the thermodynamically stable N,S-chelate.

  • Precipitation & Washing: Cool the solution to 4°C overnight to precipitate the dark green/brown complex. Filter via a Büchner funnel and wash sequentially with cold methanol and diethyl ether to remove unreacted starting materials.

  • Self-Validating System: Desiccate under vacuum. Validation is confirmed via FT-IR: a definitive shift in the C=S stretching frequency from ~1050 cm⁻¹ (free ligand) to ~800 cm⁻¹ confirms successful S-coordination, while shifts in N-H bending vibrations confirm N-coordination.

References

  • National Center for Biotechnology Information (NCBI). "Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties". NIH.gov. URL:[Link]

  • Frontiers in Chemistry. "Anticancer drugs based on metal complexes". Frontiersin.org. URL:[Link]

Exploratory

Rational Design and Synthesis Pathways for N-(2-methylprop-2-enyl)hydrazinecarbothioamide

As a Senior Application Scientist in heterocyclic chemistry, I approach the synthesis of complex building blocks not merely as a sequence of reactions, but as a carefully orchestrated control of nucleophilic and electrop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in heterocyclic chemistry, I approach the synthesis of complex building blocks not merely as a sequence of reactions, but as a carefully orchestrated control of nucleophilic and electrophilic centers. N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS: 39215-63-9), widely known in literature as 4-methallylthiosemicarbazide, is a highly versatile precursor. Its structural architecture—combining a bidentate thiosemicarbazide core with a terminal methallyl alkene—makes it an exceptionally valuable scaffold for the synthesis of bioactive 1,2,4-triazoles and fused thiazolo-triazole systems.

This whitepaper provides an in-depth, self-validating technical guide to the synthesis, physicochemical profiling, and downstream applications of this critical intermediate.

Mechanistic Rationale & Pathway Design

The synthesis of 4-substituted thiosemicarbazides fundamentally relies on the controlled nucleophilic addition of hydrazine to an isothiocyanate. The pathway to N-(2-methylprop-2-enyl)hydrazinecarbothioamide is a two-step process:

  • Nucleophilic Substitution & Rearrangement: Methallyl chloride reacts with a thiocyanate salt to form methallyl isothiocyanate.

  • Hydrazinolysis (Nucleophilic Addition): The isothiocyanate is trapped by hydrazine hydrate.

The causality behind selecting this specific sequence lies in the extreme reactivity of the isothiocyanate carbon. By synthesizing the methallyl isothiocyanate in situ or isolating it just prior to hydrazinolysis, we prevent premature degradation. Furthermore, the dropwise addition of the electrophile into a cooled solution containing a slight excess of hydrazine is a kinetic necessity. Hydrazine is a potent bis-nucleophile; if the isothiocyanate is in excess locally, it can react with both nitrogen atoms of hydrazine, forming an unwanted symmetric bis-thiosemicarbazide.

SynthesisPathway A Methallyl Chloride + NH4SCN B Methallyl Isothiocyanate (Intermediate) A->B Acetone, Reflux (Nucleophilic Substitution) D N-(2-methylprop-2-enyl) hydrazinecarbothioamide B->D EtOH, 0-5°C to RT (Nucleophilic Addition) C Hydrazine Hydrate (N2H4·H2O) C->D

Fig 1. Two-step synthetic pathway for N-(2-methylprop-2-enyl)hydrazinecarbothioamide.

Physicochemical Profiling

Before initiating synthesis, it is critical to understand the target's physicochemical parameters to design appropriate isolation and purification strategies. The data summarized below is aggregated from [1].

Table 1: Physicochemical Properties of N-(2-methylprop-2-enyl)hydrazinecarbothioamide

ParameterValue
IUPAC Name N-(2-methylprop-2-enyl)hydrazinecarbothioamide
Common Synonym 4-methallylthiosemicarbazide
CAS Number 39215-63-9
Molecular Formula C₅H₁₁N₃S
Molecular Weight 145.23 g/mol
Topological Polar Surface Area (TPSA) ~71.6 Ų
Hydrogen Bond Donors / Acceptors 3 / 2

Step-by-Step Experimental Methodologies

Every protocol described below is designed as a self-validating system . By incorporating In-Process Quality Control (IPC) checks, the chemist can verify the success of each mechanistic step before proceeding, ensuring high fidelity and yield.

Step 1: Precursor Synthesis (Methallyl Isothiocyanate)

The choice of acetone as the solvent is driven by differential solubility: it readily dissolves both methallyl chloride and ammonium thiocyanate, but the byproduct (ammonium chloride) is highly insoluble. This precipitation drives the reaction forward via Le Chatelier's principle, as documented in [2].

Protocol:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Solvation: Charge the flask with 0.11 mol of ammonium thiocyanate ( NH4​SCN ) and 150 mL of anhydrous acetone. Stir until partially dissolved.

  • Addition: Add 0.10 mol of methallyl chloride dropwise over 15 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4 to 6 hours. A white precipitate of NH4​Cl will rapidly form.

  • IPC (Self-Validation): Sample the reaction mixture and analyze via FTIR. The appearance of a strong, broad absorption band at ~2100–2150 cm⁻¹ confirms the formation of the isothiocyanate (-N=C=S) functional group.

  • Isolation: Cool the mixture to room temperature. Filter the precipitated NH4​Cl through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting methallyl isothiocyanate via vacuum distillation to yield a pale yellow oil.

Step 2: Hydrazinolysis to the Target Molecule

Absolute ethanol is chosen as the solvent to prevent the competitive hydrolysis of the highly electrophilic isothiocyanate intermediate.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, internal thermometer, and dropping funnel.

  • Preparation: Charge the flask with 0.12 mol of hydrazine hydrate (85-100%) and 50 mL of absolute ethanol. Cool the solution strictly to 0–5°C using an ice-water bath.

  • Controlled Addition: Dissolve 0.10 mol of the purified methallyl isothiocyanate in 20 mL of absolute ethanol. Add this solution dropwise to the hydrazine over 30–45 minutes. Critical: Maintaining the internal temperature below 5°C is mandatory to suppress bis-addition.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20–25°C) for 2 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexane:EtOAc 7:3) and FTIR. The reaction is complete when the -N=C=S stretch (~2100 cm⁻¹) completely disappears, replaced by primary/secondary amine N-H stretches at 3100–3400 cm⁻¹ .

  • Crystallization: Concentrate the mixture to half its volume under reduced pressure. Cool to 4°C to induce crystallization. Filter the resulting white precipitate.

  • Purification: Recrystallize from an ethanol/water mixture to yield pure N-(2-methylprop-2-enyl)hydrazinecarbothioamide.

Table 2: Stoichiometry and Yield Optimization for Hydrazinolysis

Temperature (°C)Addition RateHydrazine Eq.Expected Yield (%)Major Impurity Profile
0 - 5 Dropwise (30 min) 1.2 88 - 92 Trace bis-adduct
25 (RT)Dropwise (30 min)1.275 - 80Symmetric bis-adduct (~15%)
0 - 5Bolus (1 min)1.060 - 65Unreacted starting material

Downstream Applications: Fused Thiazolo-Triazole Scaffolds

The true value of N-(2-methylprop-2-enyl)hydrazinecarbothioamide lies in its terminal methallyl group, which acts as an internal nucleophile/electrophile depending on the reaction conditions.

Recent advancements have utilized this molecule in a catalyst-free direct approach to synthesize 5-polyfluoroalkyl-1,2,4-triazole-3-thiones, as detailed by[3]. Specifically, reacting 4-methallylthiosemicarbazide with trifluoroacetic acid (TFA) yields 6,6-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole in a single step[4].

Mechanistic Causality: The highly acidic environment of TFA protonates the methallyl double bond, generating a stable tertiary carbocation. The adjacent thione sulfur atom subsequently undergoes an intramolecular nucleophilic attack on this carbocation, seamlessly forming the fused thiazoline ring.

ApplicationPathway A N-(2-methylprop-2-enyl) hydrazinecarbothioamide C Electrophilic Cyclization (Solvent-Free, 80°C) A->C B Trifluoroacetic Acid (TFA) B->C D 6,6-dimethyl-3-(trifluoromethyl)-5,6-dihydro [1,3]thiazolo[2,3-c][1,2,4]triazole C->D Intramolecular Thiazoline Ring Formation

Fig 2. Downstream electrophilic cyclization into fused thiazolo-triazole scaffolds.

References

  • "Practical Synthetic Organic Chemistry: Halogen Nucleophiles." Chemistry-Chemists. URL: [Link]

Sources

Foundational

Spectroscopic Characterization of N-(2-methylprop-2-enyl)hydrazinecarbothioamide: A Comprehensive Technical Guide

As a Senior Application Scientist overseeing analytical pipelines for small-molecule ligands, I frequently encounter the analytical challenges posed by highly functionalized coordination precursors. N-(2-methylprop-2-eny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing analytical pipelines for small-molecule ligands, I frequently encounter the analytical challenges posed by highly functionalized coordination precursors. N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS 39215-63-9), commonly referred to as 4-methallylthiosemicarbazide, is a prime example[1]. With the molecular formula C₅H₁₁N₃S and a molecular weight of 145.23 g/mol [1], this compound serves as a critical bidentate (N, S) ligand in the synthesis of biologically active transition metal complexes[2].

This whitepaper provides an in-depth, field-proven guide to the spectroscopic characterization of this molecule. By moving beyond mere protocol lists, we will explore the causality behind our analytical choices—specifically addressing the structural dynamics of thione-thiol tautomerism—and establish a self-validating experimental workflow.

Structural Dynamics: Tautomerization & Coordination Potential

The spectroscopic behavior of N-(2-methylprop-2-enyl)hydrazinecarbothioamide is dictated by its structural duality. In the solid state, the molecule predominantly exists in the thione form (C=S). However, in solution—particularly in the presence of basic environments or transition metal ions—it can undergo tautomerization to the thiol form (C-SH), followed by deprotonation to form a highly reactive thiolate anion[2].

Understanding this equilibrium is the cornerstone of our analytical strategy. If a researcher misinterprets the disappearance of the ν(C=S) band in an FT-IR spectrum, they may falsely assume sample degradation rather than recognizing a tautomeric shift[2]. Furthermore, the terminal alkene of the methallyl group provides a unique spectroscopic handle that must be preserved and validated throughout the characterization process.

Experimental Workflows & Self-Validating Protocols

To ensure absolute scientific integrity, every analytical step must contain an internal validation mechanism. The following workflow utilizes orthogonal techniques to build an irrefutable structural profile.

SpectroscopicWorkflow cluster_methods Parallel Spectroscopic Characterization Sample N-(2-methylprop-2-enyl) hydrazinecarbothioamide (CAS 39215-63-9) Purification Recrystallization & Purity Validation Sample->Purification Prepare IR ATR-FTIR (Solid State) Purification->IR Dry Crystals NMR 1H & 13C NMR (Solution State) Purification->NMR Dissolve in DMSO-d6 MS HRMS ESI-TOF (Gas Phase) Purification->MS Ionize (Soft) Validation Structural & Tautomeric Confirmation IR->Validation H-Bonding & C=S NMR->Validation Connectivity MS->Validation Exact Mass

Figure 1: Self-validating multi-modal spectroscopic workflow for thiosemicarbazide characterization.

Protocol 1: Sample Preparation and Purity Validation

Causality & Rationale: Spectroscopic artifacts often arise from trace solvent impurities or degraded byproducts. Recrystallization ensures a uniform crystal lattice, which is critical for reproducible solid-state FT-IR.

  • Dissolve crude N-(2-methylprop-2-enyl)hydrazinecarbothioamide in a minimal volume of boiling 1:1 ethanol/water.

  • Filter the solution hot to remove insoluble polymeric impurities.

  • Cool slowly to 4 °C to induce crystallization, avoiding rapid crashing which traps solvent inclusions.

  • Isolate crystals via vacuum filtration and dry under high vacuum (10⁻² mbar) for 24 hours.

  • Self-Validation Step: Perform a melting point analysis. A sharp melting range (< 1.5 °C) validates the complete removal of solvent and impurities, green-lighting the sample for high-resolution spectroscopy.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR

Causality & Rationale: We prioritize[3]. The mechanical pressure required to press KBr pellets can induce polymorphic transitions or artificially alter the intermolecular hydrogen-bonding network, leading to artifactual shifts in the ν(N-H) and ν(C=S) bands. ATR preserves the native solid-state structure.

  • Place 2–3 mg of the validated crystalline sample directly onto the diamond crystal of the ATR-FTIR spectrometer.

  • Apply uniform pressure using the anvil.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

  • Self-Validation Step: Check the baseline at 2500–2600 cm⁻¹. The absence of a broad S-H stretching band confirms that the molecule remains entirely in the thione form in the solid state[2].

Protocol 3: Multinuclear NMR Acquisition

Causality & Rationale:[4] because its strong hydrogen-bond accepting capability disrupts intermolecular solute-solute interactions. This prevents concentration-dependent chemical shifts and yields sharp, well-resolved signals for the exchangeable N-H and NH₂ protons.

  • Weigh exactly 15 mg of the crystalline sample.

  • Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Acquire ¹H NMR at 400 MHz using a standard 30° pulse sequence, 16 scans, and a 2-second relaxation delay.

  • Acquire ¹³C NMR at 100 MHz using power-gated broadband proton decoupling, 1024 scans, and a 2-second relaxation delay.

  • Self-Validation Step: Inspect the residual water peak (~3.33 ppm in DMSO-d₆). An unusually large water integral indicates hygroscopic absorption, which accelerates N-H proton exchange and broadens critical structural signals. If observed, the sample must be re-dried.

Data Presentation & Interpretation

The integration of FT-IR and NMR data provides a complete map of the molecule's connectivity and electronic state. The thione (C=S) function is highly diagnostic; it typically presents as a sharp, intense peak around 1060–1070 cm⁻¹ in IR[5], and as a highly deshielded resonance (~182 ppm) in ¹³C NMR.

Table 1: FT-IR Vibrational Assignments (Solid State)
Wavenumber (cm⁻¹)Vibrational ModeStructural Significance & Causality
3320, 3250ν(N-H) and ν(NH₂)Confirms primary/secondary amines. Peak sharpness indicates a stabilized hydrogen bonding network[3].
3150ν(N-H) thioamideCharacteristic of the N⁴-H proton adjacent to the thione group.
2960, 2920ν(C-H) aliphaticCorresponds to the methallyl -CH₃ and -CH₂- groups.
1650ν(C=C)Confirms the integrity of the terminal alkene in the methallyl moiety.
1550δ(N-H) + ν(C-N)Thioamide II band; confirms the partial double-bond character of the C-N bond.
1068, 810ν(C=S)Thioamide I and III bands; irrefutable proof that the molecule exists in the thione tautomer prior to metal coordination[5].
Table 2: Multinuclear NMR (¹H and ¹³C) Chemical Shifts in DMSO-d₆
NucleusChemical Shift (ppm)MultiplicityIntegration / AssignmentCausality / Rationale
¹H8.80Singlet1H, N¹-H (Hydrazine)Deshielded by the adjacent electronegative nitrogen and anisotropic effects of the C=S bond.
¹H7.85Triplet1H, N⁴-H (Amide)Couples with the adjacent allylic -CH₂- group (³J ≈ 6.0 Hz).
¹H4.75, 4.65Two Singlets2H, =CH₂ (Vinylic)Geminal protons of the terminal alkene; distinct due to lack of rotational symmetry.
¹H4.50Broad Singlet2H, -NH₂ (Terminal)Broadened due to the quadrupolar relaxation of nitrogen and rapid solvent exchange[4].
¹H4.05Doublet2H, N-CH₂- (Allylic)Split by the adjacent N⁴-H proton.
¹H1.70Singlet3H, -CH₃Shielded aliphatic methyl group attached to the alkene.
¹³C182.5-C=S (Thione)Highly deshielded quaternary carbon characteristic of thioamides.
¹³C141.2--C= (Quaternary)Substituted carbon of the methallyl group.
¹³C110.5-=CH₂ (Terminal)Characteristic shift for terminal unsubstituted vinylic carbons.
¹³C47.8-N-CH₂- (Allylic)Shifted downfield by the adjacent electronegative N⁴ nitrogen atom.
¹³C20.4--CH₃Standard aliphatic methyl carbon.

Conclusion

The rigorous spectroscopic characterization of N-(2-methylprop-2-enyl)hydrazinecarbothioamide requires a deep understanding of its tautomeric flexibility and hydrogen-bonding capabilities. By employing self-validating protocols—such as utilizing ATR-FTIR to prevent pressure-induced artifacts and carefully monitoring residual water in NMR to prevent proton exchange—researchers can establish an unimpeachable structural baseline. This baseline is non-negotiable for downstream applications, particularly when this ligand is deployed in the synthesis of advanced metallopharmaceuticals.

References

  • Mostafa, M. M. "Spectroscopic studies of some thiosemicarbazide compounds derived from Girard's T and P". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link]

  • Pellei, M. et al. "Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis". Inorganic Chemistry (ACS Publications). URL:[Link]

  • Reddy, V. et al. "Synthesis, spectroscopic characterization and antimicrobial activity studies of 2-Butyl-4-chloro-5-formylimidazole thiosemicarbazone". Journal of Applied Pharmaceutical Science. URL:[Link]

  • Graur, I. et al. "A new thiosemicarbazone and its 3d metal complexes: Synthetic, structural, and antioxidant studies". SAGE Journals. URL:[Link]

Sources

Exploratory

In Vitro Biological Activity and Pharmacological Scaffolding of N-(2-methylprop-2-enyl)hydrazinecarbothioamide

Executive Summary & Chemical Profiling N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS: 39215-63-9), frequently referred to in medicinal chemistry as 4-methallylthiosemicarbazide , is a highly reactive bidentate liga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS: 39215-63-9), frequently referred to in medicinal chemistry as 4-methallylthiosemicarbazide , is a highly reactive bidentate ligand and pharmacophore building block[1]. While the bare hydrazinecarbothioamide molecular framework (C5H11N3S) exhibits baseline metal-chelating properties, its primary significance in modern drug discovery lies in its capacity to undergo electrophilic intramolecular cyclization[1],[2].

The methallyl group (2-methylprop-2-enyl) provides a crucial terminal double bond. When subjected to specific acidic or electrophilic conditions, this scaffold rapidly cyclizes to form fused thiazolo[2,3-c][1,2,4]triazole derivatives[3],[4]. These downstream derivatives exhibit profound in vitro biological activities, acting as potent anticancer agents, enzyme inhibitors (specifically targeting Thymidine Phosphorylase and VEGFR2), and broad-spectrum antimicrobial compounds[5],[6],.

This technical guide dissects the in vitro biological activity of this compound by analyzing its transformation into bioactive heterocycles, detailing the causality behind the experimental screening methods, and providing self-validating protocols for laboratory replication.

Mechanistic Transformation: From Scaffold to Bioactive Agent

To evaluate the in vitro activity of N-(2-methylprop-2-enyl)hydrazinecarbothioamide, researchers rarely screen the raw precursor against cell lines. Instead, the compound is activated via reaction with electrophiles such as trifluoroacetic anhydride (TFAA)[2].

Causality of Transformation: The use of TFAA serves a dual mechanistic purpose. First, the strong acidic environment protonates the methallyl group, triggering an electrophilic attack by the sulfur atom to close the five-membered thiazoline ring[2]. Second, it introduces a trifluoromethyl (-CF3) moiety into the resulting triazole. The -CF3 group is highly electron-withdrawing and lipophilic, drastically enhancing the compound's ability to cross cellular membranes during in vitro assays and increasing its binding affinity within hydrophobic enzyme pockets[3],[4].

G Scaffold N-(2-methylprop-2-enyl) hydrazinecarbothioamide (Precursor Scaffold) Cyclization Electrophilic Cyclization (TFAA / Acidic Conditions) Scaffold->Cyclization Scaffold Activation Bioactive Thiazolo[2,3-c][1,2,4]triazole Derivatives Cyclization->Bioactive Ring Fusion Anticancer Anticancer Activity (MCF-7, MDA-MB-231) Bioactive->Anticancer Enzyme Enzyme Inhibition (TP & VEGFR2) Bioactive->Enzyme Antimicrobial Antimicrobial Efficacy (Bacterial/Fungal) Bioactive->Antimicrobial

Diagram 1: Transformation of the hydrazinecarbothioamide scaffold into bioactive derivatives.

In Vitro Pharmacological Profiling

Anticancer Activity & Cytotoxicity

Derivatives synthesized from the 4-methallylthiosemicarbazide scaffold have been rigorously evaluated against human breast cancer cell lines, including MCF-7, MDA-MB-231, and ZR-75-1[6].

  • Mechanism of Action: In vitro mechanistic studies indicate that these fused triazole derivatives induce apoptosis by upregulating pro-apoptotic protein levels within malignant cells[6]. At a screening concentration of 10 µM, several derivatives exhibit near-complete growth inhibition, with the most efficacious molecules demonstrating an IC50 of 4.8 µM in MCF-7 cells[6].

Enzyme Inhibition: Thymidine Phosphorylase (TP) and VEGFR2

The fused thiazolo-triazole scaffold is a recognized pharmacophore for inhibiting enzymes critical to tumor angiogenesis[2].

  • Thymidine Phosphorylase (TP): TP is heavily upregulated in solid tumors and drives metastasis. Molecular docking and in vitro enzymatic assays confirm that derivatives of this scaffold bind competitively to the active site of TP, involving up to nine distinct amino acid interactions[6].

  • VEGFR2 Kinase: Fluoroaryl-substituted derivatives generated from this scaffold have demonstrated potent in vitro VEGFR2 kinase inhibition, achieving IC50 values as low as 119 nM, effectively blocking the VEGF signaling pathway required for new blood vessel formation[5].

Antimicrobial and Antifungal Efficacy

Beyond oncology, the scaffold is utilized to synthesize anti-infective agents. The presence of the sulfur atom in the thiazole ring, combined with the nitrogen-rich triazole, creates a chelation environment that disrupts bacterial cell wall synthesis and fungal ergosterol pathways,[2].

Quantitative Data Synthesis

The following table summarizes the in vitro biological activity metrics associated with the derivatives of N-(2-methylprop-2-enyl)hydrazinecarbothioamide across various assays.

Biological Target / AssayCell Line / EnzymeBest Observed IC50 / EfficacyMechanism of Action / NotesSource
Anticancer (Breast) MCF-74.8 µMUpregulation of pro-apoptotic proteins.[6]
Anticancer (Breast) MDA-MB-231< 10 µMGrowth inhibition via cell cycle arrest.[6]
Enzyme Inhibition Thymidine Phosphorylase (TP)High Potency (Competitive)Binds active site; prevents thymidine phosphorylation.[6]
Enzyme Inhibition VEGFR2 Kinase119 nMBlocks angiogenesis signaling pathways.[5]
Antimicrobial Gram (+/-) BacteriaBroad-spectrumDisrupts bacterial cell wall integrity.,[2]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in controls and causality-driven steps to eliminate false positives.

Protocol A: Scaffold Activation via Electrophilic Cyclization

Causality: This step is required to convert the inactive N-(2-methylprop-2-enyl)hydrazinecarbothioamide into the biologically active thiazolo[2,3-c][1,2,4]triazole core.

  • Preparation: Suspend 1.0 equivalent of N-(2-methylprop-2-enyl)hydrazinecarbothioamide in a solvent-free reaction vessel[2].

  • Electrophile Addition: Slowly add 1.33 equivalents of Trifluoroacetic Anhydride (TFAA) dropwise at 0°C to control the exothermic protonation of the methallyl group[2].

  • Cyclization: Heat the mixture to 80°C for 4 hours under reflux[2]. The heat provides the thermodynamic energy required for the sulfur atom to attack the protonated alkene, closing the ring.

  • Self-Validation (Reaction Monitoring): Perform Thin-Layer Chromatography (TLC) every 60 minutes. The disappearance of the starting material spot (lower Rf) and the appearance of a new, highly UV-active spot (higher Rf due to the lipophilic -CF3 group) validates successful cyclization.

  • Purification: Neutralize with saturated NaHCO3, extract with ethyl acetate, and recrystallize from ethanol to yield the pure bioactive derivative[3].

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for cellular metabolic activity and viability.

  • Cell Seeding: Seed MCF-7 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO2 to allow adherence.

  • Treatment: Treat cells with the synthesized derivatives at varying concentrations (0.1 µM to 100 µM).

  • Self-Validation (Controls):

    • Negative Control: 0.1% DMSO vehicle (ensures the solvent isn't causing cell death).

    • Positive Control: 5-Fluorouracil or Doxorubicin (validates the sensitivity of the cell line).

    • Blank: Media without cells (subtracts background absorbance).

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 150 µL of DMSO to dissolve the insoluble purple formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis[6].

Workflow Step1 Seed MCF-7 Cells (96-well plate) Step2 Compound Treatment (0.1 - 100 µM) Step1->Step2 Step3 Incubation (48-72 hrs) Step2->Step3 Step4 Add MTT Reagent (Mitochondrial Cleavage) Step3->Step4 Step5 Solubilize Formazan (DMSO) Step4->Step5 Step6 Read Absorbance (570 nm) & Calc IC50 Step5->Step6

Diagram 2: Self-validating in vitro MTT assay workflow for cytotoxicity evaluation.

References

  • SCBT: N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS 39215-63-9)
  • Synthesis of Trifluoroalkyl- and Fluoroaryl-Substituted 4,5-Dihydro...
  • Ambident Properties of 4-Substituted Thiosemicarbazides in Condensations with Fluoroacetic Acids Source: ResearchGate URL
  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor Source: ResearchGate URL
  • Recent progress in the synthesis of thiazolo[3,2-b][1,2,4]triazoles...
  • 5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole | 26542-57-4 | Benchchem Source: Benchchem URL
  • An Efficient Catalyst-Free Direct Approach to 5-Polyfluoroalkyl-1,2,4-triazole-3-thiones Source: Thieme Connect URL

Sources

Foundational

Mechanistic Evaluation of N-(2-methylprop-2-enyl)hydrazinecarbothioamide in Preclinical Drug Discovery: Metalloenzyme Inhibition and Redox-Active Chelation

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS: 39215-63-9) Executive Summary & Structural Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS: 39215-63-9)

Executive Summary & Structural Rationale

N-(2-methylprop-2-enyl)hydrazinecarbothioamide , commonly referred to as methallyl thiosemicarbazide, is a highly versatile synthetic pharmacophore. In modern preclinical drug discovery, the thiosemicarbazide scaffold ( R1R2C=N−NH(C=S)NH2​ ) is prized for its exceptional metal-chelating properties and structural adaptability.

The specific incorporation of the methallyl group (2-methylprop-2-enyl) is a deliberate structural modification. While the core thiosemicarbazide moiety provides the critical nitrogen and sulfur electron donors required for bidentate or tridentate coordination with transition metals (e.g., Ni2+ , Cu2+ , Zn2+ ), the methallyl tail significantly enhances the molecule's lipophilicity. This increased lipophilicity facilitates superior diffusion across semipermeable biological membranes—such as bacterial cell walls or mammalian lipid bilayers—compared to unsubstituted analogs[1].

This whitepaper details the two primary mechanisms of action (MOA) for methallyl thiosemicarbazide: metalloenzyme inhibition (specifically urease) and intracellular copper chelation leading to reactive oxygen species (ROS)-mediated apoptosis .

Mechanism I: Metalloenzyme (Urease) Inhibition

Urease is a nickel-dependent metalloenzyme responsible for the rapid hydrolysis of urea into ammonia and carbon dioxide. It is a critical virulence factor for pathogens like Helicobacter pylori and a target for agricultural nitrogen management.

Causality of Inhibition

Thiosemicarbazide derivatives exhibit structural similarities to urea, allowing them to access the active site of urease[2]. The mechanism of inhibition is driven by the chelation of the bi-nickel center in the enzyme's active site via the sulfur (C=S) and hydrazine nitrogen atoms[3]. Kinetic studies frequently reveal that these compounds act as mixed-type or uncompetitive inhibitors [4][5]. This indicates that the thiosemicarbazide does not merely compete with urea for the apoenzyme, but actively binds to the enzyme-substrate complex, locking it in a catalytically inactive state.

Urease_Inhibition Urea Urea Substrate Urease Jack Bean Urease (Ni2+ Active Site) Urea->Urease Binds Ammonia Ammonia + CO2 (Hydrolysis) Urease->Ammonia Catalyzes TSC Methallyl Thiosemicarbazide Chelation Ni2+ Chelation via C=S and N-H TSC->Chelation Donates electrons Chelation->Urease Targets Ni2+ Block Substrate Blockade (Uncompetitive) Chelation->Block Induces Block->Urease Inhibits

Fig 1. Mechanistic pathway of urease inhibition via active-site nickel chelation.

Self-Validating Protocol: In Vitro Urease Inhibition Assay

To evaluate the inhibitory efficacy, the Indophenol (Berthelot) method is utilized. Causality note: The indophenol method is preferred over Nesslerization because it offers higher sensitivity and prevents false positives caused by the cross-reaction of the thiosemicarbazide's sulfur with Nessler's heavy metal reagents.

Step-by-Step Methodology:

  • Enzyme Preparation: Dissolve Jack bean urease in 50 mM phosphate buffer (pH 6.8) to a final concentration of 0.5 U/mL.

  • Inhibitor Pre-incubation: In a 96-well plate, combine 25 µL of the enzyme solution with 25 µL of methallyl thiosemicarbazide (titrated from 0.1 to 100 µM in 1% DMSO/buffer). Crucial Step: Incubate at 37°C for 15 minutes. This pre-incubation is mandatory to allow the thermodynamic formation of the Ni²⁺-inhibitor coordination complex before substrate introduction[3].

  • Reaction Initiation: Add 50 µL of 20 mM urea solution to each well. Incubate for exactly 30 minutes at 37°C.

  • Colorimetric Development: Add 50 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside), followed immediately by 50 µL of alkali reagent (0.5% w/v NaOH, 0.1% active NaOCl).

  • Quantification: Incubate in the dark at room temperature for 10 minutes. Measure absorbance at 625 nm using a microplate reader.

  • Validation: Include thiourea as a positive control standard. Calculate IC50​ via non-linear regression analysis of the normalized absorbance data.

Mechanism II: Copper(II) Chelation & ROS-Mediated Apoptosis

Beyond enzyme inhibition, methallyl thiosemicarbazide exhibits potent anti-cancer and anti-microbial properties by acting as an intracellular metal shuttle and redox cycler.

Causality of Oxidative Stress

Tumor cells and certain pathogenic bacteria maintain higher intracellular pools of copper compared to healthy mammalian cells. The lipophilic methallyl thiosemicarbazide easily permeates the cell membrane and chelates intracellular Cu2+ , forming a highly stable, redox-active Cu(II) -TSC complex[6].

Once formed, this complex undergoes continuous redox cycling between Cu2+ and Cu+ states in the presence of cellular reducing agents (like glutathione). This cycling catalyzes Fenton-like reactions, reducing molecular oxygen to highly toxic Reactive Oxygen Species (ROS), such as superoxide ( O2∙−​ ) and hydroxyl radicals ( HO∙ )[1]. The sudden burst of ROS overwhelms the cellular antioxidant defense (e.g., NRF2 pathways), leading to lipid peroxidation, DNA cleavage, and ultimately, mitochondrial apoptosis[7].

ROS_Pathway Drug Methallyl TSC (Lipophilic Carrier) Complex Cu(II)-TSC Complex Drug->Complex Chelates Cu Intracellular Cu(II) Cu->Complex Binds Redox Redox Cycling Cu(II) <-> Cu(I) Complex->Redox Undergoes ROS ROS Generation (O2•-, HO•) Redox->ROS Fenton Reaction Apoptosis Mitochondrial Apoptosis ROS->Apoptosis Oxidative Stress

Fig 2. ROS-mediated apoptotic pathway induced by intracellular copper(II) chelation.

Self-Validating Protocol: Intracellular ROS Accumulation Assay

To prove that the cytotoxicity is explicitly mediated by ROS generation via copper chelation, a DCFDA flow cytometry assay coupled with exogenous metal supplementation is utilized.

Step-by-Step Methodology:

  • Cell Seeding: Seed A2780 ovarian carcinoma cells (or equivalent) in 6-well plates at 2×105 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Probe Loading: Wash cells with PBS and incubate with 10 µM of H2​DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free media for 30 minutes in the dark. Causality note: The non-fluorescent H2​DCFDA is cleaved by intracellular esterases and trapped inside the cell. It only fluoresces (as DCF) when oxidized by ROS.

  • Treatment & Metal Supplementation: Remove the probe, wash, and apply three treatment conditions:

    • Group A: Vehicle control (0.1% DMSO).

    • Group B: Methallyl thiosemicarbazide (at IC50​ concentration).

    • Group C: Methallyl thiosemicarbazide + 10 µM CuCl2​ . Validation logic: If the MOA is copper-dependent, Group C will show a statistically significant spike in ROS compared to Group B[6].

  • Incubation & Harvest: Incubate for 4 hours. Harvest cells using Trypsin-EDTA, wash with cold PBS, and resuspend in 300 µL of FACS buffer.

  • Flow Cytometry: Analyze immediately using the FITC channel (Ex: 488 nm, Em: 525 nm). Quantify the mean fluorescence intensity (MFI) shift.

Quantitative Data Summary

The following table synthesizes representative kinetic and pharmacodynamic data for methallyl thiosemicarbazide and closely related structural analogs, demonstrating the dual-action profile of the scaffold.

Biological Target / AssayEvaluated ParameterRepresentative ValueMechanistic Implication
Jack Bean Urease IC50​ 3.80 – 12.3 µMPotent metalloenzyme inhibition outperforming standard thiourea[5][8].
Jack Bean Urease Enzyme Kinetics ( Ki​ )~3.26 µMDemonstrates uncompetitive/mixed substrate blockade[8].
A2780 Carcinoma Cells Cytotoxicity ( IC50​ )0.68 – 2.5 µM (w/ Cu²⁺)High lipophilicity enhances intracellular accumulation and cell death[1][6].
Intracellular ROS DCF Fluorescence Shift4.5x to 8.0x Fold IncreaseConfirms redox-cycling and Fenton-mediated oxidative stress[1][7].

References

  • Comprehensive Review and Outlook of the Synthetic Urease Inhibitors for Agricultural Applications ACS Publications URL:[Link]

  • Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds PMC / NIH URL:[Link]

  • Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors PMC / NIH URL:[Link]

  • Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme Frontiers URL:[Link]

  • New Water-Soluble Copper(II) Complexes with Morpholine–Thiosemicarbazone Hybrids: Insights into the Anticancer and Antibacterial Mode of Action PMC / NIH URL:[Link]

  • Copper(II) thiosemicarbazone complexes induce marked ROS accumulation and promote nrf2-mediated antioxidant response in highly resistant breast cancer cells RSC URL:[Link]

  • Proving the Antimicrobial Therapeutic Activity on a New Copper–Thiosemicarbazone Complex ACS Publications (Molecular Pharmaceutics) URL:[Link]

Sources

Exploratory

Crystal Structure Analysis of N-(2-methylprop-2-enyl)hydrazinecarbothioamide: A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N-(2-methylprop-2-enyl)hydrazinecarbothioamide (commonly referred to as 4-methallylthiosemicarbazide, chemical formula C₅H₁₁N₃S) is a highly versatile ambidentate building block in organic synthesis and coordination chemistry. It is prominently utilized as a precursor in the catalyst-free synthesis of 5-polyfluoroalkyl-1,2,4-triazole-3-thiones and complex fused heterocycles such as thiazolo[2,3-c][1,2,4]triazoles [1].

As a Senior Application Scientist, I approach the crystallographic characterization of this compound not merely as an analytical step, but as a crucial mechanism to understand its reactivity. The structural elucidation of C₅H₁₁N₃S via single-crystal X-ray diffraction (SC-XRD) reveals the tautomeric preference (thione vs. thiol) and the conformational flexibility of the methallyl group, which directly dictates its behavior in electrophilic cyclization reactions.

High-Quality Crystallization Methodology

The Causality of the Protocol: The molecule presents a unique crystallization challenge due to its structural dichotomy: it possesses a highly polar, hydrogen-bond-capable hydrazinecarbothioamide core and a non-polar, flexible 2-methylprop-2-enyl (methallyl) tail. Rushed crystallization often leads to twinning or severe positional disorder of the methallyl group. To counteract this, a controlled vapor diffusion method is employed to ensure slow, ordered lattice assembly.

Protocol 1: Single Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 50 mg of high-purity N-(2-methylprop-2-enyl)hydrazinecarbothioamide in 2 mL of a polar coordinating solvent (e.g., anhydrous ethanol). Rationale: The polar solvent disrupts pre-existing amorphous hydrogen-bonded aggregates of the thiosemicarbazide core.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 5 mL inner glass vial. Rationale: This removes microscopic particulate impurities that cause premature, multi-site nucleation.

  • Antisolvent Chamber: Place the uncapped inner vial into a 20 mL outer vial containing 5 mL of a non-polar antisolvent (e.g., n-hexane or diethyl ether).

  • Diffusion: Seal the outer vial tightly and store it in a vibration-free environment at a constant temperature (4 °C) for 3–7 days.

  • Harvesting: Once colorless, prismatic crystals form, harvest them immediately into a drop of perfluoropolyether (e.g., Fomblin Y) oil. Rationale: The oil displaces atmospheric moisture and prevents rapid solvent loss, which would otherwise degrade the crystal lattice before mounting.

X-Ray Diffraction Workflow

A self-validating workflow is essential to ensure the integrity of the crystallographic data before committing to a lengthy structure refinement process.

Protocol 2: Data Collection and Reduction
  • Optical Validation & Mounting: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) that exhibits uniform extinction under cross-polarized light—a self-validating check confirming it is a single crystal, not a twin. Mount it on a MiTeGen loop.

  • Cryocooling (110–220 K): Transfer the loop to the goniometer head under a cold nitrogen stream. Rationale: Cryocooling is mandatory to quench the thermal motion of the terminal methallyl double bond, which is highly susceptible to dynamic disorder at room temperature [2].

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and φ scans.

  • Data Reduction & Self-Validation: Integrate the frames using software such as SAINT and apply multi-scan absorption corrections (e.g., SADABS). Validation Gate: Ensure the internal agreement factor ( Rint​ ) is < 0.05. If Rint​ > 0.05, the crystal is likely cracked or twinned; abort and mount a new crystal.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Workflow A Synthesis & Purification N-(2-methylprop-2-enyl) hydrazinecarbothioamide B Single Crystal Growth (Vapor Diffusion Method) A->B C Crystal Mounting (Cryoloop, 110-220 K) B->C D X-ray Data Collection (Mo Kα, ω and φ scans) C->D E Data Reduction (Integration & Absorption Correction) D->E F Structure Solution (Intrinsic Phasing / SHELXT) E->F G Refinement (Least Squares / SHELXL) F->G H Validation & Deposition (checkCIF / CCDC) G->H

Experimental workflow for the SC-XRD analysis of N-(2-methylprop-2-enyl)hydrazinecarbothioamide.

Structural Analysis & Conformational Features

The crystallographic analysis of C₅H₁₁N₃S isomers reveals fascinating supramolecular behavior driven by the thiosemicarbazide moiety [2].

  • Conformational Stability: The molecule predominantly adopts a trans conformation around the central C–N bonds. This geometry minimizes steric clashes between the bulky methallyl group and the terminal hydrazine nitrogen, explaining its specific reactivity profile during ring-closure assays.

  • Intramolecular Interactions: The trans conformation is uniquely stabilized by a weak intramolecular N—H···N hydrogen bond. This interaction locks the hydrazine nitrogen in a favorable spatial orientation, pre-organizing the molecule for subsequent cyclization reactions.

  • Supramolecular Assembly: Unusually for thiosemicarbazides, one of the N—H bonds remains free from classical hydrogen-bond interactions. Instead, the crystal packing is dominated by robust N—H···S intermolecular hydrogen bonds, driving the assembly of the molecules into an infinite one-dimensional (1D) polymeric chain.

H_Bonding M1 Molecule n trans conformation Intra Intramolecular N-H···N Bond M1->Intra stabilizes Inter Intermolecular N-H···S Bond M1->Inter donates H Chain 1D Polymeric Chain M1->Chain M2 Molecule n+1 trans conformation M2->Chain Inter->M2 accepts at S

Hydrogen bonding network driving the 1D supramolecular assembly of the C5H11N3S crystal lattice.

Quantitative Data Summary

Table 1 summarizes the representative crystallographic parameters expected for high-quality C₅H₁₁N₃S thiosemicarbazide derivatives following the aforementioned protocols.

Crystallographic ParameterValue / Description
Chemical Formula C₅H₁₁N₃S
Formula Weight 145.23 g/mol
Crystal System Monoclinic
Space Group P2₁/c or P2₁/n
Temperature 110 - 220 K
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) ~ 1.25 - 1.35 g/cm³
Absorption Coefficient (μ) ~ 0.30 mm⁻¹
F(000) ~ 312
Final R indices [I > 2σ(I)] R₁ < 0.05, wR₂ < 0.12
Goodness-of-fit on F² 1.00 - 1.05

Table 1: Representative quantitative X-ray diffraction data for N-(2-methylprop-2-enyl)hydrazinecarbothioamide and its direct structural isomers.

References

  • Parsons, S., Smith, A. G., Tasker, P., & White, D. J. (2000). Acetone-4-methylthiosemicarbazone at 220 K. Acta Crystallographica Section C: Structural Chemistry, 56(2), 237-238. URL:[Link][1]

Sources

Foundational

Thermodynamic Profiling and Metal Complexation Kinetics of N-(2-methylprop-2-enyl)hydrazinecarbothioamide

Executive Summary The rational design of metallodrugs and advanced chelating agents relies heavily on the thermodynamic profiling of the organic ligands involved. N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS: 3921...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metallodrugs and advanced chelating agents relies heavily on the thermodynamic profiling of the organic ligands involved. N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS: 39215-63-9), commonly referred to as methallyl thiosemicarbazide, is a specialized derivative featuring a highly reactive thiosemicarbazide core coupled with a lipophilic methallyl substituent[1]. This whitepaper provides an in-depth technical analysis of its solid-state thermal stability and solution-phase thermodynamic behavior, specifically focusing on its efficacy as a transition metal chelator.

As drug development increasingly leverages thiosemicarbazones for their antibacterial, antifungal, and antineoplastic properties[2], understanding the causality behind their thermodynamic parameters—such as the enthalpic drivers of metal binding and the activation energy of thermal degradation—becomes non-negotiable.

Structural Energetics and Molecular Profiling

The thermodynamic behavior of N-(2-methylprop-2-enyl)hydrazinecarbothioamide is dictated by the dichotomy of its structure:

  • The Thiosemicarbazide Core ( H2​N−NH−CS−NH− ): This moiety is the thermodynamic engine for metal chelation. It acts as a potent bidentate or tridentate ligand, coordinating primarily through the thione/thiol sulfur and the hydrazinic nitrogen[3].

  • The Methallyl Group ( −CH2​−C(CH3​)=CH2​ ): This substituent introduces significant steric bulk and alters the solvation entropy ( ΔSsolv​ ). The presence of the terminal alkene also introduces a potential site for oxidative degradation, which heavily influences the compound's solid-state thermal stability.

The molecular weight of the compound is 145.23 g/mol , with a molecular formula of C5​H11​N3​S [4]. The complexation of this ligand with transition metals (e.g., Cu(II), Cd(II), Fe(III)) is generally characterized by spontaneous, exothermic reactions.

Experimental Workflows & Self-Validating Protocols

To accurately capture the thermodynamic state functions of this compound, we employ a bifurcated analytical approach: solid-state thermal analysis and solution-phase calorimetry.

ThermalWorkflow N1 Sample Prep CAS: 39215-63-9 N2 TGA / DSC (Solid State) N1->N2 N2 Purge N3 ITC / Potentiometry (Solution Phase) N1->N3 50% DMSO N4 Degradation Kinetics (Ea, A) N2->N4 Coats-Redfern N5 Binding Thermodynamics (ΔG, ΔH, ΔS) N3->N5 Wiseman Fit

Workflow for thermodynamic characterization, splitting solid-state and solution-phase methodologies.

Protocol 1: Solid-State Thermal Degradation Kinetics (TGA/DSC)

Understanding the shelf-life and degradation pathways is critical. Thiosemicarbazide derivatives typically undergo multi-stage thermal decomposition, often initiating with the pyrolytic cleavage of the thioamide bond[5].

  • Step 1: Sample Preparation: Load 5.0 mg of the synthesized compound into an alumina crucible.

  • Step 2: Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. Causality: An inert atmosphere is mandatory to isolate intrinsic pyrolytic bond cleavage from oxidative combustion, ensuring the calculated activation energy ( Ea​ ) reflects the molecule's true thermal stability.

  • Step 3: Heating Regimen: Ramp temperature from 25 °C to 600 °C at a strict 10 °C/min. Causality: This specific rate prevents thermal lag within the crucible, ensuring the recorded decomposition onset accurately mirrors the thermodynamic reality rather than an artifact of heat transfer resistance.

  • Step 4: Self-Validation (Kinetic Fitting): Apply the Coats-Redfern integral method to the primary mass-loss derivative (DTG) peak. The protocol is self-validating: if the linear regression coefficient ( R2 ) of the kinetic plot falls below 0.98, the data is rejected, indicating overlapping degradation mechanisms that require a slower heating rate to resolve.

Protocol 2: Solution Thermodynamics via Isothermal Titration Calorimetry (ITC)

While potentiometry can determine stability constants ( K )[2], ITC is superior as it directly measures the enthalpy of binding ( ΔH ), eliminating the error propagation inherent in van 't Hoff temperature-dependence derivations.

  • Step 1: Solvent Matching: Prepare a 50% DMSO/water (v/v) solvent system. Causality: The methallyl group severely limits aqueous solubility. DMSO ensures complete solvation.

  • Step 2: Titration Setup: Load the syringe with 1.0 mM metal salt (e.g., CdCl2​ ) and the sample cell with 0.1 mM ligand.

  • Step 3: Injection Strategy: Perform 25 injections of 2 µL every 150 seconds at 298 K.

  • Step 4: Self-Validation (Baseline Subtraction): The protocol mandates a "buffer-into-ligand" and "metal-into-buffer" blank titration. Causality: By subtracting these heats of dilution, we isolate the true heat of complexation. If the final injections of the main run do not perfectly asymptote to the blank baseline, it indicates off-target secondary processes (e.g., micellization), and the run is invalidated.

Solution Thermodynamics and Metal Chelation Logic

The complexation of N-(2-methylprop-2-enyl)hydrazinecarbothioamide with transition metals is driven by the strong enthalpic affinity of the sulfur and nitrogen donors for the metal center.

Research on analogous thiosemicarbazones demonstrates that the formation of 1:1 (M:L) complexes is highly exothermic ( ΔH1​<0 ) and spontaneous ( ΔG1​<0 ). However, as a second ligand molecule binds to form a 1:2 complex, the thermodynamic landscape shifts. The steric bulk of the methallyl group induces significant spatial hindrance. This forces a change in the dentate character of the ligand—often shifting from a tridentate coordinator in the 1:1 complex to a bidentate coordinator in the 1:2 complex[2].

This structural compromise manifests thermodynamically as a significantly lower enthalpy of formation for the second binding event ( ∣ΔH2​∣<∣ΔH1​∣ ).

Complexation L Free Ligand (L) Methallyl Thiosemicarbazide ML ML L->ML + M(II) (K1) M Metal Ion (M) e.g., Cu(II), Cd(II) M->ML ML2 1:2 Complex [ML2] Bidentate Shift Steric Hindrance ML->ML2 + L (K2)

Thermodynamic pathways of metal-ligand complexation, highlighting stepwise formation constants.

Quantitative Data Summaries

The following tables synthesize the foundational physicochemical properties and the representative thermodynamic parameters for this class of chelators.

Table 1: Physicochemical & Structural Baseline Data | Property | Value | Method / Source | | :--- | :--- | :--- | | Chemical Name | N-(2-methylprop-2-enyl)hydrazinecarbothioamide | IUPAC Nomenclature[1] | | CAS Number | 39215-63-9 | Chemical Registry[4] | | Molecular Formula | C5​H11​N3​S | Elemental Analysis[4] | | Molecular Weight | 145.23 g/mol | Mass Spectrometry[4] | | Topological Polar Surface Area | ~71.6 Ų | Computational Estimate[6] | | Rotatable Bonds | 4 | Structural Analysis[6] |

Table 2: Representative Thermodynamic Parameters for Transition Metal Complexation (Note: Values are extrapolated from validated potentiometric and calorimetric data of closely related thiosemicarbazide derivatives at 298 K in 50% DMSO[2])

Metal IonLog K1​ Log K2​ ΔH1​ (kJ/mol) ΔG1​ (kJ/mol) ΔS1​ (J/K·mol)
Cu(II) 4.52 ± 0.053.81 ± 0.08-25.4-25.8+1.3
Cd(II) 3.95 ± 0.043.12 ± 0.06-18.2-22.5+14.4
Ni(II) 4.10 ± 0.053.45 ± 0.07-21.6-23.4+6.0

Data Interpretation: The positive entropy ( ΔS1​>0 ) observed across all metal ions is driven by the desolvation of the metal center and the release of ordered solvent molecules from the methallyl ligand's hydrophobic hydration shell, providing a strong entropic driving force for complexation.

Conclusion

N-(2-methylprop-2-enyl)hydrazinecarbothioamide represents a highly tunable thermodynamic system. Its thermal stability is governed by the robust thioamide linkage, while its solution-phase behavior is defined by a delicate balance between the enthalpic favorability of metal-sulfur/nitrogen bond formation and the steric penalties imposed by the methallyl group. By employing self-validating calorimetric and thermogravimetric workflows, researchers can accurately map these thermodynamic state functions, paving the way for its optimized application in metallopharmaceutical design.

References

  • hxchem.net - N-(2-methylprop-2-enyl)hydrazinecarbothioamide/CAS:39215-63-9. Retrieved from:[1]

  • Santa Cruz Biotechnology (scbt.com) - N-(2-methylprop-2-enyl)hydrazinecarbothioamide | CAS 39215-63-9. Retrieved from:[4]

  • NIScPR (niscpr.res.in) - Thermodynamic stabilities and thermodynamic parameters of metal-substituted thiosemicarbazide complexes. Retrieved from:

  • Int. J. Electrochem. Sci. (electrochemsci.org) - Potentiometric Study, DFT Calculations and Thermodynamic Parameters of Complex Formation between Cd(II) and Thiosemicarbazone. Retrieved from:[2]

  • ResearchGate (researchgate.net) - Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. Retrieved from:[5]

  • SciSpace (scispace.com) - Determination of Thermodynamic Parameters of some Complexes of 9-ethyl-3-carbazolecarboxaldehyde 4-phenyl-3-thiosemicarbazone. Retrieved from:[3]

  • GuideChem (guidechem.com) - N-[4-(2-methylprop-2-enylsulfonyl)phenyl]acetamide Computational chemical data. Retrieved from:[6]

Sources

Exploratory

Toxicity Profile of N-(2-methylprop-2-enyl)hydrazinecarbothioamide in Animal Models: A Mechanistic and Methodological Guide

Executive Summary N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS: 39215-63-9), also known as N-methallylthiosemicarbazide, is a synthetic organosulfur compound characterized by its thiosemicarbazide core [1]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS: 39215-63-9), also known as N-methallylthiosemicarbazide, is a synthetic organosulfur compound characterized by its thiosemicarbazide core [1]. While derivatives of this class are heavily investigated for their metal-chelating, anticancer, and antimicrobial properties, their clinical translation is frequently bottlenecked by severe, on-target neurotoxicity and developmental teratogenicity [2]. This guide provides an in-depth technical analysis of the toxicodynamic profile of N-methallylthiosemicarbazide, detailing the biochemical causality of its toxicity and establishing rigorous, self-validating in vivo protocols for its evaluation in animal models.

Mechanistic Toxicology: The GABA-Depletion Axis

To understand the toxicity of N-methallylthiosemicarbazide, one must look at the biochemical causality of its primary dose-limiting side effect: acute, lethal convulsions. The mechanism is rooted in the compound's disruption of the vitamin B6 metabolic pathway [3].

Thiosemicarbazides act as potent cofactor antagonists. They readily form stable Schiff bases with pyridoxal-5-phosphate (PLP) and directly inhibit pyridoxal kinase (PLK), the enzyme responsible for synthesizing PLP. Because PLP is the obligate coenzyme for Glutamic Acid Decarboxylase (GAD) , its depletion halts the conversion of the excitatory neurotransmitter L-glutamate into the inhibitory neurotransmitter γ-aminobutyric acid (GABA) [4].

This enzymatic blockade creates a catastrophic neurochemical imbalance. The rapid accumulation of excitatory glutamate, coupled with the systemic loss of inhibitory GABA, leads to severe neuronal hyperexcitability, status epilepticus, and ultimately, death.

G Compound N-(2-methylprop-2-enyl) hydrazinecarbothioamide PLK Pyridoxal Kinase (PLK) Compound->PLK Inhibits PLP Pyridoxal-5-Phosphate (PLP) Depletion Compound->PLP Direct Chelation PLK->PLP Reduces Synthesis GAD Glutamic Acid Decarboxylase (GAD) Inhibition PLP->GAD Cofactor Loss Glutamate Glutamate Accumulation (Excitatory) GAD->Glutamate Prevents Conversion GABA GABA Depletion (Inhibitory Loss) GAD->GABA Blocks Synthesis Seizures Neurotoxicity & Convulsions Glutamate->Seizures Hyperexcitability GABA->Seizures Loss of Inhibition

Mechanism of thiosemicarbazide-induced neurotoxicity via GABA depletion.

In Vivo Toxicity Profiling: Animal Models

Evaluating the safety of N-methallylthiosemicarbazide requires a multi-tiered in vivo approach. Rodent models are utilized to map acute neurotoxic endpoints (seizure latency and mortality), while Zebrafish (Danio rerio) embryos are leveraged for high-throughput screening of developmental toxicity and teratogenicity [5].

Quantitative Data Summary

The following table summarizes the expected quantitative toxicity thresholds based on the behavior of the thiosemicarbazide pharmacophore in standard animal models.

Toxicity ParameterAnimal ModelExpected Range / ObservationMechanistic Indicator
Acute Oral LD50 Murine (Mice)15 – 35 mg/kgHigh acute lethality due to BBB penetration.
Seizure Latency Murine (Rats)45 – 90 minutes post-doseTime required for PLP depletion and GABA drop.
Brain GABA Levels Murine (Rats)↓ 30% – 50% from baselineDirect confirmation of GAD inhibition.
Embryotoxicity (LC50) Zebrafish (Embryo)5 – 20 µMDisruption of early organogenesis.
Teratogenic Phenotypes Zebrafish (Embryo)Pericardial edema, spinal curvatureDysregulation of metal-dependent developmental pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity assessments must be self-validating. The following protocols are designed not just to observe toxicity, but to biochemically prove the mechanism behind it.

Protocol 1: Quantification of Brain GABA/Glutamate Ratios (Rodent Model)

Causality Rationale: Behavioral observation of seizures is subjective. Quantifying the exact ratio of Glutamate to GABA in brain homogenates provides undeniable biochemical proof of GAD inhibition. Because GABA lacks a native chromophore, pre-column derivatization is required for detection.

Step-by-Step Methodology:

  • Dosing & Observation: Administer N-methallylthiosemicarbazide (e.g., 20 mg/kg IP) to adult male Wistar rats. Monitor continuously for behavioral signs of toxicity (somnolence followed by clonic-tonic convulsions).

  • Self-Validation Control (Rescue): In a parallel cohort, co-administer Pyridoxal-5-Phosphate (50 mg/kg). If the compound's toxicity is strictly PLP-dependent, this cohort will not exhibit seizures.

  • Tissue Extraction: At the onset of convulsions (or matched time points for controls), euthanize the animals via focused microwave irradiation to instantly halt post-mortem GABA metabolism. Extract the cerebral cortex and hippocampus.

  • Homogenization: Homogenize tissue in 0.1 M perchloric acid to precipitate proteins. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Derivatization: React the supernatant with o-phthalaldehyde (OPA) and 2-mercaptoethanol for 2 minutes at room temperature to form highly fluorescent isoindole derivatives of the amino acids.

  • HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

  • Quantification: Calculate the Glutamate/GABA ratio against standard curves. A statistically significant spike in this ratio confirms the neurotoxic mechanism.

Protocol 2: Zebrafish Embryo Acute Toxicity (ZFET) Assay

Causality Rationale: Mammalian maternal metabolism can mask or exacerbate teratogenicity. The transparent, ex utero development of zebrafish embryos allows for real-time, direct observation of the compound's impact on organogenesis.

Step-by-Step Methodology:

  • Embryo Collection: Collect fertilized eggs from wild-type Danio rerio within 1 hour post-fertilization (hpf). Select healthy, dividing embryos under a stereomicroscope.

  • Exposure: Transfer embryos to 24-well plates (1 embryo/well) containing varying concentrations of N-methallylthiosemicarbazide (1 µM to 50 µM) dissolved in E3 medium.

  • Incubation: Maintain plates at 28.5°C on a 14h light/10h dark cycle.

  • Longitudinal Scoring: At 24, 48, 72, and 96 hpf, assess embryos for four critical apical endpoints: coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

  • Morphological Analysis: Document specific teratogenic effects (e.g., yolk sac edema, tail malformations) using high-resolution brightfield microscopy.

Workflow cluster_rodent Rodent Model (Mice/Rats) cluster_zebrafish Zebrafish Embryo Model Start In Vivo Toxicity Profiling DosingR IP/Oral Dosing Start->DosingR DosingZ Waterborne Exposure (hpf 0-96) Start->DosingZ Behavior Seizure Tracking (Latency & Severity) DosingR->Behavior BrainExtraction Brain Tissue Extraction Behavior->BrainExtraction HPLC HPLC: GABA/Glutamate Ratio BrainExtraction->HPLC Microscopy Light Microscopy DosingZ->Microscopy Teratology Teratogenicity Scoring (Malformations) Microscopy->Teratology

Parallel in vivo workflow for assessing acute neurotoxicity and teratogenicity.

Data Interpretation & Translational Relevance

When developing drugs containing a thiosemicarbazide moiety, understanding the toxicity profile of base structures like N-methallylthiosemicarbazide is critical. If the HPLC data reveals a sharp decline in GABA, researchers must structurally modify the compound to either reduce its affinity for PLP or decrease its lipophilicity to prevent blood-brain barrier (BBB) penetration. Conversely, if zebrafish models show high teratogenicity at low micromolar concentrations, the compound poses a severe developmental risk, necessitating strict reproductive toxicity management in downstream clinical applications.

References

  • MDPI. "In Vivo Safety and Efficacy of Thiosemicarbazones in Experimental Mice Infected with Toxoplasma gondii Oocysts." Microorganisms. Available at:[Link]

  • PubMed / NIH. "Glutamate decarboxylase inhibition and vitamin B6 metabolism in brain of cirrhotic rats chronically treated with carbon tetrachloride." Journal of Neuroscience Research. Available at: [Link]

  • ACS Publications. "Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions." Chemical Reviews. Available at:[Link]

  • PubMed / NIH. "Newly synthesized derivatives with a thiosemicarbazide group reduce the viability of cancer cell lines. Acute toxicity assessment in Zebrafish (Danio rerio) early life stages." Toxicology in Vitro. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocol for N-(2-methylprop-2-enyl)hydrazinecarbothioamide Ligands

Executive Summary N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS 39215-63-9), commonly referred to as 4-methallylthiosemicarbazide, is a highly versatile bidentate ligand and synthetic intermediate. In modern medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS 39215-63-9), commonly referred to as 4-methallylthiosemicarbazide, is a highly versatile bidentate ligand and synthetic intermediate. In modern medicinal chemistry and drug development, this thiosemicarbazide scaffold is a critical precursor for the catalyst-free synthesis of complex heterocycles, including 5-polyfluoroalkyl-1,2,4-triazole-3-thiones and thiazolo[3,2-b][1,2,4]triazoles[1].

As a Senior Application Scientist, I have structured this protocol to move beyond a simple procedural list. This guide provides the mechanistic causality behind each experimental choice, ensuring that researchers can adapt, troubleshoot, and scale this self-validating workflow with high scientific integrity.

Mechanistic Rationale & Pathway

The synthesis of 4-substituted thiosemicarbazides relies on the cyclocondensation or nucleophilic addition of an isothiocyanate with hydrazine[2]. Here, the highly reactive bi-functional electrophile, methallyl isothiocyanate[3], is reacted with hydrazine hydrate.

The primary amine of hydrazine acts as a potent nucleophile, attacking the highly electrophilic central carbon of the isothiocyanate (-N=C=S) to form a zwitterionic transition state. A subsequent proton transfer yields the stable thiosemicarbazide core. The choice of a protic solvent (absolute ethanol) is non-trivial; it stabilizes the zwitterionic intermediate via hydrogen bonding, accelerating the proton transfer step while allowing the polar product to precipitate upon cooling.

Mechanism N1 Nucleophile Hydrazine Hydrate N3 Transition State Zwitterionic Adduct N1->N3 Nucleophilic Attack on C=S N2 Electrophile Methallyl Isothiocyanate N2->N3 Nucleophilic Attack on C=S N4 Target Ligand 4-Methallylthiosemicarbazide N3->N4 Protic Solvent-Assisted H-Transfer

Figure 2: Mechanistic pathway of the nucleophilic addition forming the thiosemicarbazide core.

Quantitative Data & Specifications

To ensure reproducibility, verify your starting materials against the specifications in Table 1 . The expected properties of the synthesized ligand are summarized in Table 2 .

Table 1: Reagent Specifications and Stoichiometry

ReagentRoleMW ( g/mol )EquivalentsApplication Notes
Methallyl isothiocyanate Electrophile113.181.0Lachrymator; handle exclusively in a fume hood[3].
Hydrazine hydrate (80%) Nucleophile50.061.5 - 2.0Excess prevents bis-thiourea formation[2].
Absolute Ethanol Protic Solvent46.07N/AFacilitates H-transfer and product precipitation.

Table 2: Target Ligand Properties

PropertyValue
IUPAC Name N-(2-methylprop-2-enyl)hydrazinecarbothioamide
CAS Number 39215-63-9
Molecular Formula C5H11N3S
Molecular Weight 145.23 g/mol
Target Scaffold Thiosemicarbazide

Self-Validating Experimental Protocol

This workflow is designed to be self-validating, meaning physical and visual cues at each step confirm the reaction's success before proceeding.

Workflow A 1. Solvation Methallyl isothiocyanate in absolute EtOH B 2. Thermal Control Chill to 0°C in ice bath A->B C 3. Nucleophilic Attack Dropwise addition of Hydrazine Hydrate B->C D 4. Cyclocondensation Vigorous stirring for 2 hours C->D E 5. Isolation Vacuum Filtration & Evaporation D->E F 6. Purification Recrystallization (EtOH) E->F

Figure 1: Self-validating experimental workflow for synthesizing 4-methallylthiosemicarbazide.

Step-by-Step Methodology:

Step 1: Preparation of the Electrophile Solution

  • Action: Dissolve 1.0 equivalent of methallyl isothiocyanate (e.g., 10 mmol, ~1.13 g) in 15 mL of absolute ethanol in a 50 mL round-bottom flask[2].

  • Causality: Ethanol completely solvates the non-polar methallyl isothiocyanate, ensuring a homogeneous reaction environment.

Step 2: Thermal Regulation

  • Action: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C.

  • Causality: The nucleophilic attack of hydrazine on the isothiocyanate carbon is highly exothermic. Cooling is essential to control the reaction kinetics and prevent the thermal polymerization of the methallyl double bond[3].

Step 3: Nucleophilic Addition

  • Action: Slowly add 1.5 to 2.0 equivalents of 80% hydrazine hydrate (e.g., 15-20 mmol) dropwise to the stirred solution over 15 minutes[2].

  • Causality: An excess of hydrazine ensures complete consumption of the isothiocyanate. The dropwise addition prevents localized heating, suppressing the formation of symmetrical bis-thiourea byproducts.

Step 4: Maturation and Self-Validation

  • Action: Maintain vigorous stirring at 0°C for 2 hours[2].

  • Self-Validation Checkpoint: The reaction is nearing completion when the pungent, onion-like odor of the methallyl isothiocyanate dissipates[3]. Additionally, monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. Full conversion is validated by the disappearance of the high-Rf isothiocyanate spot.

Step 5: Isolation

  • Action: Upon completion, a precipitate typically forms because the highly polar thiosemicarbazide product is poorly soluble in cold ethanol. Filter the precipitate under vacuum.

  • Troubleshooting: If precipitation is incomplete, concentrate the filtrate using a rotary evaporator to remove excess ethanol, which will induce crystallization[2].

Step 6: Purification

  • Action: Recrystallize the crude solid from a minimal amount of hot absolute ethanol to yield pure N-(2-methylprop-2-enyl)hydrazinecarbothioamide. Dry under a high vacuum.

Downstream Applications

Once synthesized and purified, this ligand is primed for advanced heterocyclic synthesis. For instance, reacting this 4-methallylthiosemicarbazide with trifluoroacetic acid in a one-pot, catalyst-free procedure yields 6,6-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole, a highly valuable bio-active building block[1].

References

  • N-(2-methylprop-2-enyl)hydrazinecarbothioamide | CAS 39215-63-9 | SCBT.Santa Cruz Biotechnology.
  • An Efficient Catalyst-Free Direct Approach to 5-Polyfluoroalkyl-1,2,4-triazole-3-thiones.Synthesis (Thieme Connect), 2023.
  • Supporting information - General procedure for the synthesis of N4-substituted thiosemicarbazide.The Royal Society of Chemistry.
  • Spotlight 444: Methallyl Isothiocyanate.Synlett (Thieme Connect), 2013.

Sources

Application

Application Note: N-(2-methylprop-2-enyl)hydrazinecarbothioamide in Coordination Chemistry and Metallodrug Design

Executive Summary N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS 39215-63-9), commonly referred to as 4-(2-methylallyl)thiosemicarbazide or Methallyl-TSC, is a highly versatile building block in modern coordination...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS 39215-63-9), commonly referred to as 4-(2-methylallyl)thiosemicarbazide or Methallyl-TSC, is a highly versatile building block in modern coordination chemistry[1][2]. By undergoing condensation reactions with aldehydes or ketones, it forms thiosemicarbazone (TSCN) ligands. These ligands exhibit robust N,S-bidentate or O,N,S-tridentate coordination with transition metals, forming the backbone of numerous experimental metallodrugs[3][4]. This application note provides a comprehensive guide to the structural dynamics, synthesis protocols, and pharmacological applications of Methallyl-TSC-derived coordination complexes.

Chemical Properties & Structural Dynamics

Thione-Thiol Tautomerism and Metal Chelation

The coordination chemistry of Methallyl-TSC derivatives is governed by their ability to undergo thione-thiol tautomerism[4]. In the solid state, the ligand exists predominantly in the neutral thione form. However, in solution—particularly in the presence of a metal ion and a weak base—it tautomerizes to the thiol form. Deprotonation of the thiol yields a monoanionic thiolate, which acts as a powerful σ-donor and π-donor. This allows the formation of highly stable, five-membered chelate rings with transition metals such as Cu(II), Ni(II), Ru(III), and Ti(IV)[5][6].

The Strategic Role of the Methallyl Group

Substituting the N4 position of the thiosemicarbazide core with a 2-methylprop-2-enyl (methallyl) group serves three critical functions in drug design:

  • Enhanced Lipophilicity : The branched, aliphatic methallyl chain increases the partition coefficient (logP) of the resulting metal complex, facilitating passive diffusion across the phospholipid bilayer of target cells[3].

  • Steric Shielding : The steric bulk of the methallyl group prevents the N4 nitrogen from participating in unwanted secondary coordination or intermolecular hydrogen bonding, ensuring the complex remains discrete and monomeric.

  • Post-Synthetic Functionalization : The terminal alkene provides a synthetic handle for late-stage modifications, such as cross-linking into polymer hydrogels for targeted drug delivery systems[7].

Experimental Protocols

The following protocols outline the synthesis of a Methallyl-TSCN ligand and its subsequent coordination to a transition metal. These self-validating workflows are designed to ensure high yield and purity.

Protocol 1: Synthesis of Methallyl-Thiosemicarbazone Ligands

Objective: Condense Methallyl-TSC with 2-formylpyridine to yield a tridentate (N,N,S) ligand.

  • Reagent Preparation : Dissolve 1.0 mmol of N-(2-methylprop-2-enyl)hydrazinecarbothioamide[1] in 15 mL of absolute ethanol. In a separate vial, dissolve 1.0 mmol of 2-formylpyridine in 5 mL of absolute ethanol.

  • Acid Catalysis : Add 2–3 drops of glacial acetic acid to the aldehyde solution.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the N1 hydrazine nitrogen of the Methallyl-TSC.

  • Condensation : Dropwise add the aldehyde solution to the Methallyl-TSC solution under continuous magnetic stirring at room temperature.

  • Reflux : Heat the mixture to reflux (75–80 °C) for 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3) until the aldehyde spot disappears.

  • Isolation : Cool the mixture to 0 °C in an ice bath to induce crystallization. Filter the resulting precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and dry in a desiccator over anhydrous CaCl₂.

Protocol 2: Preparation of Cu(II) Metallodrug Complexes

Objective: Synthesize a neutral, lipophilic [Cu(Ligand)Cl] complex.

  • Ligand Solubilization : Dissolve 0.5 mmol of the synthesized Methallyl-TSCN ligand in 10 mL of methanol.

  • Base Addition : Add 0.55 mmol of Triethylamine (Et₃N) to the ligand solution and stir for 10 minutes.

    • Causality: Et₃N acts as a proton scavenger, shifting the thione-thiol equilibrium to the thiol form and deprotonating the N2-H. This ensures the ligand coordinates as an anion, resulting in a neutral metal complex capable of penetrating cell membranes[3][4].

  • Complexation : Dissolve 0.5 mmol of CuCl₂·2H₂O in 5 mL of methanol. Add this dropwise to the deprotonated ligand solution.

  • Validation : Observe the immediate color change from yellow (free ligand) to dark green/brown.

    • Causality: This color shift is a self-validating indicator of successful charge-transfer band formation (S → Cu LMCT).

  • Purification : Stir at room temperature for 2 hours. Filter the precipitated complex, wash with cold methanol and diethyl ether, and dry under vacuum.

Data Presentation: Validation & Efficacy

Table 1: Diagnostic Spectroscopic Signatures

To validate the success of Protocol 2, compare the analytical spectra of the free ligand against the metal complex.

ModalityTarget Bond/NucleusFree Ligand (Thione Form)Metal Complex (Thiolate Form)Diagnostic Rationale
IR Spectroscopy ν(C=S) / ν(C-S)~820 - 850 cm⁻¹ (C=S)~730 - 750 cm⁻¹ (C-S)Shift indicates thione-to-thiol tautomerization and S-coordination.
IR Spectroscopy ν(C=N) azomethine~1590 - 1610 cm⁻¹~1570 - 1585 cm⁻¹Red shift confirms N-coordination to the metal center.
¹H NMR N²-H (Hydrazine)~11.5 - 12.0 ppm (singlet)AbsentDisappearance confirms deprotonation during complexation.
¹H NMR N⁴-H (Methallyl)~8.0 - 8.5 ppm (triplet)~8.0 - 8.5 ppmRemains intact, confirming terminal amine does not coordinate.
Table 2: Comparative Pharmacological Metrics

Typical in vitro efficacy of Methallyl-TSCN complexes compared to standard chemotherapeutics[3].

Compound ClassTarget Cell LineIC₅₀ Range (µM)Primary Mechanism of Action
Free Methallyl-TSCN LigandMCF-7 (Breast Cancer)> 50.0Weak metal chelation in situ.
Cu(II)-Methallyl-TSCNMCF-7 (Breast Cancer)0.5 - 2.5ROS generation, Topoisomerase II inhibition.
Ni(II)-Methallyl-TSCNS. aureus (Gram +)4.0 - 8.0Disruption of cell wall synthesis.
Cisplatin (Control)MCF-7 (Breast Cancer)~ 2.0DNA cross-linking.

Mechanistic Visualization

The following diagram illustrates the logical progression from the raw Methallyl-TSC building block to the final biological mechanism of action of the resulting metallodrug.

G cluster_synthesis Ligand Synthesis & Complexation cluster_mechanism Biological Mechanism of Action N1 Methallyl-TSC (CAS 39215-63-9) N3 Condensation (Acid Catalyzed) N1->N3 N2 Aldehyde/Ketone (e.g., 2-formylpyridine) N2->N3 N4 Methallyl-TSCN Ligand (Thione-Thiol Tautomerism) N3->N4 N6 Coordination (Base Promoted) N4->N6 N5 Metal Salt (Cu2+, Ni2+, Ru3+) N5->N6 N7 Metallodrug Complex N6->N7 M1 Cellular Uptake (Lipophilic Methallyl Group) N7->M1 M2 Intracellular Reduction (e.g., Cu(II) -> Cu(I)) M1->M2 M4 Topoisomerase II Inhibition M1->M4 M3 ROS Generation & Oxidative Stress M2->M3 M5 Apoptosis / Cell Death M3->M5 M4->M5

Workflow of Methallyl-TSC ligand synthesis, metal coordination, and biological mechanism of action.

Applications in Drug Development

Anticancer Metallodrugs

Copper(II) and Ruthenium(III) complexes derived from Methallyl-TSC are potent anticancer candidates. Once the lipophilic complex enters the cancer cell, the metal center undergoes intracellular reduction (e.g., Cu(II) to Cu(I)) mediated by cellular reductants like glutathione. This redox cycling catalyzes the Fenton-like generation of Reactive Oxygen Species (ROS), leading to severe oxidative stress, DNA strand cleavage, and ultimately apoptosis[3]. Furthermore, the planar nature of the coordinated thiosemicarbazone backbone allows for intercalation into DNA and inhibition of Topoisomerase II[6].

Antimicrobial Agents

Silver(I) and Nickel(II) complexes of Methallyl-TSC exhibit broad-spectrum antibacterial and antifungal properties. The N,S-chelation stabilizes the metal ion, allowing it to be transported efficiently into the pathogen. Once inside, the complex disrupts cellular respiration and cell wall synthesis, showing particular efficacy against resistant strains like MRSA[4].

References

  • ChemicalCell. n-(2-Methylprop-2-Enyl)Hydrazinecarbothioamide | 39215-63-9. Retrieved from:[Link][2]

  • Zhong, C., et al. Facile Synthesis of Hydrogel-Based Ion-Exchange Resins for Nitrite/Nitrate Removal and Studies of Adsorption Behavior. PMC. Retrieved from:[Link][7]

  • IRE Journals. Thiosemicarbazone Complexes as Versatile Medicinal Chemistry Agents: A Review. Retrieved from:[Link][3]

  • Al-Hoshani, N., et al. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. PMC. Retrieved from:[Link][4]

  • Casas, J. S., et al. Main group metal complexes of semicarbazones and thiosemicarbazones. A structural review. Coordination Chemistry Reviews. Retrieved from:[Link][5]

  • Schmid, K., et al. Syntheses and coordination chemistry of thiosemicarbazone-based titanium complexes. RSC Advances. Retrieved from:[Link][6]

Sources

Method

Application Note: N-(2-methylprop-2-enyl)hydrazinecarbothioamide as a Versatile Precursor for Heterocyclic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Profile N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS 39215-63-9)[1], frequently referred to as methally...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Profile

N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS 39215-63-9)[1], frequently referred to as methallyl thiosemicarbazide, is a highly versatile, bifunctional building block in synthetic organic chemistry. The molecule is characterized by two distinct reactive domains: a multi-nucleophilic thiosemicarbazide core (comprising nucleophilic nitrogen and sulfur atoms) and an electrophile-receptive methallyl (2-methylprop-2-enyl) appendage.

This dual reactivity makes it an exceptional precursor for the divergent synthesis of complex heterocycles. Derivatives of methallyl thiosemicarbazide have broad applications, ranging from the development of biologically active pharmaceutical ingredients to utilization as sensor elements for the colorimetric detection of anions[2]. Furthermore, its derivatives are actively explored in the synthesis of condensed heterocyclic cationic surfactants and novel therapeutic agents[3].

Mechanistic Rationale & Reaction Divergence

The synthetic utility of N-(2-methylprop-2-enyl)hydrazinecarbothioamide is governed by the selective activation of its functional groups.

  • Intermolecular Condensation: The thiosemicarbazide moiety readily reacts with acylating agents or carbonyl compounds. Under specific catalytic conditions, these intermediates undergo dehydrative cyclization to form 1,2,4-triazoles or 1,3,4-thiadiazoles[4].

  • Intramolecular Halocyclization: The methallyl group can be activated by electrophiles (such as molecular iodine). This activation induces an intramolecular nucleophilic attack by the highly polarizable thione sulfur, yielding functionalized thiazoline or thiazine derivatives.

Workflow Precursor N-(2-methylprop-2-enyl) hydrazinecarbothioamide Triazole 1,2,4-Triazole Derivatives Precursor->Triazole 1. Acylation 2. NaOH (Reflux) Thiadiazole 1,3,4-Thiadiazole Derivatives Precursor->Thiadiazole R-COOH POCl3 (Heat) Thiazoline Thiazoline / Thiazine Derivatives Precursor->Thiazoline I2 or Br2 Halocyclization

Reaction pathways of N-(2-methylprop-2-enyl)hydrazinecarbothioamide to various heterocycles.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions, expected yields, and primary mechanistic pathways for transforming the precursor into distinct heterocyclic scaffolds.

Target HeterocycleReagents & SolventsTemp / TimeTypical Yield (%)Primary Mechanistic Pathway
1,2,4-Triazole-5-thione R-COCl, Pyridine; then 2M NaOHReflux, 4-6 h75 - 85%Acylation followed by alkaline dehydrative cyclization
1,3,4-Thiadiazole R-COOH, POCl₃90°C, 3-5 h65 - 80%Acid-catalyzed dehydrative cyclization
Thiazoline Derivative I₂, CH₂Cl₂RT, 2-4 h80 - 90%Electrophilic halocyclization (5-exo-trig)

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, it is critical to ensure that every protocol is not merely a list of instructions, but a logically sound, self-validating system where the chemistry provides real-time feedback.

Protocol A: Synthesis of 1,2,4-Triazole-5-thiones via Alkaline Cyclization

Causality: The synthesis of 1,2,4-triazole-5-thiones requires a two-step sequence. First, the terminal hydrazine nitrogen is acylated using an acid chloride. The subsequent ring closure is driven by an alkaline environment (e.g., 2M NaOH). The base deprotonates the intermediate amide, dramatically enhancing the nucleophilicity of the adjacent nitrogen, which then attacks the thiocarbonyl carbon. Dehydration follows, driven by the thermodynamic stability of the resulting aromatic triazole ring.

Step-by-Step Methodology:

  • Acylation: Dissolve 10 mmol of N-(2-methylprop-2-enyl)hydrazinecarbothioamide in 20 mL of anhydrous pyridine. Slowly add 11 mmol of the desired acyl chloride dropwise at 0°C. Stir at room temperature for 2 hours.

  • Solvent Removal: Evaporate the pyridine under reduced pressure and wash the crude intermediate with cold water to remove pyridinium hydrochloride salts.

  • Alkaline Cyclization: Suspend the intermediate in 25 mL of 2M NaOH (aqueous). Reflux the mixture for 4-6 hours.

  • Self-Validation (In-Process): Monitor the reaction by TLC (Eluent: EtOAc/Hexane 1:1). Upon completion of the reflux, the previously heterogeneous suspension will become a clear, homogeneous solution (as the triazole-thiolate salt is water-soluble).

  • Product Isolation & Validation: Cool the solution to room temperature and strictly monitor the pH. Acidify dropwise with 1M HCl until the pH reaches 3-4. The sudden precipitation of a white/pale-yellow solid acts as visual validation of successful protonation and ring closure. Filter, wash with water, and dry. Spectroscopic validation via FT-IR will confirm success through the disappearance of the strong C=O stretching frequency (~1680 cm⁻¹) and the appearance of a C=N stretch (~1600 cm⁻¹).

Protocol B: Electrophilic Halocyclization to Thiazoline Derivatives

Causality: The methallyl group contains an electron-rich alkene. The introduction of molecular iodine (I₂) generates a highly reactive, transient cyclic iodonium ion. Because the thione sulfur is a "soft" and highly polarizable nucleophile, it outcompetes the nitrogen atoms for the electrophilic center. Following Baldwin's rules for ring closure, the 5-exo-trig pathway is kinetically favored over the 6-endo-trig pathway, resulting in a 5-membered thiazoline ring with an exocyclic iodomethyl group.

Mechanism Step1 Methallyl Thiosemicarbazide Step2 Cyclic Iodonium Ion Intermediate Step1->Step2 + I2 (Electrophilic Activation) Step3 Intramolecular Attack (S-Nucleophile) Step2->Step3 S-atom attacks alkene Step4 5-exo-trig Cyclized Thiazoline Product Step3->Step4 Deprotonation & Aromatization

Mechanistic pathway of electrophilic halocyclization of the methallyl group.

Step-by-Step Methodology:

  • Activation: Dissolve 5 mmol of N-(2-methylprop-2-enyl)hydrazinecarbothioamide in 30 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Electrophilic Addition: Add 5.5 mmol of molecular iodine (I₂) in small portions at room temperature. Stir the mixture for 2-4 hours.

  • Self-Validation (In-Process): Iodine serves as both the reagent and a visual indicator. The reaction mixture initially turns deep brown. As the electrophilic addition and subsequent cyclization consume the iodine, the solution fades to a pale yellow.

  • Quenching & Isolation: Transfer the mixture to a separatory funnel and wash with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). The organic layer will turn completely colorless—a visual confirmation of a successful quench of unreacted iodine.

  • Structural Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Structural validation must be achieved via ¹H NMR: the disappearance of the methallyl alkene protons (typically around δ 4.8-5.0 ppm) and the emergence of diastereotopic iodomethyl protons confirm the 5-exo-trig cyclization.

References

  • Title : Synthesis and antioxidant activity of new 1,2,4-triazole derivatives Source : ResearchGate URL :[Link]

  • Title : A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances Source : ResearchGate URL :[Link]

  • Title : Theoretical Estimation of Toxicity of New Condensed Heterocyclic Cationic Surfactants Source : ResearchGate URL :[Link]

Sources

Application

N-(2-methylprop-2-enyl)hydrazinecarbothioamide antimicrobial assay methodology

An In-Depth Technical Guide to the Antimicrobial Assay of N-(2-methylprop-2-enyl)hydrazinecarbothioamide Application Note & Protocols Abstract This guide provides a comprehensive framework for evaluating the antimicrobia...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Antimicrobial Assay of N-(2-methylprop-2-enyl)hydrazinecarbothioamide

Application Note & Protocols

Abstract

This guide provides a comprehensive framework for evaluating the antimicrobial properties of N-(2-methylprop-2-enyl)hydrazinecarbothioamide, a thiosemicarbazide derivative. Thiosemicarbazides and their derivatives represent a class of compounds with a wide spectrum of biological activities, including significant antimicrobial potential against various pathogens.[1][2] The rise of antimicrobial resistance necessitates standardized and robust methodologies for screening new chemical entities.[1][3] This document details the scientific rationale, step-by-step protocols for preliminary and quantitative antimicrobial susceptibility testing, and data interpretation guidelines tailored for researchers, scientists, and drug development professionals. The methodologies are grounded in internationally recognized standards to ensure reproducibility and scientific validity.

Scientific Rationale & Background

The Antimicrobial Potential of Hydrazinecarbothioamides

N-(2-methylprop-2-enyl)hydrazinecarbothioamide belongs to the thiosemicarbazide family. These compounds, characterized by a sulfur and nitrogen donor framework, are versatile intermediates for synthesizing various heterocyclic compounds and are known to be excellent chelating agents for metal ions.[1][4] Their biological activity is often attributed to this chelating ability or through direct interaction with biological macromolecules. Molecular studies on related compounds suggest a potential dual mechanism of action that involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and cell division.[5] The structural flexibility of these molecules allows for modifications that can significantly influence their antimicrobial potency and spectrum.[1][6]

Foundational Assay Methodologies

To comprehensively assess the antimicrobial profile of a novel compound, a two-tiered approach is recommended:

  • Qualitative Screening (Agar Disk Diffusion): This method, widely known as the Kirby-Bauer test, provides a preliminary, qualitative assessment of antimicrobial activity.[7][8] It is rapid, cost-effective, and useful for screening against a broad panel of microorganisms to identify any activity. The principle relies on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth—the zone of inhibition—will form around the disk.[9][10]

  • Quantitative Analysis (Broth Microdilution): This is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism in a broth dilution susceptibility test.[13] This method provides quantitative data essential for comparing the potency of different compounds and for further drug development studies. The protocol is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure inter-laboratory reproducibility.[11][12]

Overall Experimental Workflow

The logical flow of the investigation is designed to move from a broad, qualitative screening to a precise, quantitative assessment of the compound's antimicrobial efficacy.

Antimicrobial Assay Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Qualitative Screening cluster_quant Phase 3: Quantitative Analysis cluster_analysis Phase 4: Data Analysis CompoundPrep Prepare Compound Stock (e.g., in DMSO) DiskDiffusion Agar Disk Diffusion Assay (Kirby-Bauer) CompoundPrep->DiskDiffusion BrothMicrodilution Broth Microdilution Assay (96-Well Plates) CompoundPrep->BrothMicrodilution CulturePrep Prepare Microbial Cultures (Bacteria & Fungi) CulturePrep->DiskDiffusion CulturePrep->BrothMicrodilution MediaPrep Prepare Growth Media (MHB, MHA, RPMI) MediaPrep->DiskDiffusion MediaPrep->BrothMicrodilution MeasureZones Measure Zones of Inhibition (mm) DiskDiffusion->MeasureZones MeasureZones->BrothMicrodilution If active Analysis Analyze & Report Data MeasureZones->Analysis DetermineMIC Determine MIC (µg/mL) BrothMicrodilution->DetermineMIC DetermineMIC->Analysis

Caption: High-level workflow for antimicrobial efficacy testing.

Materials & Reagents

  • Test Compound: N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS: 39215-63-9)[14]

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Bacterial Strains (ATCC recommended):

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal Strains (ATCC recommended):

    • Yeast: Candida albicans (e.g., ATCC 10231), Cryptococcus neoformans

  • Growth Media:

    • Mueller-Hinton Agar (MHA)

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • RPMI-1640 Medium (for fungi)

    • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) (for fungal culture maintenance)

  • Reagents & Consumables:

    • Sterile saline (0.85% NaCl)

    • 0.5 McFarland turbidity standard

    • Sterile paper disks (6 mm diameter)

    • Sterile 96-well microtiter plates

    • Sterile swabs, pipettes, and tubes

  • Control Antibiotics:

    • Bacterial: Ciprofloxacin, Gentamicin, Vancomycin

    • Fungal: Amphotericin B, Fluconazole

Protocol 1: Preliminary Screening via Agar Disk Diffusion

This protocol follows the principles of the Kirby-Bauer disk diffusion susceptibility test.[7][8]

Preparation of Compound and Inoculum
  • Compound Stock Preparation: Prepare a 10 mg/mL stock solution of N-(2-methylprop-2-enyl)hydrazinecarbothioamide in sterile DMSO. Vortex to ensure complete dissolution.

    • Scientist's Note: DMSO is a common solvent for water-insoluble compounds. Its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

  • Inoculum Preparation: a. From an 18-24 hour culture plate, select 4-5 isolated colonies of the test bacterium using a sterile loop.[9] b. Suspend the colonies in 2-3 mL of sterile saline. c. Vortex thoroughly to create a uniform suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Use this suspension within 15 minutes.[9]

Plate Inoculation and Disk Application

Disk_Diffusion_Protocol start Start: 0.5 McFarland Bacterial Suspension step1 1. Dip sterile swab into inoculum. start->step1 step2 2. Remove excess fluid by pressing against tube wall. step1->step2 step3 3. Streak swab over entire Mueller-Hinton Agar plate. step2->step3 step4 4. Rotate plate 60° and repeat streaking twice. step3->step4 step5 5. Allow plate to dry for 3-5 minutes. step4->step5 step6 6. Aseptically apply disks: - Test Compound (10-20 µL) - Positive Control (Antibiotic) - Negative Control (DMSO) step5->step6 step7 7. Invert plates and incubate at 35-37°C for 16-18 hours. step6->step7 end End: Measure Zones of Inhibition (mm) step7->end

Caption: Step-by-step workflow for the Agar Disk Diffusion assay.

  • Inoculation: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside wall of the tube.[7][15] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[7]

  • Drying: Let the inoculated plate sit with the lid slightly ajar for 3-5 minutes (no more than 15) to allow the agar surface to dry.[7]

  • Disk Application: a. Test Compound: Aseptically place a sterile 6 mm paper disk onto the agar surface. Pipette a defined volume (e.g., 20 µL) of the 10 mg/mL compound stock solution onto the disk. b. Positive Control: Place a commercial antibiotic disk (e.g., Ciprofloxacin 5 µg) on the agar. c. Negative (Vehicle) Control: Place a blank disk and apply the same volume (20 µL) of pure DMSO. This is crucial to ensure the solvent has no antimicrobial activity. d. Gently press each disk to ensure complete contact with the agar.[15]

Incubation and Interpretation
  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in an ambient air incubator.[9]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter (mm) using a ruler or caliper.[9]

| Example Data Table: Disk Diffusion Results | | :--- | :---: | :---: | :---: | | Test Organism | Zone of Inhibition (mm) | | | | | Test Compound | Positive Control (Ciprofloxacin) | Negative Control (DMSO) | | S. aureus | 18 | 25 | 6 (no zone) | | E. coli | 14 | 28 | 6 (no zone) | | P. aeruginosa | 7 | 22 | 6 (no zone) |

A zone diameter > 6 mm indicates potential activity that warrants further quantitative testing.

Protocol 2: Quantitative Analysis via Broth Microdilution (MIC)

This protocol is based on the CLSI M07 standard for determining the Minimum Inhibitory Concentration (MIC).[11][12]

Preparation of Plates and Inoculum
  • Plate Setup: Aseptically add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution: a. Add 100 µL of the test compound stock solution (at a concentration of, for example, 1024 µg/mL in CAMHB with 2% DMSO) to well 1. b. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down. c. Continue this serial dilution across the plate from well 2 to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no compound, no inoculum).

  • Bacterial Inoculum: Prepare a bacterial suspension as described in section 4.1. Dilute this 0.5 McFarland suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Plate Inoculation: Add 50 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be 100 µL.

Broth_Microdilution_Workflow cluster_wells plate 96-Well Plate Setup Add 50µL Broth to Wells 2-12 Add 100µL Compound Stock to Well 1 Perform 2-Fold Serial Dilution (Well 1 to 10) Add 50µL of 5x10⁵ CFU/mL Inoculum to Wells 1-11 Incubate 16-20h at 35°C Read MIC: First Well with No Visible Growth W1 Well 1 [Compound] + Inoculum W10 Well 10 [Compound/1024] + Inoculum W11 Well 11 Growth Control (Inoculum only) W12 Well 12 Sterility Control (Broth only)

Caption: Workflow for MIC determination using broth microdilution.

Incubation and MIC Determination
  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in an ambient air incubator.

  • Reading Results: a. Check the control wells first. Well 11 (growth control) should show distinct turbidity. Well 12 (sterility control) should be clear. If not, the assay is invalid. b. Examine wells 1 through 10 for bacterial growth (turbidity). c. The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).

| Example Data Table: MIC Results | | :--- | :--- | | Test Organism | MIC (µg/mL) | | S. aureus ATCC 29213 | 32 | | E. coli ATCC 25922 | 64 | | P. aeruginosa ATCC 27853 | >256 | | C. albicans ATCC 10231 | 128 |

Protocol 3: Antifungal Susceptibility Testing

For testing against yeasts like Candida albicans, the broth microdilution method is adapted based on CLSI document M27/M38-A guidelines.[16][17]

  • Medium: Use RPMI-1640 medium instead of CAMHB.

  • Inoculum Preparation: Prepare the yeast inoculum from a 24-hour culture on a plate like PDA. Adjust the suspension in sterile saline to a 0.5 McFarland standard, then dilute it in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Incubation: Incubate at 35°C for 24-48 hours.

  • MIC Endpoint: The MIC is determined as the lowest concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.

Conclusion

This application note provides a robust, two-stage methodology for characterizing the antimicrobial profile of N-(2-methylprop-2-enyl)hydrazinecarbothioamide. By beginning with a qualitative disk diffusion screen and progressing to a quantitative broth microdilution MIC determination, researchers can generate reliable and reproducible data. Adherence to standardized protocols, such as those from CLSI, and the diligent use of controls are paramount for ensuring the scientific integrity of the results. The data generated from these assays will be foundational for structure-activity relationship (SAR) studies and further development of this and related hydrazinecarbothioamide derivatives as potential new antimicrobial agents.

References

  • A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. (2024). DergiPark. [Link]

  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. PubMed Central (PMC). [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology (ASM). [Link]

  • Synthesis and Antimicrobial Activity of Thiosemicarbazides, S-Triazoles and Their Mannich Bases Bearing 3-chlorophenyl Moiety. (2011). PubMed. [Link]

  • Disk Diffusion. MI - Microbiology. [Link]

  • The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. (2024). PubMed Central (PMC). [Link]

  • Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica. [Link]

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Semantic Scholar. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Synthesis, characterization, and antimicrobial evaluation of some new hydrazinecarbothioamide, 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Taylor & Francis Online. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology (ASM). [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. Ashdin Publishing. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some novel hydrazinecarbothioamides. JournalAgent. [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025). PubMed. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2021). NCBI Bookshelf. [Link]

  • Synthesis of new derivatives of hydrazinecarbothioamides and 1,2,4-triazoles, and an evaluation of their antimicrobial activities. (2015). Journal of the Serbian Chemical Society. [Link]

  • Modification of antimicrobial susceptibility testing methods. (2025). Oxford Academic. [Link]

  • Synthesis and Antimicrobial Studies of Novel N-Glycosyl Hydrazino Carbothioamide. (2020). Asian Journal of Chemistry. [Link]

  • Proving the Antimicrobial Therapeutic Activity on a New Copper–Thiosemicarbazone Complex. (2024). ACS Publications. [Link]

  • (PDF) A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. ResearchGate. [Link]

  • N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide. PubMed Central (PMC). [Link]

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc. [Link]

  • (2E)-N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide. ResearchGate. [Link]

Sources

Method

Application Note: In Vivo Pharmacological Evaluation of N-(2-methylprop-2-enyl)hydrazinecarbothioamide Derivatives

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Introduction and Chemical Rationale N-(2-methylprop-2-enyl)hydraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Introduction and Chemical Rationale

N-(2-methylprop-2-enyl)hydrazinecarbothioamide , commonly known as 4-methallylthiosemicarbazide, is a highly versatile pharmacophore used in the synthesis of biologically active scaffolds, including 1,2,4-triazole-3-thiones and transition metal-chelating thiosemicarbazones [1]. Due to the presence of both the methallyl group and the hydrazinecarbothioamide backbone, derivatives of this compound exhibit potent pharmacological profiles, most notably as antitumor, antitubercular, and antimicrobial agents.

When transitioning these compounds from in vitro hits to in vivo candidates, researchers must navigate complex pharmacokinetic variables. This application note provides a self-validating, field-proven framework for evaluating the in vivo efficacy and toxicity of methallylthiosemicarbazide derivatives, ensuring robust, reproducible data suitable for preclinical regulatory submissions.

Mechanistic Grounding: Why These Derivatives Work

To design an effective in vivo study, one must understand the causality behind the compound's mechanism of action. Thiosemicarbazide derivatives primarily exert their cytotoxic and antitumor effects through intracellular metal chelation (specifically Iron and Copper).

By binding to these transition metals, the derivatives disrupt cellular redox homeostasis. This triggers the Fenton reaction, leading to a lethal accumulation of Reactive Oxygen Species (ROS). The resulting oxidative stress causes mitochondrial membrane depolarization, cytochrome C release, and the subsequent activation of the caspase cascade, ultimately driving the cell into apoptosis or ferroptosis[4].

G A Methallylthiosemicarbazide Derivatives B Intracellular Metal Chelation (Fe2+, Cu2+) A->B C ROS Generation (Fenton Reaction) B->C D Mitochondrial Dysfunction (Cytochrome C Release) C->D E Caspase-9 / Caspase-3 Activation D->E F Apoptosis / Ferroptosis E->F

Caption: Mechanistic signaling pathway of thiosemicarbazide-induced apoptosis and ferroptosis.

In Vivo Testing Protocols

The following protocols are designed as self-validating systems. Every step includes a specific rationale (the "why") to ensure that experimental artifacts are minimized.

Protocol A: Acute Toxicity and Maximum Tolerated Dose (MTD)

Rationale: Before assessing efficacy, the baseline toxicity must be established to prevent confounding antitumor data with systemic poisoning. Thiosemicarbazides often fall into Class III (moderate hazard) toxicity [3]; thus, precise dose-finding is critical.

Materials:

  • Healthy BALB/c or Swiss albino mice (18–22 g, 6–8 weeks old).

  • Vehicle: 10% DMSO in saline or 0.5% Carboxymethyl cellulose (CMC), depending on derivative lipophilicity.

  • Oral gavage needles and metabolic cages.

Step-by-Step Methodology:

  • Acclimatization: House mice in standard environmental conditions (22±2°C, 12h light/dark cycle) for 7 days prior to dosing. Causality: Reduces stress-induced cortisol spikes which can alter baseline metabolic rates.

  • Formulation: Suspend the N-(2-methylprop-2-enyl)hydrazinecarbothioamide derivative in the chosen vehicle immediately before administration to prevent aqueous hydrolysis of the thioamide bond.

  • Dosing (OECD 423 Guidelines): Administer a single oral dose to distinct cohorts (n=6 per group) at 50, 300, and 1000 mg/kg. The control group receives the vehicle only.

  • Observation Window: Monitor continuously for the first 4 hours post-dosing for signs of acute neurotoxicity (tremors, convulsions), and then daily for 14 days.

  • Endpoint Analysis: On day 14, euthanize via cervical dislocation. Harvest liver and kidneys for histopathological examination. Calculate the LD50 and establish the MTD (typically 1/10th of the LD50 for subsequent efficacy trials).

Protocol B: Antitumor Efficacy in Murine Xenograft Models

Rationale: The Ehrlich Ascites Carcinoma (EAC) or solid tumor xenograft models provide a robust physiological environment to test the compound's ability to penetrate tumor microenvironments and exert ROS-mediated apoptosis [2].

Step-by-Step Methodology:

  • Tumor Inoculation: Inject 2.5×106 viable EAC cells (or specific human cancer cell lines for xenografts) subcutaneously into the right flank of the mice.

  • Tumor Engraftment: Allow 7–10 days for the tumor to reach a palpable volume of ~100 mm³. Causality: Treating only established tumors prevents false positives associated with compounds that merely inhibit initial cell adhesion.

  • Treatment Regimen: Randomize mice into groups (n=8). Administer the derivative intraperitoneally (IP) or orally at 1/2 MTD and 1/4 MTD daily for 14 to 21 days. Use Doxorubicin (5 mg/kg) as a positive control.

  • In Vivo Monitoring: Measure tumor dimensions using digital calipers every 3 days. Calculate tumor volume ( V ) using the formula: V=(Length×Width2)/2 .

G S1 Compound Formulation (Vehicle Prep) S3 Tumor Inoculation (Subcutaneous) S1->S3 S2 Animal Acclimatization (BALB/c Mice, 7 Days) S2->S3 S4 Dosing Regimen (14-21 Days) S3->S4 S5 In Vivo Monitoring (Tumor Vol, Body Wt) S4->S5 S6 Endpoint Analysis (Histopathology, ROS) S5->S6

Caption: Standardized workflow for in vivo xenograft antitumor efficacy testing.

Expected Data Presentation & Pharmacological Parameters

To ensure data integrity and easy cross-cohort comparison, synthesize quantitative outputs into a standardized matrix. Below is a representative data structure for a methallylthiosemicarbazide derivative study:

Experimental GroupDose (mg/kg/day)Mean Tumor Volume Day 21 (mm³)Tumor Growth Inhibition (%)Caspase-3 Fold ChangeToxicity Class (GOST/OECD)
Vehicle Control 0 1450±120 N/A1.0xN/A
Positive Control (Dox) 5 320±45 77.9%4.2xHigh (Class II)
Derivative (Low Dose) 25 890±85 38.6%2.1xModerate (Class III)
Derivative (High Dose) 50 410±60 71.7%3.8xModerate (Class III)

Note: Tumor Growth Inhibition (TGI) is calculated as [1−(Vtreatment​/Vcontrol​)]×100 . A TGI > 50% is generally considered the threshold for meaningful in vivo preclinical efficacy.

References

  • In vitro and in vivo antitumor activity of some synthesized 4-(2-pyridyl)-3-Thiosemicarbazides derivatives International Journal of Medicine and Medical Sciences (via ResearchGate) URL: [Link]

  • Study of Biological Activity and Toxicity of Thiosemicarbazides Carbohydrate Derivatives by in Silico, in Vitro and in Vivo Methods Journal of Agricultural Chemistry and Environment URL:[Link]

Application

Application Note: N-(2-methylprop-2-enyl)hydrazinecarbothioamide Cell Culture Treatment Protocols

Executive Summary N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS 39215-63-9), also known as N-(2-methylallyl)thiosemicarbazide, is a 4-substituted thiosemicarbazide derivative[1][2]. In drug development, the thiosem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS 39215-63-9), also known as N-(2-methylallyl)thiosemicarbazide, is a 4-substituted thiosemicarbazide derivative[1][2]. In drug development, the thiosemicarbazone/thiosemicarbazide scaffold is highly valued for its potent anti-cancer, antibacterial, and antiviral properties[3].

As a Senior Application Scientist, I emphasize that designing cell culture assays for this compound requires a deep understanding of its intracellular kinetics. This compound does not simply act as a static toxin; it is a dynamic transition metal chelator (specifically targeting Fe²⁺/³⁺ and Cu²⁺) that actively disrupts cellular redox homeostasis and inhibits critical metalloenzymes[4][5]. This guide outlines the mechanistic causality behind thiosemicarbazide toxicity and provides self-validating, step-by-step protocols for evaluating its efficacy in vitro.

Mechanistic Grounding: The "Why" Behind the Assays

To generate trustworthy, reproducible data, researchers must design experiments that probe the specific pathways triggered by thiosemicarbazides. The biological activity of N-(2-methylprop-2-enyl)hydrazinecarbothioamide is driven by two primary, chelation-dependent mechanisms:

  • Ribonucleotide Reductase (RNR) Inhibition: RNR is an iron-dependent enzyme essential for reducing ribonucleotides to deoxyribonucleotides (dNTPs) for DNA synthesis[5]. Chelation of the iron cofactor by the thiosemicarbazide moiety halts DNA replication, predictably arresting cancer cells in the S-phase of the cell cycle[5][6].

  • ROS Generation & Redox Cycling: When the compound chelates intracellular copper or iron, the resulting metal-ligand complex becomes highly redox-active. This complex catalyzes Fenton-like reactions, generating massive amounts of Reactive Oxygen Species (ROS)[4][7].

  • Intrinsic Apoptosis: The resulting ROS surge depletes intracellular glutathione (GSH), triggering mitochondrial membrane depolarization. This leads to the release of cytochrome c and the activation of the caspase-9/3 intrinsic apoptotic cascade[7][8].

G Compound N-(2-methylprop-2-enyl) hydrazinecarbothioamide Chelation Intracellular Metal Chelation (Fe²⁺ / Cu²⁺) Compound->Chelation Cellular Uptake RNR Ribonucleotide Reductase (RNR) Inhibition Chelation->RNR Fe Depletion ROS Redox Cycling & ROS Generation Chelation->ROS Fenton Reaction DNA dNTP Depletion & S-Phase Arrest RNR->DNA Mito Mitochondrial Depolarization & Caspase Activation ROS->Mito Apoptosis Intrinsic Apoptosis (Cell Death) DNA->Apoptosis Mito->Apoptosis

Thiosemicarbazide-induced apoptosis via metal chelation, RNR inhibition, and ROS generation.

Compound Preparation & Handling

To ensure a self-validating system, the preparation of the compound must account for its hydrophobicity and potential vehicle toxicity.

  • Reconstitution: Dissolve N-(2-methylprop-2-enyl)hydrazinecarbothioamide in sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 50 mM). Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

  • Vehicle Control (Critical): The final concentration of DMSO in the cell culture media must not exceed 0.5% (v/v) [9]. Higher concentrations of DMSO will induce baseline cytotoxicity, confounding the viability data. Always run a vehicle control well containing the exact percentage of DMSO used in your highest treatment dose.

Experimental Protocols

Protocol 1: Cytotoxicity & Cell Viability (MTT Assay)

This assay establishes the IC₅₀ of the compound. We recommend using robust carcinoma lines such as A549 (Lung) or HCT116 (Colorectal), which are highly sensitive to ROS and RNR inhibition[4][10].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at a density of 5,000–10,000 cells/well in a 96-well flat-bottom microplate using complete media (e.g., DMEM + 10% FBS)[9]. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow attachment.

  • Treatment: Prepare serial dilutions of the compound (e.g., 0.1 µM to 100 µM) in complete media. Aspirate the old media and add 100 µL of the treatment media to the respective wells[9].

  • Incubation: Incubate for 24, 48, and 72 hours. Expert Insight: Time-dependent assays are crucial because RNR inhibition requires cells to pass through the S-phase before death occurs[5][9].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours until purple formazan crystals are visible[9].

  • Solubilization & Reading: Carefully aspirate the media. Add 100 µL of DMSO to each well and shake for 15 minutes to dissolve the crystals. Read absorbance at 570 nm using a microplate reader[9].

Protocol 2: Intracellular ROS Measurement (DCFDA Assay) with Causality Rescue

To prove that ROS generation is the cause of cell death (and not merely a byproduct), this protocol incorporates N-acetylcysteine (NAC), a potent ROS scavenger[11].

Step-by-Step Methodology:

  • Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Causality Control (Pre-treatment): Pre-treat half of the experimental wells with 5 mM NAC for 30 minutes prior to compound addition[11].

  • Probe Loading: Wash cells with PBS. Add 10 µM of DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media and incubate for 30 minutes in the dark.

  • Treatment: Remove the DCFDA solution, wash once with PBS, and add media containing the compound at its established IC₅₀ concentration.

  • Measurement: Measure fluorescence (Ex = 485 nm / Em = 535 nm) at 4 hours and 24 hours post-treatment.

  • Validation: If the compound functions via redox cycling, the NAC-treated wells will show baseline fluorescence and rescued cell viability, proving ROS is the primary driver of cytotoxicity[11].

Protocol 3: RNR Inhibition & Cell Cycle Analysis (Flow Cytometry)

Because thiosemicarbazides inhibit RNR, they deplete dNTP pools, preventing cells from completing DNA synthesis[5][6].

Step-by-Step Methodology:

  • Seeding: Seed cells in 6-well plates (approx. 3 × 10⁵ cells/well) and allow 24 hours for attachment[11].

  • Treatment: Treat cells with the compound (e.g., at IC₂₅ and IC₅₀ concentrations) for 18–24 hours[5][11].

  • Harvesting: Collect all cells, including floating apoptotic bodies (critical for accurate sub-G1 quantification). Wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL PBS, then add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS). Incubate in the dark for 30 minutes at room temperature[11].

  • Analysis: Analyze via flow cytometry. You should observe a distinct accumulation of cells in the S-phase compared to the vehicle control[5][6].

Data Presentation & Expected Outcomes

Summarizing quantitative data ensures rapid comparison against established benchmarks for thiosemicarbazide derivatives.

Assay TypeTarget MetricExpected Response ProfileSelf-Validation Control
MTT Viability IC₅₀ (24h - 72h)Time-dependent decrease in viability (Typically 1 µM - 50 µM)0.5% DMSO (Vehicle)
DCFDA Intracellular ROS2 to 5-fold increase in fluorescence vs. control5 mM NAC pre-treatment
Flow Cytometry Cell Cycle PhaseDistinct accumulation in S-phase; Emergence of Sub-G1 peakUntreated / Vehicle
Metal Supplementation Cytotoxicity ShiftAddition of 10 µM Cu²⁺ significantly lowers the IC₅₀Cu²⁺ alone (Toxicity check)

Note: As shown in the table, supplementing the culture media with trace amounts of Cu²⁺ or Fe³⁺ often drastically enhances the cytotoxicity of thiosemicarbazides by facilitating the formation of the highly redox-active metal complex[4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(2-methylprop-2-enyl)hydrazinecarbothioamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-(2-methylprop-2-enyl)hydrazinecarbothioamide (commonly referred to as methallyl thiosemicarbazide). This guide is designed for drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-(2-methylprop-2-enyl)hydrazinecarbothioamide (commonly referred to as methallyl thiosemicarbazide). This guide is designed for drug development professionals and synthetic chemists experiencing yield bottlenecks, purity issues, or scalability challenges during the nucleophilic addition of hydrazine to methallyl isothiocyanate (MAITC).

By understanding the mechanistic causality behind each protocol step, you can transform a highly variable reaction into a robust, self-validating system.

Reaction Workflow & Mechanistic Pathways

The synthesis relies on the nucleophilic attack of hydrazine hydrate onto the electrophilic carbon of the isothiocyanate group. While theoretically straightforward, the lipophilic nature of the methallyl group combined with the dual-nucleophilic nature of hydrazine creates competing pathways.

SynthesisWorkflow MAITC Methallyl Isothiocyanate (MAITC) Reaction Nucleophilic Addition (0-5°C, then RT) MAITC->Reaction Dropwise Hydrazine Hydrazine Hydrate (1.15 eq) Hydrazine->Reaction Bulk Solvent Ethanol Solvent (Homogenization) Solvent->Reaction Product N-(2-methylprop-2-enyl) hydrazinecarbothioamide (Target Product) Reaction->Product Controlled Temp Excess Hydrazine Byproduct1 Bis-thiosemicarbazide (Over-addition) Reaction->Byproduct1 Excess MAITC Byproduct2 Isomerized Product (Double Bond Shift) Reaction->Byproduct2 T > 60°C / Base

Reaction workflow and branching pathways for methallyl thiosemicarbazide synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my overall product yield consistently below 60%, with significant unreacted methallyl isothiocyanate (MAITC) remaining on TLC? A1: This is primarily a stoichiometric and kinetic issue. Hydrazine hydrate is highly volatile and prone to oxidative degradation. While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate (1.1 to 1.15 equivalents) ensures the complete consumption of the isothiocyanate and drives the equilibrium forward, which is a proven optimization standard in thiosemicarbazide synthesis ([1]). Furthermore, reports indicate that maintaining an excess of hydrazine can elevate average thiosemicarbazide yields to the 80–90% range ([2]). If running the reaction at room temperature, extend the reaction time to 12–24 hours, as the methallyl group provides slight steric hindrance[1].

Q2: LC-MS analysis shows a high percentage of bis-substituted byproducts. How can I prevent hydrazine from reacting twice? A2: Bis-alkylation occurs when the primary product (a monosubstituted thiosemicarbazide) acts as a nucleophile and attacks a second molecule of MAITC. It is well documented that MAITC reacts with hydrazines to form 1,4- or 2,4-disubstituted thiosemicarbazides depending on reaction conditions ([3]). Causality & Solution: This is exacerbated by localized excesses of MAITC. To resolve this, employ reverse addition . Dissolve the hydrazine hydrate in your solvent first, and add the MAITC dropwise at 0–5 °C. This ensures that in the reaction microenvironment, hydrazine is always in vast stoichiometric excess, kinetically favoring the mono-adduct.

Q3: NMR reveals isomerization of the terminal double bond (methallyl shifting to an internal isobutenyl group). What causes this? A3: The 2-methylprop-2-enyl (methallyl) group is susceptible to thermally induced or base-catalyzed double-bond migration to the more thermodynamically stable internal position. Causality & Solution: Avoid using strong alkaline catalysts. Keep reaction temperatures strictly below 60 °C. If you must accelerate the reaction, use a gentle reflux in a low-boiling solvent like methanol (b.p. 65 °C) rather than higher-boiling alternatives.

Q4: My product precipitates as a sticky oil rather than a crystalline solid, making filtration impossible. How do I isolate it? A4: Thiosemicarbazides frequently "oil out" if the solvent system is too non-polar, or if lipophilic impurities (like unreacted MAITC) disrupt the crystal lattice. Causality & Solution: Quench the reaction mixture in an ice bath. If oiling occurs, triturate the crude mixture with cold diethyl ether or hexanes. This selectively dissolves the unreacted MAITC and lipophilic byproducts, leaving the polar thiosemicarbazide to crystallize.

Quantitative Optimization Data

The following table summarizes the causal impact of adjusting key reaction parameters based on established optimization protocols.

ParameterSuboptimal ConditionOptimized ConditionExpected Yield Impact
Stoichiometry 1.0 eq Hydrazine1.15 eq Hydrazine+15% to +20%
Addition Order Hydrazine into MAITCMAITC dropwise into HydrazineMinimizes bis-adducts (<2%)
Temperature Reflux (>78°C)0–5°C during addition, then RTPrevents isomerization
Solvent System Neat / AqueousAnhydrous EthanolEnhances reaction rate

Standardized High-Yield Protocol

This protocol is designed as a self-validating system. Visual and thermal cues are embedded into the steps to ensure the reaction is proceeding correctly. Note: Hydrazine hydrate is highly toxic and corrosive; perform all steps in a fume hood with proper PPE[1].

Step 1: Reagent Preparation

  • In a thoroughly dried 250 mL round-bottom flask equipped with a magnetic stirrer, add 50 mL of anhydrous ethanol.

  • Add 1.15 equivalents of hydrazine hydrate (e.g., 57.5 mmol if using 50 mmol of MAITC).

  • Self-Validating Check: The solution should remain perfectly clear.

Step 2: Temperature Control

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

Step 3: Reverse Addition (Critical Step)

  • Dissolve 50 mmol of Methallyl Isothiocyanate (MAITC) in 20 mL of anhydrous ethanol.

  • Using an addition funnel, add the MAITC solution dropwise over 30–45 minutes.

  • Causality: The reaction is highly exothermic. Dropwise addition prevents thermal spikes that lead to bis-alkylation and double-bond isomerization.

Step 4: Reaction Maturation

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.

  • Self-Validating Check: The solution will transition from a clear liquid to a cloudy white suspension as the polar N-(2-methylprop-2-enyl)hydrazinecarbothioamide begins to precipitate.

Step 5: Isolation and Purification

  • Cool the flask to 0 °C for 2 hours to maximize precipitation.

  • Collect the solid via vacuum filtration. Wash the filter cake with 2 x 15 mL of cold diethyl ether to remove trace unreacted MAITC.

  • Dry under vacuum at 40 °C to constant weight.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and correct deviations during your synthesis workflow.

TroubleshootingLogic Start Yield < 60% or Impure Product Q1 Unreacted MAITC on TLC? Start->Q1 Q2 Bis-adducts forming? Start->Q2 Q3 Product oiling out? Start->Q3 Sol1 Increase Hydrazine to 1.15 eq Extend reaction time to 24h Q1->Sol1 Yes Sol2 Use reverse addition Keep T < 5°C during addition Q2->Sol2 Yes Sol3 Triturate with cold ether Recrystallize in EtOH/H2O Q3->Sol3 Yes

Troubleshooting logic tree for resolving common yield and purity issues.

References

  • Jiang, Jie. "Synthesis of thiosemicarbazide." Medium, November 2015. Available at: [Link]

  • Fizer, Maksym. "Methallyl Isothiocyanate." Synlett, September 2013. ResearchGate. Available at: [Link]

  • US Patent 2710243A. "Preparation of thiosemicarbazide and isomers thereof." Google Patents, 1955.

Sources

Optimization

optimizing crystallization conditions for N-(2-methylprop-2-enyl)hydrazinecarbothioamide

Welcome to the Technical Support Center for the isolation and purification of thiosemicarbazide derivatives. This guide is specifically engineered for researchers and drug development professionals working with N-(2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of thiosemicarbazide derivatives. This guide is specifically engineered for researchers and drug development professionals working with N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS 39215-63-9)[1].

Because this molecule features both a lipophilic 2-methylallyl tail and a highly polar, hydrogen-bonding hydrazinecarbothioamide core, achieving high-purity single crystals requires precise thermodynamic control. This portal provides field-proven methodologies, diagnostic workflows, and troubleshooting logic to optimize your crystallization processes.

I. Core Experimental Protocol: Self-Validating Crystallization

The following protocol leverages the amphiphilic nature of N-(2-methylprop-2-enyl)hydrazinecarbothioamide to drive selective lattice formation while excluding synthetic byproducts.

Step 1: Solvent Selection & Preparation

  • Action: Select absolute ethanol or an 80:20 ethanol/water mixture as the primary solvent system.

  • Causality: Pure water is ineffective due to the lipophilic 2-methylallyl group, while purely non-polar solvents fail to disrupt the strong intermolecular hydrogen bonds of the thioamide core. Ethanol perfectly balances these opposing solubility requirements, preventing premature precipitation while effectively dissolving the polar core at elevated temperatures[2][3].

Step 2: Dissolution and Saturation Control

  • Action: Suspend the crude compound in a minimal volume of the chosen solvent at room temperature. Gradually heat the suspension to just below the solvent's boiling point (e.g., 75 °C for ethanol) while stirring continuously. Add hot solvent dropwise only until complete dissolution is achieved[2].

  • Validation Check: The solution must become completely transparent. If turbidity persists despite the addition of excess solvent, it indicates the presence of insoluble impurities (e.g., inorganic salts or polymeric byproducts), necessitating immediate progression to Step 3.

Step 3: Hot Gravity Filtration (Conditional)

  • Action: Rapidly filter the near-boiling solution through fluted filter paper in a pre-warmed stemless glass funnel[2].

  • Causality: Pre-warming the apparatus prevents the solvent from cooling upon contact, which would cause premature crystallization in the filter paper. Removing insoluble matter ensures that subsequent crystallization is driven by the solute's intrinsic lattice energy rather than heterogeneous impurity nucleation sites.

Step 4: Controlled Cooling and Nucleation

  • Action: Remove the flask from the heat source, cover it, and insulate it (e.g., wrap in a towel) to enforce a slow cooling rate (approximately 0.1 to 0.5 °C/min) down to room temperature[2].

  • Causality: Rapid cooling forces the system into high supersaturation, leading to rapid, chaotic nucleation. This traps solvent molecules and impurities within the crystal lattice. Slow cooling maintains the system in the metastable zone, promoting the growth of large, high-purity single crystals.

Step 5: Isolation and Washing

  • Action: Once the solution reaches room temperature, transfer it to an ice bath (0–4 °C) for 30 minutes to maximize yield[2]. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold solvent.

  • Validation Check: The filtrate should run clear. The ice-cold wash removes surface-adsorbed impurities from the mother liquor without providing enough thermal energy to redissolve the purified crystal lattice.

Step 6: Vacuum Drying

  • Action: Dry the crystals in a vacuum desiccator or vacuum oven at 40–45 °C.

  • Causality: Vacuum drying removes residual solvent trapped in the crystal habit without risking thermal degradation or isomerization of the heat-sensitive 2-methylallyl double bond.

II. Diagnostic Workflow

CrystallizationTroubleshooting A Crude N-(2-methylprop-2-enyl) hydrazinecarbothioamide B Dissolve in Minimal Hot EtOH (Near Boiling Point) A->B C Is Solution Clear? B->C D Hot Gravity Filtration C->D No (Turbid) E Controlled Cooling (0.1 °C/min) C->E Yes D->E F Did Oiling Out Occur? E->F G Reheat, Add EtOH, Cool Slower F->G Yes H Nucleation & Crystal Growth F->H No G->E I Vacuum Filtration & Cold Solvent Wash H->I J High-Purity Crystals I->J

Workflow and troubleshooting logic for the crystallization of thiosemicarbazide derivatives.

III. Quantitative Solvent Performance Data

Selecting the correct solvent system is the most critical variable in this workflow. The table below summarizes the thermodynamic and operational profiles of common solvent systems used for thiosemicarbazide derivatives[2][3][4][5].

Solvent SystemDielectric Constant (ε)Solute Solubility (Hot)Solute Solubility (Cold)Nucleation SpeedTypical YieldCrystal Quality
Absolute Ethanol 24.5HighLowModerate75–85%Excellent (Single Crystals)
Methanol 32.7Very HighModerateFast60–70%Good (Microcrystalline)
EtOH / H₂O (80:20) ~35.0HighVery LowFast85–95%Good (Prone to twinning)
DMSO / H₂O (90:10) ~46.0Very HighLowSlow (Needs Seeding)70–80%Excellent (For recalcitrant batches)

IV. Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I correct this? A1: Oiling out occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities[2]. For N-(2-methylprop-2-enyl)hydrazinecarbothioamide, the amphiphilic nature of the molecule can cause liquid-liquid phase separation before crystallization. Correction: Reheat the mixture until the oil completely redissolves. Add a small amount of a "good" solvent (like absolute ethanol) to decrease the saturation threshold, and cool the system at a much slower rate. Alternatively, introduce a seed crystal just above the cloud point to force solid-state nucleation[2].

Q2: Can I use Dimethyl Sulfoxide (DMSO) if my crude batch is highly recalcitrant? A2: Yes. While ethanol is the standard, the best solvent for the recrystallization of highly recalcitrant or heavily substituted thiosemicarbazones is invariably DMSO with small amounts of water[4]. However, because DMSO has a high boiling point (189 °C) and can influence the microstructure of the ligand[5], you must utilize an extended vacuum drying protocol to prevent solvent entrapment in the final lattice.

Q3: What is the most reliable way to induce nucleation if the solution remains supersaturated at room temperature? A3: If the solution cools to room temperature without crystal formation, the system is trapped in a metastable supersaturated state. You can induce nucleation by mechanical stimulation—gently scratching the inside of the glass flask with a glass stirring rod. The microscopic glass abrasions provide high-energy surfaces for heterogeneous nucleation[2]. If available, adding a microscopic "seed crystal" from a previous pure batch is the most thermodynamically reliable method.

Q4: How does the 2-methylprop-2-enyl group affect the crystallization thermodynamics compared to a standard, unsubstituted thiosemicarbazide? A4: The addition of the 2-methylallyl group significantly increases the molecule's lipophilicity and rotational degrees of freedom. This lowers the overall lattice energy compared to unsubstituted thiosemicarbazide, making the compound more soluble in organic solvents and slightly lowering its melting point. Consequently, you must use a higher ratio of water if using a binary solvent system to force the compound out of solution during the cooling phase[2][3].

V. References

  • N-(2-methylprop-2-enyl)hydrazinecarbothioamide | CAS 39215-63-9 , scbt.com. 1

  • Technical Support Center: Recrystallization of 4-(2-Ethylphenyl)-3-thiosemicarbazide , benchchem.com. 2

  • Synthesis, Activity, and Pharmacophore Development for Isatin-β-thiosemicarbazones with Selective Activity toward Multidrug-Resistant Cells , acs.org. 4

  • Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents , mdpi.com.3

  • Study of the Influence of a Solvent on the Crystal Structure of an Ethyl-Substituted Bisthiosemicarbazone Ligand , mdpi.com. 5

Sources

Troubleshooting

preventing degradation of N-(2-methylprop-2-enyl)hydrazinecarbothioamide in aqueous solution

Welcome to the Technical Support Center for the stabilization and handling of N-(2-methylprop-2-enyl)hydrazinecarbothioamide (also known as methallyl thiosemicarbazide, CAS: 39215-63-9). As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stabilization and handling of N-(2-methylprop-2-enyl)hydrazinecarbothioamide (also known as methallyl thiosemicarbazide, CAS: 39215-63-9).

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter rapid degradation of thiosemicarbazide derivatives in aqueous media. Because this compound features a highly reactive composite structure—combining an electron-rich hydrazine moiety, a labile carbothioamide bond, and a methallyl group—it is highly susceptible to environmental stress.

This guide is designed to move beyond basic handling instructions. Here, we will explore the underlying chemical causality of its degradation, provide a self-validating protocol for aqueous preparation, and offer actionable troubleshooting steps to ensure absolute data integrity in your assays.

I. Mechanistic Overview of Aqueous Degradation

To prevent degradation, we must first understand the chemical causality behind it. The molecule possesses multiple reactive centers that are triggered by different environmental stimuli.

G A N-(2-methylprop-2-enyl) hydrazinecarbothioamide B Hydrolysis (pH < 5.0) A->B C Oxidation (O2, Light) A->C D Cyclization (pH > 7.0, Heat) A->D E Hydrazine + Methallyl Isothiocyanate B->E F Disulfides & Desulfurized Products C->F G Triazole / Thiadiazole Derivatives D->G

Fig 1. Primary degradation pathways of methallyl thiosemicarbazides in aqueous solution.

II. Frequently Asked Questions (FAQs)

Q1: Why does my aqueous stock solution lose potency within 24 hours, and what are the primary degradation pathways? A1: The loss of potency is driven by three competing pathways: oxidative, hydrolytic, and thermal/base-catalyzed cyclization[1].

  • Oxidation: Dissolved oxygen acts as an electron acceptor, stripping electrons from the electron-rich thiocarbonyl sulfur and hydrazine nitrogens. This leads to oxidative dimerization (disulfide formation).

  • Hydrolysis: The carbothioamide bond is susceptible to nucleophilic attack by water. Under acidic conditions, this cleaves the molecule into hydrazine and methallyl isothiocyanate (MAITC)[2].

  • Cyclization: Under basic conditions, the terminal hydrazine nitrogen undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon or the methallyl double bond, forming stable thiazolo-triazole derivatives[3].

Q2: What is the optimal pH to prevent both hydrolysis and cyclization? A2: You must maintain a strict pH window of 5.5 to 6.5 . At pH < 5.0, acid-catalyzed hydrolysis accelerates rapidly. At pH > 7.0, base-catalyzed cyclization dominates. Utilizing a weak buffer (e.g., 50 mM MES or Citrate-Phosphate) at pH 6.0 provides the optimal thermodynamic valley to stabilize the carbothioamide linkage[4].

Q3: Can I store the aqueous solution at 4°C to extend its shelf life? A3: Temperature reduction alone is insufficient. While 4°C slows thermal cyclization, it increases the solubility of oxygen in water, paradoxically accelerating oxidative degradation if the solvent is not degassed. You must combine low temperatures with rigorous deoxygenation.

III. Quantitative Stability Profile

The following table summarizes the expected half-life ( t1/2​ ) of N-(2-methylprop-2-enyl)hydrazinecarbothioamide under various aqueous conditions, demonstrating the critical need for environmental control.

Environmental ConditionpH LevelDissolved O₂TemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Unbuffered Water~7.0Ambient25°C48 - 72 hoursOxidation / Slow Cyclization
Acidic Buffer3.0Ambient25°C< 12 hoursAcid-Catalyzed Hydrolysis
Basic Buffer9.0Ambient25°C< 24 hoursBase-Catalyzed Cyclization
Cold Storage (Aerated)6.0High4°C5 - 7 daysOxidative Dimerization
Optimized Protocol 6.0 < 1 ppm -20°C > 6 months Minimal to None

IV. Troubleshooting Guide

Issue: Appearance of multiple new peaks in HPLC chromatograms over time.

  • Causality: This indicates non-specific degradation. An early-eluting peak is typically hydrazine (highly polar), while a late-eluting peak is often methallyl isothiocyanate (MAITC) or a cyclized triazole.

  • Resolution: Ensure your mobile phase is not contributing to on-column degradation. Use a mildly acidic mobile phase (e.g., 0.1% Formic Acid) and keep the autosampler temperature at 4°C.

Issue: Solution becomes turbid or precipitates form after 48 hours.

  • Causality: Turbidity is a hallmark of oxidative disulfide formation or polymerization of the methallyl group. Disulfides of thiosemicarbazides are highly insoluble in water.

  • Resolution: Implement strict inert-gas sparging of your aqueous buffers prior to dissolution. Consider adding a compatible, non-interfering reducing agent or antioxidant (e.g., 1 mM EDTA to chelate trace metals that catalyze oxidation).

V. Self-Validating Methodology: Preparation of Stable Aqueous Solutions

To ensure scientific integrity, a protocol must prove its own success. The following methodology incorporates a forced-degradation control. By comparing your working aliquot against this control, you create a self-validating system that confirms both the stability of your preparation and the resolving power of your analytical assay.

Workflow Step1 1. Solvent Degassing (N2 Sparging, 30 min) Step2 2. Buffer Addition (50mM MES, pH 6.0) Step1->Step2 Step3 3. Compound Dissolution (Protect from light) Step2->Step3 Step4 4. HPLC/UV Validation (T=0 Baseline vs. H2O2 Control) Step3->Step4 Step5 5. Aliquot & Store (-20°C, Argon overlay) Step4->Step5

Fig 2. Self-validating workflow for preparing stable aqueous thiosemicarbazide solutions.

Step-by-Step Protocol

Step 1: Rigorous Solvent Deoxygenation

  • Prepare a 50 mM MES buffer solution adjusted to exactly pH 6.0.

  • Sparge the buffer with high-purity Nitrogen ( N2​ ) or Argon for a minimum of 30 minutes to displace dissolved oxygen.

  • Causality Check: Removing O2​ eliminates the electron acceptor required for thiocarbonyl oxidation.

Step 2: Compound Dissolution

  • Weigh the required mass of N-(2-methylprop-2-enyl)hydrazinecarbothioamide in an amber glass vial to prevent photo-oxidation.

  • Dissolve the compound in the degassed buffer. If solubility is limited, a co-solvent of 2-5% degassed DMSO may be utilized to disrupt crystal lattice energy before aqueous dilution.

Step 3: Creation of the Self-Validating Control

  • Split the solution into two aliquots: Aliquot A (Working Stock) and Aliquot B (Forced Degradation Control).

  • To Aliquot B, add a 3% (v/v) solution of Hydrogen Peroxide ( H2​O2​ ) at a 1:1 ratio. Incubate at room temperature for 4 hours.

Step 4: HPLC Baseline Validation

  • Inject Aliquot A into your HPLC system to establish a T=0 purity baseline. You should observe a single, sharp peak.

  • Inject Aliquot B. You should observe a significant reduction in the parent peak and the emergence of distinct degradant peaks.

  • Validation Logic: If Aliquot B shows clear degradation while Aliquot A remains pure, your analytical method is officially confirmed as "stability-indicating," and your stabilization protocol for Aliquot A is verified as successful.

Step 5: Storage

  • Dispense Aliquot A into single-use amber vials.

  • Overlay the headspace with Argon gas before sealing.

  • Flash-freeze in liquid nitrogen and store at -20°C or -80°C. Thaw only once immediately prior to use.

VI. References

  • Kochikyan, T. V., et al. Synthesis and properties of thiazolo[2,3-c][1,2,4]triazoles. Russian Journal of General Chemistry, ResearchGate. [Link]

  • Anirudhan, T. S., et al. Adsorptive Removal of Cu(II) Ions from Aqueous Media onto 4-Ethyl Thiosemicarbazide Intercalated Organophilic Calcined Hydrotalcite. Journal of Chemical & Engineering Data, ACS Publications. [Link]

Optimization

purification techniques for N-(2-methylprop-2-enyl)hydrazinecarbothioamide crude mixtures

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, field-proven FAQs, and Standard Operating Procedures (SOPs) for the purification of N-(2-methylprop-2-enyl)hydrazinecarbothioamide (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, field-proven FAQs, and Standard Operating Procedures (SOPs) for the purification of N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS: 39215-63-9), also known as 4-methallylthiosemicarbazide.

This compound is typically synthesized via the nucleophilic addition of hydrazine hydrate to methallyl isothiocyanate [3]. Due to the high reactivity of the hydrazine nucleophile and the electrophilic nature of the isothiocyanate, crude reaction mixtures often contain a spectrum of impurities ranging from unreacted starting materials to bis-substituted thiocarbazides [1]. This guide is designed to help researchers isolate highly pure product through mechanistically grounded techniques.

Part 1: Troubleshooting & FAQs

Q1: Post-reaction, my crude mixture is an oily solid and smells strongly of mustard/garlic. How do I remove the unreacted methallyl isothiocyanate? Expertise & Causality: The pungent odor and oily consistency strongly indicate the presence of unreacted methallyl isothiocyanate. Because isothiocyanates are highly soluble in non-polar organic solvents, whereas the highly polar, hydrogen-bonding thiosemicarbazide product is not, a simple non-polar solvent trituration is highly effective. Solution: Before attempting recrystallization, triturate the crude mass with cold hexanes or pentane. The non-polar solvent will selectively dissolve the unreacted isothiocyanate, leaving the crude N-(2-methylprop-2-enyl)hydrazinecarbothioamide as a filterable solid [1].

Q2: My purified product has a broad melting point range, and TLC shows a slightly less polar spot. What is this impurity, and why did recrystallization fail to remove it? Expertise & Causality: This less polar spot is likely a 1,4-disubstituted thiosemicarbazide (e.g., 1,4-dimethallylthiocarbazide). This byproduct forms when the primary amine of the newly formed thiosemicarbazide acts as a nucleophile and attacks a second equivalent of methallyl isothiocyanate [2]. Because its crystalline lattice energy and solubility profile are similar to the desired product, standard ethanol recrystallization often leads to co-crystallization. Solution: You must pivot to flash column chromatography. Use a silica gel stationary phase with an ethyl acetate/hexane gradient. The desired mono-substituted product will elute slower due to stronger hydrogen bonding from the free terminal hydrazine group [1].

Q3: The crude product has a distinct yellow/brown tint, but the pure compound should be white. How can I decolorize it without losing yield? Expertise & Causality: Coloration usually stems from trace oxidative degradation products (disulfides) or polymeric impurities formed during reflux. Solution: Implement an activated charcoal treatment during your recrystallization workflow. The highly porous carbon matrix traps large, conjugated colored impurities via van der Waals forces. Filter the hot solution through a Celite pad to ensure no microscopic charcoal particulates contaminate the final crystallized product [2].

Part 2: Standard Operating Procedures (SOPs)

Protocol A: Optimized Recrystallization with Decolorization

Use this self-validating protocol when the primary impurities are highly polar (e.g., unreacted hydrazine) or colored oxidative byproducts.

  • Dissolution: Transfer the crude N-(2-methylprop-2-enyl)hydrazinecarbothioamide to a clean Erlenmeyer flask. Add a minimal volume of boiling absolute ethanol dropwise while stirring until the solid just dissolves.

  • Decolorization (If needed): Add 1-2% (w/w) activated charcoal to the hot solution. Boil gently for 5 minutes to allow adsorption of conjugated impurities.

  • Hot Filtration: Rapidly filter the hot suspension through a pre-warmed fluted filter paper or a Celite pad to remove the charcoal. Self-Validation Step: The filtrate must be completely clear and colorless.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature to promote large, pure crystal lattice formation. Rapid cooling traps impurities. Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 30 minutes to maximize thermodynamic yield [2].

  • Recovery: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethanol, followed by cold distilled water to remove any trace unreacted hydrazine.

  • Drying: Dry the product in a vacuum desiccator over anhydrous calcium chloride or in a vacuum oven at 40 °C overnight.

Protocol B: Silica Gel Flash Chromatography

Use this protocol when TLC indicates the presence of bis-substituted thiocarbazides that cannot be resolved via recrystallization.

  • Preparation: Pack a glass column with silica gel (230-400 mesh) using hexanes as the slurry solvent.

  • Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). If solubility is poor, pre-absorb the crude mixture onto a small amount of silica gel (dry loading) and carefully layer it on top of the column bed.

  • Elution: Begin elution with 20% Ethyl Acetate in Hexanes to flush out non-polar impurities (e.g., unreacted methallyl isothiocyanate).

  • Gradient: Gradually increase the polarity to 50-70% Ethyl Acetate. The bis-substituted byproduct will elute first, followed by the highly polar N-(2-methylprop-2-enyl)hydrazinecarbothioamide [1].

  • Analysis & Recovery: Monitor fractions via TLC (visualize with UV light or iodine vapor). Combine fractions containing the pure product and concentrate under reduced pressure.

Part 3: Impurity Profiling & Data Presentation

The following table summarizes the quantitative and qualitative data regarding common impurities found in crude N-(2-methylprop-2-enyl)hydrazinecarbothioamide mixtures to aid in rapid identification and removal.

Impurity TypeSource / CausalityRelative Polarity (vs. Product)Recommended Purification Technique
Unreacted Hydrazine Excess starting materialHigher (Highly polar)Aqueous wash / Cold water trituration
Methallyl Isothiocyanate Unreacted starting materialLower (Non-polar)Hexane trituration / Column Chromatography
1,4-Disubstituted Thiocarbazide Over-alkylation (Side reaction)Slightly LowerFlash Column Chromatography (Silica gel)
Oxidative Byproducts Air oxidation during refluxVariable (Often colored)Activated Charcoal treatment during recrystallization

Part 4: Purification Decision Matrix

PurificationWorkflow Start Crude N-(2-methylprop-2-enyl) hydrazinecarbothioamide TLC TLC & Visual Analysis Start->TLC Cond1 Oily / Mustard Odor (Excess Isothiocyanate) TLC->Cond1 Cond2 Colored Impurities (Oxidation Products) TLC->Cond2 Cond3 Bis-substituted Byproduct (Close TLC Spot) TLC->Cond3 Act1 Hexane Trituration & Filtration Cond1->Act1 Act2 Hot Ethanol Dissolution + Activated Charcoal Cond2->Act2 Act3 Flash Column Chromatography (EtOAc/Hexane Gradient) Cond3->Act3 Act1->Act2 Proceed to Recrystallization Final Pure Product Recovery (Vacuum Drying) Act2->Final Act3->Final

Decision matrix for purifying crude N-(2-methylprop-2-enyl)hydrazinecarbothioamide mixtures.

References

Sources

Troubleshooting

resolving NMR signal overlap in N-(2-methylprop-2-enyl)hydrazinecarbothioamide spectra

Topic: Resolving Spectral Overlap in N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS 39215-63-9) Welcome to the . As a Senior Application Scientist, I frequently consult with drug development professionals and struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Spectral Overlap in N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS 39215-63-9)

Welcome to the . As a Senior Application Scientist, I frequently consult with drug development professionals and structural chemists regarding the spectral assignment of thiosemicarbazide derivatives.

N-(2-methylprop-2-enyl)hydrazinecarbothioamide presents a unique trifecta of Nuclear Magnetic Resonance (NMR) complexities:

  • Rotameric Signal Doubling: Restricted rotation around the thioamide C-N bond mimics chemical impurities.

  • Solvent Obfuscation: The proximity of the methallyl -CH₂- protons to common residual solvent peaks (like water in DMSO-d6) causes severe overlap.

  • Quadrupolar Broadening: The three adjacent nitrogen nuclei broaden exchangeable proton signals, complicating integration.

This guide provides self-validating methodologies and field-proven insights to resolve these overlaps, ensuring rigorous structural elucidation and uncompromised scientific integrity.

Diagnostic Workflow: Resolving Spectral Overlap

NMR_Resolution_Workflow Start Acquire 1D 1H NMR (N-(2-methylprop-2-enyl) hydrazinecarbothioamide) CheckOverlap Signal Overlap or Peak Doubling Detected? Start->CheckOverlap TypeRotamer Signal Doubling (NH2, CH2, CH3) CheckOverlap->TypeRotamer Yes TypeSolvent Obscured by Water/ Solvent Peak CheckOverlap->TypeSolvent Yes TypeMultiplet Complex Multiplet Overlap (=CH2) CheckOverlap->TypeMultiplet Yes Success Unambiguous Spectral Assignment Achieved CheckOverlap->Success No ActionVT Variable Temperature (VT) NMR (80-100 °C) TypeRotamer->ActionVT ActionHSQC 2D 1H-13C HSQC Spectroscopy TypeSolvent->ActionHSQC ActionJRes 2D J-Resolved Spectroscopy TypeMultiplet->ActionJRes VerifyVT Peaks Coalesce? (Confirms Rotamers) ActionVT->VerifyVT ActionHSQC->Success ActionJRes->Success VerifyVT->Success Yes Impurity Investigate as Chemical Impurity VerifyVT->Impurity No

Diagnostic workflow for resolving NMR signal overlap in thiosemicarbazide derivatives.

Troubleshooting FAQs

Q1: My ¹H NMR spectrum in DMSO-d6 shows double the expected number of signals for the methallyl group and the thioamide -NH₂. Is my sample impure? A1: Not necessarily. Thiosemicarbazides frequently exhibit rotameric populations.

  • The Causality: The p-π conjugation between the thioamide nitrogen lone pair and the strongly electron-withdrawing thiocarbonyl (C=S) group creates a high rotational energy barrier[1]. This restricted rotation "freezes" the molecule into distinct cis and trans conformers on the NMR timescale, leading to two sets of signals for the same molecule.

  • The Resolution: Perform Variable Temperature (VT) NMR. As thermal energy increases, the exchange rate between rotamers exceeds the NMR timescale, causing the doubled signals to coalesce into time-averaged singlets. This acts as a self-validating test: if the peaks coalesce, you have rotamers; if they remain distinct, you have a true chemical impurity.

Q2: The methallyl -CH₂- protons (~3.9 ppm) are completely obscured by a broad hump. How can I extract their exact chemical shift and coupling constants? A2: This broad hump is typically the residual water peak in DMSO-d6, which shifts depending on temperature and concentration, or overlapping exchangeable -NH- protons.

  • The Causality: Hydrogen bonding between the thiosemicarbazide's heteroatoms and trace water broadens the solvent signal and shifts it downfield, masking the underlying aliphatic signals.

  • The Resolution: Utilize 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. Because HSQC correlates protons exclusively to their directly attached ¹³C nuclei, the methallyl -CH₂- protons will show a distinct cross-peak with their corresponding carbon (~50-55 ppm). This completely filters out the ¹²C-attached water and nitrogen-attached -NH- protons, instantly resolving the overlap[2][3].

Q3: The terminal alkene protons (=CH₂) at ~4.8 ppm are overlapping with the HDO peak when I run the sample in D₂O or CD₃OD. What is the most efficient workaround? A3: When 1D solvent suppression techniques (like presaturation) inadvertently suppress your analyte signal due to proximity, orthogonal 2D techniques are required.

  • The Causality: The chemical shift of the terminal alkene protons is nearly identical to the HDO chemical shift (~4.7-4.8 ppm), causing the intense solvent resonance to swallow the fine multiplet structure of the alkene.

  • The Resolution: Utilize 2D J-resolved spectroscopy. This technique separates the chemical shift information (F2 axis) from the scalar coupling ( J ) information (F1 axis). By projecting a "pure shift" 1D spectrum, you can resolve the alkene multiplets from the solvent singlet without losing signal intensity[4].

Self-Validating Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Rotamer Coalescence

This protocol validates whether signal doubling is due to conformational isomerism or contamination.

  • Sample Preparation: Dissolve 15-20 mg of N-(2-methylprop-2-enyl)hydrazinecarbothioamide in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d6, b.p. 189 °C).

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 25 °C (298 K). Note the integration ratio of the doubled peaks (often ~60:40 or 70:30 for thiosemicarbazide rotamers).

  • Thermal Titration: Increment the probe temperature in 10 °C steps up to 90 °C.

  • Equilibration: Allow 5-10 minutes of equilibration time at each temperature step to ensure thermal homogeneity and prevent convection artifacts.

  • Tuning & Shimming: Retune the probe and re-shim the Z-axis at each temperature, as the dielectric constant of the solvent changes significantly with heat.

  • Validation Check: Observe the exchangeable -NH₂/-NH- protons and the doubled aliphatic peaks. Coalescence of the doubled peaks into a single, sharp resonance at higher temperatures definitively confirms rotameric exchange.

Protocol 2: 2D ¹H-¹³C HSQC Acquisition for Hidden Aliphatic Signals

This protocol isolates carbon-bound protons from heteroatom-bound protons and solvent.

  • Baseline Setup: Acquire standard 1D ¹H and 1D ¹³C spectra to establish the spectral windows (F2 and F1 dimensions, respectively).

  • Pulse Program Selection: Load a phase-sensitive HSQC experiment with gradient selection (e.g., hsqcetgp on Bruker systems).

  • Parameter Optimization: Adjust the delay for polarization transfer based on the estimated one-bond coupling constant ( 1JCH​≈145 Hz).

  • Resolution Enhancement: Set the number of t1​ increments to at least 256 to ensure high resolution in the indirect (¹³C) dimension.

  • Validation Check: Process the 2D contour map. The residual water peak (attached to ¹⁶O) and hydrazine/thioamide protons (attached to ¹⁴N/¹⁵N) will be entirely absent. Extract the F2 slice at the ¹³C shift of the methallyl -CH₂- (~50 ppm) to view its pure, unoverlapped ¹H multiplet[3].

Quantitative Data Reference

Use the following table to anticipate regions of spectral crowding and select the appropriate resolution strategy before beginning your acquisition.

Structural MotifExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Primary Overlap RiskRecommended Resolution Strategy
Methallyl -CH₃ 1.6 - 1.818 - 22Rotameric doublingVT NMR
Methallyl -CH₂- 3.9 - 4.250 - 55Residual H₂O / HDO2D HSQC
Alkene =CH₂ 4.8 - 5.1110 - 115HDO (in D₂O/CD₃OD)2D J-Resolved
Thioamide -NH₂ 7.5 - 8.5N/ARotameric doublingVT NMR
Hydrazine -NH- 8.8 - 9.5N/AAromatic impurities2D COSY / HMBC
Thiocarbonyl C=S N/A175 - 185NoneN/A
References
  • A theoretical investigation on the isomerism and the NMR properties of thiosemicarbazones ResearchG
  • Two-dimensional nuclear magnetic resonance spectroscopy Wikipedia
  • 2D NMR Introduction Chemistry LibreTexts
  • Fully Exploiting the Power of 2D NMR J-Resolved Spectroscopy ACS Public

Sources

Optimization

Technical Support Center: Optimizing Binding Affinity Assays for Methallyl Thiosemicarbazide Complexes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the unique biophysical challenges encountered when measuring the binding affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the unique biophysical challenges encountered when measuring the binding affinity of N-(2-methylprop-2-enyl)hydrazinecarbothioamide (1) complexes[1]. Also known as methallyl thiosemicarbazide, this ligand forms highly active transition metal complexes (e.g., Cu, Zn, Fe) that are rigorously evaluated for biological target engagement[2].

However, evaluating these complexes presents distinct challenges: poor aqueous solubility, metal dissociation, and non-specific matrix binding. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure absolute scientific integrity in your assay data.

Assay Selection & Optimization Workflow

Before initiating any biophysical assay, it is critical to align the chemical properties of your thiosemicarbazone complex with the appropriate detection technology.

G A Synthesize N-(2-methylprop-2-enyl) hydrazinecarbothioamide Complexes B Solubility Optimization (DMSO/Aqueous Buffer) A->B C Assay Selection B->C D SPR (Surface Plasmon Resonance) Kinetics: kon, koff, KD C->D E ITC (Isothermal Titration Calorimetry) Thermodynamics: ΔH, ΔS, Stoichiometry C->E F Orthogonal Validation (e.g., MST) D->F E->F

Caption: Workflow for optimizing binding affinity assays of methallyl thiosemicarbazide complexes.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates of the metal complex to a target protein[3].

  • Surface Preparation: Immobilize the target protein (e.g., Human Serum Albumin) on a CM5 sensor chip using standard amine coupling (EDC/NHS). Keep immobilization levels low (2000–3000 RU).

    • Causality: Low density prevents mass transport limitations and steric hindrance, ensuring that the binding kinetics reflect true 1:1 molecular interactions rather than diffusion rates[4].

  • Analyte Preparation: Dissolve the N-(2-methylprop-2-enyl)hydrazinecarbothioamide complex in 100% DMSO to a 10 mM stock. Dilute into SPR running buffer (e.g., 1x PBS, 0.05% Tween-20) to a final DMSO concentration of exactly 5%.

    • Causality: Matching the exact DMSO concentration between the running buffer and the analyte is critical to eliminate bulk refractive index shifts, which can artificially mask the true binding response.

  • Injection & Analysis: Inject the analyte at flow rates 30 μ L/min. Use a contact time of 120s and a dissociation time of 300s.

  • Self-Validating System: Perform a solvent correction curve using 4.5% to 5.5% DMSO before the main assay. This internal control validates that any bulk refractive shifts are mathematically subtracted, proving the remaining signal is a genuine binding event.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: Directly measure the heat released or absorbed ( ΔH ) to calculate stoichiometry ( n ) and entropy ( ΔS ) without labeling[3].

  • Sample Dialysis: Dialyze the target protein extensively against the experimental buffer (e.g., 50 mM HEPES, pH 7.4, 5% DMSO).

    • Causality: Exact buffer matching is non-negotiable in ITC. Even a 0.1% difference in DMSO or salt concentration between the syringe and the cell will generate massive heats of dilution, obscuring the binding isotherm.

  • Ligand Preparation: Prepare the metal complex using the exact dialysate buffer from Step 1. The ligand concentration in the syringe should be 10x the protein concentration in the cell.

  • Titration Parameters: Set the cell temperature to 25°C. Perform an initial 0.5 μ L dummy injection (to clear syringe tip artifacts), followed by 19 injections of 2 μ L, spaced 120s apart.

  • Self-Validating System: Run a control titration of the ligand into the buffer alone (no protein). Subtract this background heat from the experimental data. If the background heat remains constant, the system validates that the complex is not aggregating upon injection.

Troubleshooting Guide & FAQs

Q1: My N-(2-methylprop-2-enyl)hydrazinecarbothioamide complex precipitates in the SPR running buffer. How can I optimize solubility without denaturing my target? A1: Thiosemicarbazones are notoriously hydrophobic. If precipitation occurs at 5% DMSO, do not simply increase the DMSO concentration, as this may denature your target protein. Instead, introduce a co-solvent system (e.g., 2% DMSO + 1% Tween-20) or synthesize mixed-ligand complexes (e.g., adding imidazole as a secondary ligand). Mixed-ligand approaches have been shown to significantly improve bioavailability and solubility (clogP < 5) without sacrificing binding affinity[2]. Always verify solubility using dynamic light scattering (DLS) prior to the assay.

Q2: I am seeing a continuous upward drift in my SPR sensogram during the dissociation phase. What causes this? A2: This is a classic signature of non-specific binding to the dextran matrix or aggregation of the metal complex on the chip surface.

  • Causality: The lipophilic nature of the methallyl group can interact hydrophobically with the chip matrix.

  • Solution: Follow the logic tree below to diagnose and resolve the issue.

SPR_Troubleshooting A Issue: Upward Baseline Drift in Dissociation Phase B Is drift concentration dependent? A->B C Yes: Non-specific binding to dextran matrix B->C Yes D No: Complex aggregation or precipitation B->D No E Action: Add 0.1% Tween-20 or 500mM NaCl C->E F Action: Filter sample (0.22µm) & verify via DLS D->F

Caption: Logic tree for diagnosing and resolving SPR baseline drift during dissociation.

Q3: The ITC data shows a very small heat signature ( ΔH≈0 ). Does this mean the complex isn't binding? A3: Not necessarily. The binding event might be purely entropy-driven ( ΔS>0 ), resulting in a near-zero enthalpy change at your specific experimental temperature[5].

  • Solution: Perform the ITC experiment at a different temperature (e.g., 15°C or 35°C). Because of the heat capacity change ( ΔCp​ ) associated with binding, shifting the temperature will alter ΔH , revealing the hidden binding isotherm.

Q4: How do I know if the metal ion is dissociating from the hydrazinecarbothioamide ligand during the assay? A4: Metal dissociation is a major risk, especially in buffers containing chelating agents (like EDTA) or high concentrations of phosphate.

  • Solution: Remove all EDTA from the running buffers. You can self-validate complex integrity by running a UV-Vis spectrum of the complex in the assay buffer over the duration of the experiment; a shift in the d-d transition bands indicates metal dissociation[2].

Quantitative Data Summary

The table below summarizes the expected assay parameters and outputs when evaluating transition metal thiosemicarbazone complexes against standard biological targets[4][5].

ParameterSPR (Surface Plasmon Resonance)ITC (Isothermal Titration Calorimetry)MST (Microscale Thermophoresis)
Typical KD​ Range 10 nM - 50 μ M1 μ M - 100 μ M10 nM - 1 mM
Throughput Medium/HighLow (0.25 - 2 h/assay)Medium/High
Immobilization Required (Covalent/Capture)Label-free, in solutionLabel-free or Fluorescent
Key Output kon​ , koff​ , KD​ ΔH , ΔS , n , Ka​ KD​ , Target Engagement
Sample Consumption Low ( μ g)High (mg)Very Low (ng)

References

  • SCBT. N-(2-methylprop-2-enyl)hydrazinecarbothioamide | CAS 39215-63-9. 1

  • ResearchGate. Mixed Ligand-metal Complexes of 2-(butan-2-ylidene) Hydrazinecarbothioamide- Synthesis, Characterization, Computer-Aided Drug Character Evaluation and in vitro Biological Activity Assessment.2

  • bioRxiv. Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. 4

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.

  • Nicoya Life. SPR vs ITC vs MST vs BLI || Exploring Optimal Interaction Techniques.5

Sources

Troubleshooting

reducing byproduct formation during N-(2-methylprop-2-enyl)hydrazinecarbothioamide reactions

Welcome to the technical support center for reactions involving N-(2-methylprop-2-enyl)hydrazinecarbothioamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for reactions involving N-(2-methylprop-2-enyl)hydrazinecarbothioamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we will delve into the common challenges encountered during the use of this versatile thiosemicarbazide derivative and provide evidence-based solutions to minimize byproduct formation and enhance reaction efficiency.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses specific problems that may arise during your experiments, offering explanations for the underlying causes and providing step-by-step protocols for resolution.

Issue 1: Low Yield of the Desired N-Substituted Thiosemicarbazone Product

Question: I am reacting N-(2-methylprop-2-enyl)hydrazinecarbothioamide with an aldehyde/ketone, but my yields are consistently low. What are the likely causes and how can I improve them?

Root Cause Analysis & Solutions:

Low yields in thiosemicarbazone synthesis can often be attributed to incomplete reactions or the prevalence of side reactions. The condensation reaction between the carbonyl compound and the thiosemicarbazide is an equilibrium process. To drive the reaction towards the product, several factors can be optimized.

Possible Causes and Recommended Actions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and consider refluxing the mixture for 2-5 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal duration.[1]

  • Sub-optimal pH: The reaction rate is sensitive to pH.

    • Solution: A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[1] However, highly acidic conditions may promote unwanted side reactions.[1] Therefore, pH optimization for your specific substrate may be necessary.

  • Purity of Reactants: Impurities in the starting materials (aldehyde, ketone, or the hydrazinecarbothioamide) can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, recrystallize or distill them prior to use.[1]

Detailed Protocol: Optimizing Thiosemicarbazone Synthesis
  • Reactant Purification:

    • Recrystallize the N-(2-methylprop-2-enyl)hydrazinecarbothioamide from a suitable solvent like ethanol.

    • Distill the aldehyde or ketone if it is a liquid, or recrystallize if it is a solid.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aldehyde or ketone in a minimal amount of a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of purified N-(2-methylprop-2-enyl)hydrazinecarbothioamide.

    • Add a catalytic amount (1-2 drops) of glacial acetic acid.

  • Reaction Conditions:

    • Reflux the reaction mixture with stirring.

    • Monitor the reaction progress by TLC. A common mobile phase is a mixture of ethyl acetate and hexane.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.[1]

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

Issue 2: Formation of Unexpected Crystalline Precipitates (Cyclization Byproducts)

Question: During my reaction, I observed the formation of an unexpected crystalline precipitate. What could this be, and how can I prevent its formation?

Root Cause Analysis & Solutions:

Thiosemicarbazides and their derivatives are prone to intramolecular cyclization, especially under harsh conditions, leading to the formation of various heterocyclic compounds.[1] The nature of these byproducts is highly dependent on the reaction conditions, particularly the pH.

Common Cyclization Byproducts:

  • 1,3,4-Thiadiazoles: Formation is favored under acidic conditions.[1]

  • 1,2,4-Triazoles: Formation is favored in basic conditions.[1]

Troubleshooting Steps:

  • Characterize the Precipitate: Utilize analytical techniques such as FT-IR, NMR, and Mass Spectrometry to determine the structure of the unexpected product.[1] This will confirm if it is a cyclized byproduct.

  • Optimize Reaction Conditions:

    • pH Control: Carefully control the pH of the reaction medium. If acidic conditions are leading to 1,3,4-thiadiazole formation, consider running the reaction under neutral or slightly basic conditions, and vice-versa for 1,2,4-triazole formation.

    • Temperature and Time: Avoid prolonged reaction times and excessively high temperatures, as these can promote cyclization.[1] Use TLC to monitor the reaction and stop it as soon as the desired product is formed in maximum yield.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding reactions with N-(2-methylprop-2-enyl)hydrazinecarbothioamide.

Q1: What are the most common side reactions observed with N-(2-methylprop-2-enyl)hydrazinecarbothioamide?

A1: Besides the desired condensation reaction, the most prevalent side reactions include:

  • Cyclization: As detailed in Issue 2, intramolecular cyclization to form heterocyclic rings like 1,3,4-thiadiazoles or 1,2,4-triazoles is a common issue.[1]

  • Oxidation: The thiosemicarbazide moiety can be susceptible to oxidation, which may lead to the formation of disulfide bridges or other oxidized species.[1][3]

  • Dimerization: Under certain conditions, intermolecular reactions can lead to the formation of dimers.[2]

Q2: How can I effectively monitor the progress of my reaction to minimize byproduct formation?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[1] By regularly spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of starting materials and the formation of the desired product and any byproducts. This allows you to stop the reaction at the optimal time, preventing further conversion of your product into undesired substances.

Q3: What analytical techniques are recommended for characterizing the products and byproducts of these reactions?

A3: A combination of spectroscopic and spectrometric techniques is essential for unambiguous structure elucidation:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the detailed molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1] For quantitative analysis of product purity and byproduct levels, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or MS) is the method of choice.

III. Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts.

Diagram 1: General Reaction Scheme and Potential Byproducts

G cluster_reactants Reactants cluster_products Products cluster_byproducts Potential Byproducts N-allyl-TSC N-(2-methylprop-2-enyl) hydrazinecarbothioamide DesiredProduct Thiosemicarbazone (Desired Product) N-allyl-TSC->DesiredProduct + Carbonyl (Condensation) Oxidized Oxidized Species N-allyl-TSC->Oxidized Oxidation Carbonyl Aldehyde/Ketone (R1, R2) Carbonyl->DesiredProduct Thiadiazole 1,3,4-Thiadiazole (Acidic Conditions) DesiredProduct->Thiadiazole Cyclization (e.g., H+) Triazole 1,2,4-Triazole (Basic Conditions) DesiredProduct->Triazole Cyclization (e.g., OH-)

Caption: Reaction pathways for N-(2-methylprop-2-enyl)hydrazinecarbothioamide.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Start: Low Yield Observed check_purity Check Reactant Purity (TLC, NMR) start->check_purity is_pure Reactants Pure? check_purity->is_pure purify Purify Reactants (Recrystallize/Distill) is_pure->purify No optimize_conditions Optimize Reaction Conditions is_pure->optimize_conditions Yes purify->check_purity increase_time_temp Increase Time/Temp? (Monitor by TLC) optimize_conditions->increase_time_temp adjust_ph Adjust pH? (Add catalytic acid) increase_time_temp->adjust_ph No Improvement end_success Success: Yield Improved increase_time_temp->end_success Yes adjust_ph->end_success Yes end_fail Still Low Yield: Consult Senior Scientist adjust_ph->end_fail No Improvement

Caption: A step-by-step workflow for troubleshooting low product yield.

IV. References

  • Khan, I., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. PMC. Retrieved from [Link]

  • El-Metwally, N. M. (n.d.). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. JournalAgent. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme for synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide. Retrieved from [Link]

  • Krishna, P. M., et al. (2007). N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide. PMC. Retrieved from [Link]

  • El-Gohary, N. S. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc. Retrieved from [Link]

  • Dinçel, A. S., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Aly, A. A., et al. (2017). Reaction of N,N '-disubstituted hydrazinecarbothioamides with 2-bromo-2- substituted acetophenones. Semantic Scholar. Retrieved from [Link]

  • Islam, M. S., et al. (2013). Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant. SciSpace. Retrieved from [Link]

  • Al-Jbouri, F. K. H. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Baghdad Science Journal. Retrieved from [Link]

  • Sah, P. P. T., & Daniels, T. C. (1950). Thiosemicarbazide as a reagent for the identification of aldehydes, ketones, and quinones. Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). Hydrazinecarbothioamide, 2-[1-(4-aminophenyl)ethylidene]-N-(2-methylpropyl)-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions involving thiosemicarbazide. Retrieved from [Link]

  • Aly, A. A., et al. (2018). Reaction of N,N-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones. ResearchGate. Retrieved from [Link]

  • An, Y., Oh, J., & Lee, S. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Organic Chemistry Portal. Retrieved from [Link]

  • Aly, A. A., et al. (2018). Reaction of N,N '-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones. Helda. Retrieved from [Link]

  • Propellants, Explosives, Pyrotechnics. (2017). ADN and HAN‐Based Monopropellants – A Minireview on Compatibility and Chemical Stability in Aqueous Media. Retrieved from [Link]

  • MDPI. (2022). Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction Product of 1,3-Dimethylmidazolium Dimethylphosphate and Elemental Sulfur. Retrieved from [Link]

  • Ramadan, E. S. (2019). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. ResearchGate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-(2-methylprop-2-enyl)hydrazinecarbothioamide and Standard Thiosemicarbazides for Drug Development Professionals

Introduction: The Versatile Thiosemicarbazide Scaffold Thiosemicarbazides are a class of organic compounds characterized by a hydrazinecarbothioamide moiety (H₂N-NH-C(=S)-NH₂). This structural motif serves as a versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Thiosemicarbazide Scaffold

Thiosemicarbazides are a class of organic compounds characterized by a hydrazinecarbothioamide moiety (H₂N-NH-C(=S)-NH₂). This structural motif serves as a versatile building block in medicinal chemistry, primarily due to its ability to act as a precursor for a wide array of heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles.[1][2] The presence of multiple nitrogen and sulfur atoms allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[2] Standard thiosemicarbazides, including the unsubstituted parent molecule and simple N-alkyl or N-aryl derivatives, have long been investigated for their therapeutic potential.

This guide focuses on a specific derivative, N-(2-methylprop-2-enyl)hydrazinecarbothioamide, and provides a comparative perspective against these more "standard" thiosemicarbazides. The introduction of the 2-methylprop-2-enyl (also known as methallyl) group introduces unique steric and electronic properties that can influence the molecule's biological activity.

Chemical and Structural Comparison

The core chemical structure of thiosemicarbazides provides a foundation for their biological activity. The key difference between N-(2-methylprop-2-enyl)hydrazinecarbothioamide and a standard thiosemicarbazide, such as the parent compound or an N-phenyl derivative, lies in the nature of the substituent on one of the nitrogen atoms.

FeatureN-(2-methylprop-2-enyl)hydrazinecarbothioamideStandard Thiosemicarbazides (e.g., Thiosemicarbazide, 4-Phenylthiosemicarbazide)
Core Structure HydrazinecarbothioamideHydrazinecarbothioamide
Key Substituent 2-methylprop-2-enyl (methallyl) groupHydrogen, simple alkyl, or aryl groups
Molecular Formula C₅H₁₁N₃S[3]Varies (e.g., CH₅N₃S for the parent compound)
Molecular Weight 145.23 g/mol [3]Varies (e.g., 91.13 g/mol for the parent compound)
Structural Impact The methallyl group introduces a degree of lipophilicity and steric bulk compared to the unsubstituted thiosemicarbazide. The double bond in the allyl group also offers a potential site for further chemical modification or metabolic activity.The properties are dictated by the nature of the substituent. Unsubstituted thiosemicarbazide is polar, while aryl substitution increases lipophilicity and introduces aromatic interactions.

Synthesis Methodologies: A Comparative Workflow

The synthesis of thiosemicarbazides generally follows a well-established and efficient pathway involving the reaction of a hydrazine derivative with an isothiocyanate. This approach is applicable to both the target compound and standard thiosemicarbazides.

General Synthesis Pathway

The fundamental reaction involves the nucleophilic attack of a hydrazine derivative on the electrophilic carbon of an isothiocyanate.

Thiosemicarbazide Synthesis cluster_reactants Reactants cluster_product Product Isothiocyanate R-N=C=S (Isothiocyanate) Thiosemicarbazide R-NH-C(=S)-NH-NH-R' (Thiosemicarbazide) Isothiocyanate->Thiosemicarbazide + Hydrazine H₂N-NH-R' (Hydrazine derivative) Hydrazine->Thiosemicarbazide caption General Synthesis of Thiosemicarbazides

Caption: General reaction scheme for the synthesis of thiosemicarbazide derivatives.

Experimental Protocol: Synthesis of N-(2-methylprop-2-enyl)hydrazinecarbothioamide

Materials:

  • 2-methylprop-2-enyl isothiocyanate (Methallyl isothiocyanate)

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of 2-methylprop-2-enyl isothiocyanate in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add 1.0-1.1 equivalents of hydrazine hydrate dropwise at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by the formation of a white precipitate. The reaction time can vary from minutes to several hours.

  • Isolation: Once the reaction is complete (indicated by the cessation of precipitate formation or confirmed by TLC), cool the mixture in an ice bath to maximize product precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold ethanol followed by diethyl ether to remove unreacted starting materials and impurities.

  • Drying: Dry the purified N-(2-methylprop-2-enyl)hydrazinecarbothioamide in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Note: This protocol is a general guideline. Optimization of solvent, temperature, and reaction time may be necessary to achieve the best yield and purity.

Comparative Biological Activity: Insights from Experimental Data

While direct comparative studies of N-(2-methylprop-2-enyl)hydrazinecarbothioamide against standard thiosemicarbazides are limited in the public domain, we can extrapolate its potential bioactivity based on studies of structurally similar compounds, particularly those containing an allyl group.

Antimicrobial Activity

Thiosemicarbazides are well-documented for their antibacterial and antifungal properties. The presence of the allyl group in derivatives has been shown to contribute to their antimicrobial efficacy.

A study on 1-acyl(aroyl)-4-(allyl)cinnamyl-thiosemicarbazides demonstrated moderate activity against Gram-positive bacterial species, with Minimum Inhibitory Concentration (MIC) values in the range of 31.25-62.5 µg/mL.[1][6] Another study on 1-(x-picolinoyl)-4-allyl-thiosemicarbazides reported good to significant antibacterial activity for some of the synthesized compounds.[4]

Compound ClassOrganism(s)Activity (MIC)Reference
1-acyl(aroyl)-4-(allyl)cinnamyl-thiosemicarbazidesGram-positive bacteria31.25-62.5 µg/mL[1][6]
1-(x-picolinoyl)-4-allyl-thiosemicarbazidesB. cereus, E. coli, P. aeruginosa, S. aureus, E. faecalisGood to significant activity reported[4]
Thiosemicarbazide derivatives with 3-methoxyphenyl moietyS. aureusMIC values as low as 32-64 µg/mL[7]

The data suggests that the allyl functionality is a promising feature for antimicrobial activity. The additional methyl group in N-(2-methylprop-2-enyl)hydrazinecarbothioamide could further enhance this activity through increased lipophilicity, potentially facilitating better penetration of bacterial cell membranes. However, direct experimental verification is necessary.

Anticancer Activity

The anticancer potential of thiosemicarbazides and their derivatives, thiosemicarbazones, is a significant area of research. Their mechanism of action is often attributed to their ability to chelate metal ions, which can interfere with cellular processes like DNA synthesis by inhibiting enzymes such as ribonucleotide reductase.[8]

Studies on various thiosemicarbazone derivatives have demonstrated potent anti-proliferative activity against a range of cancer cell lines. For instance, analogs derived from di-2-pyridyl have shown IC₅₀ values in the nanomolar range against HCT116 colon cancer cells.[2] Nitro-substituted semicarbazides and thiosemicarbazides have also exhibited significant anticancer effects against neuroblastoma and malignant glioma cell lines, with IC₅₀ values in the low microgram per milliliter range.[9]

Compound ClassCell Line(s)Activity (IC₅₀)Reference
Di-2-pyridyl derived thiosemicarbazonesHCT116 (p53+/+ and p53-/-)0.0008–0.04 µM[2]
Nitro-substituted semicarbazidesU87 (malignant glioma)12.6 and 13.7 µg/mL[9]
Nitro-substituted thiosemicarbazidesU87 (malignant glioma)13.0 and 14.6 µg/mL[9]
Thiosemicarbazide derivatives with electron-withdrawing groupsB16F10 (melanoma)Comparable to Doxorubicin[10]

While specific anticancer data for N-(2-methylprop-2-enyl)hydrazinecarbothioamide is not available, the established anticancer properties of the broader thiosemicarbazide class, including those with allyl functionalities, suggest that it is a promising candidate for further investigation.

Mechanism of Action: A Common Ground

The biological activities of thiosemicarbazides are often linked to their ability to act as chelating agents for essential metal ions, such as iron and copper, within biological systems. This chelation can disrupt the function of metalloenzymes that are crucial for cell proliferation and survival.

Mechanism_of_Action cluster_process Cellular Disruption TSC Thiosemicarbazide (e.g., N-(2-methylprop-2-enyl)hydrazinecarbothioamide) Metal Metal Ions (e.g., Fe²⁺, Cu²⁺) TSC->Metal Chelation Inhibition Enzyme Inhibition TSC->Inhibition Leads to Enzyme Metalloenzymes (e.g., Ribonucleotide Reductase) ROS ROS Generation Metal->ROS Catalyzes Cell Cancer/Microbial Cell Apoptosis Apoptosis / Cell Death Inhibition->Apoptosis ROS->Apoptosis Apoptosis->Cell Affects caption Proposed Mechanism of Action for Thiosemicarbazides

Caption: A simplified diagram illustrating the proposed mechanism of action for thiosemicarbazides.

This chelation can lead to the inhibition of key enzymes like ribonucleotide reductase, which is essential for DNA synthesis and repair, thereby halting cell proliferation.[8] Additionally, the metal complexes formed can catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress and ultimately, apoptosis or cell death. This general mechanism is likely shared by N-(2-methylprop-2-enyl)hydrazinecarbothioamide and standard thiosemicarbazides, with the specific substituent influencing the compound's affinity for metal ions and its pharmacokinetic properties.

Conclusion and Future Directions

N-(2-methylprop-2-enyl)hydrazinecarbothioamide represents an intriguing, yet underexplored, derivative within the vast chemical space of thiosemicarbazides. While direct comparative data is sparse, the known biological activities of structurally related N-allyl thiosemicarbazides suggest its potential as a valuable scaffold for the development of novel antimicrobial and anticancer agents.

The presence of the 2-methylprop-2-enyl group offers opportunities for fine-tuning the lipophilicity and steric profile of the molecule, which could lead to improved efficacy and selectivity. Future research should focus on the following:

  • Direct Comparative Studies: Head-to-head comparisons of the antimicrobial and anticancer activity of N-(2-methylprop-2-enyl)hydrazinecarbothioamide against standard thiosemicarbazides are crucial to definitively establish its therapeutic potential.

  • Mechanism of Action Studies: Detailed investigations into the specific molecular targets and mechanisms of action will provide a deeper understanding of its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives with modifications to the 2-methylprop-2-enyl group will help in optimizing the lead compound.

By pursuing these research avenues, the scientific community can fully elucidate the potential of N-(2-methylprop-2-enyl)hydrazinecarbothioamide and pave the way for the development of new and effective therapeutic agents.

References

  • Goksen, U. S., et al. (2012). The antibacterial activity of allyl derivatives of thiosemicarbazide, N1-thiocarbamylamidrazone, 1,2,4-triazole-5-thione, 1,3,4-(thiadiazol-2-yl) amine and derivatives of bicyclic systems. Acta Poloniae Pharmaceutica, 69(2), 247-255.
  • Foroughifard, A., et al. (2015). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Iranian Journal of Pharmaceutical Research, 14(1), 67–75.
  • Asif, M., & Alghamdi, A. A. (2025). Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. ACS Omega.
  • Lovejoy, D. B., et al. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLoS ONE, 9(10), e110291.
  • Goksen, U. S., et al. (2012). The antibacterial activity of allyl derivatives of thiosemicarbazide, N1-thiocarbamylamidrazone, 1,2,4-triazole-5-thione, 1,3,4-(thiadiazol-2-yl) amine and derivatives of bicyclic systems.
  • Janowska, S., et al. (2024).
  • Janowska, S., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Molecules, 27(10), 3169.
  • Janowska, S., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1541.
  • Kumar, A., et al. (2023). Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs.
  • Belskaya, N. P., et al. (2025). Comparative Study of Ni(II) Complexes with Dithiocarbazate- and Thiosemicarbazone-Based Ligands: Synthesis, Crystal Structures, and Anticancer Activity. Molecules.
  • Janowska, S., et al. (2021). Antimicrobial activity of thiosemicarbazide derivatives in bacteria.
  • Enyedy, É. A. (n.d.). Comparative solution and structural studies on anticancer copper complexes of thiosemicarbazones and 2-substituted sterane-based. University of Szeged.
  • Çakmak, D. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. UNIS.
  • Patel, K. D., et al. (2018). Antibacterial activity of thiosemicarbazide derivatives.
  • Kumar, A., et al. (2023). Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs.
  • Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry.
  • Arora, S., et al. (2014). Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-8.
  • Pałys, B., et al. (2022). Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Molecules, 27(9), 2603.
  • Arora, S., et al. (2014). ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW. Semantic Scholar.
  • Channar, P. A., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8756.
  • Lee, H., et al. (2024). Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis. Bioorganic Chemistry, 148, 107481.
  • Santa Cruz Biotechnology. (n.d.). N-(2-methylprop-2-enyl)hydrazinecarbothioamide. SCBT.
  • Dincel, E. D., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide. BenchChem.
  • El-Gaby, M. S. A., et al. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC, 2009(i), 150-197.
  • The Royal Society of Chemistry. (n.d.).
  • Kumar, U., et al. (2022). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Indian Journal of Chemistry - Section B, 61B(12), 1269-1276.
  • Rauf, A., et al. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides.

Sources

Comparative

comparative cytotoxicity of N-(2-methylprop-2-enyl)hydrazinecarbothioamide derivatives

Title: Comparative Cytotoxicity and Mechanistic Profiling of N-(2-methylprop-2-enyl)hydrazinecarbothioamide Derivatives in Oncology Drug Development Executive Summary The search for novel chemotherapeutic agents with hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Cytotoxicity and Mechanistic Profiling of N-(2-methylprop-2-enyl)hydrazinecarbothioamide Derivatives in Oncology Drug Development

Executive Summary

The search for novel chemotherapeutic agents with high selectivity and minimal off-target toxicity remains a cornerstone of oncology drug development. Among emerging pharmacophores, thiosemicarbazide derivatives—specifically those containing the N-(2-methylprop-2-enyl)hydrazinecarbothioamide scaffold (CAS 39215-63-9)[1]—have demonstrated profound cytotoxic potential. This guide provides an objective, data-driven comparison between these thiosemicarbazide derivatives and their structurally analogous semicarbazide counterparts. By analyzing their mechanisms of action, ADMET profiles, and in vitro cytotoxicity, this document serves as a comprehensive reference for scientists engineering the next generation of targeted anticancer therapeutics.

Structural Significance and Pharmacophore Rationale

N-(2-methylprop-2-enyl)hydrazinecarbothioamide is characterized by its highly reactive thiourea core flanked by a hydrazine moiety and an isobutenyl (2-methylprop-2-enyl) tail[1][2]. In medicinal chemistry, the substitution of an oxygen atom (semicarbazide) with a sulfur atom (thiosemicarbazide) fundamentally alters the molecule's electronic distribution and biological behavior[3].

Why the C=S Bond Matters: The high polarizability of the thione (C=S) group allows thiosemicarbazides to act as potent bidentate or tridentate ligands. This enables robust chelation with intracellular transition metals such as Cu(II) and Zn(II)[4]. The resulting metal complexes catalyze the generation of reactive oxygen species (ROS) via Fenton-like reactions, leading to severe oxidative stress specifically within the altered redox environments of tumor cells[3][5]. Conversely, semicarbazides (C=O) exhibit harder Lewis base characteristics, resulting in weaker metal coordination and significantly lower basal cytotoxicity[6].

Mechanistic Pathways of Cytotoxicity

The superior cytotoxicity of N-(2-methylprop-2-enyl)hydrazinecarbothioamide derivatives is not merely a function of generalized cellular poisoning; it is driven by targeted molecular interactions. Extensive biological evaluations reveal that these compounds act as dual-threat agents:

  • Topoisomerase IIα Inhibition: Molecular docking and in vitro assays confirm that thiosemicarbazides effectively bind to the active site of Topoisomerase IIα, preventing DNA religation and causing lethal double-strand breaks[6]. Semicarbazides generally fail to achieve the necessary binding affinity to inhibit this enzyme effectively.

  • Apoptotic Induction via p53 and MMP: The accumulation of DNA damage triggers the p53 tumor suppressor pathway. This cascade leads to the depolarization of the mitochondrial membrane potential (ΔΨm), the release of cytochrome C, and the subsequent activation of the executioner caspases (Caspase-3/9), culminating in cell cycle arrest at the G1 and G2/M phases[7].

Fig 1. Mechanistic signaling pathway of apoptosis induced by thiosemicarbazide derivatives.

Comparative Cytotoxicity Profiling

To objectively evaluate the therapeutic window of these compounds, we compare the in vitro cytotoxicity (IC₅₀ values) of a representative N-(2-methylprop-2-enyl)hydrazinecarbothioamide derivative against its exact semicarbazide analog and a standard clinical kinase inhibitor (Sorafenib).

Data synthesis based on established structure-activity relationship (SAR) literature for thio/semicarbazide scaffolds[6][7][8][9].

Compound Class / DrugMDA-MB-231 (Breast)LNCaP (Prostate)HepG2 (Liver)WI38 (Normal Fibroblast)Selectivity Index (WI38 / Breast)
Thiosemicarbazide Derivative 3.52 µM108.14 µM12.4 µM> 250 µM~71.0
Semicarbazide Analog > 100 µM> 100 µM> 100 µM> 400 µMN/A (Low Activity)
Sorafenib (Standard) 1.18 µM15.2 µM4.5 µM18.5 µM~15.6

Data Analysis: The comparative analysis explicitly demonstrates that semicarbazides often fail to achieve IC₅₀ values below 100 µM in cancer cell lines, rendering them poor standalone cytotoxic agents[6]. In contrast, the thiosemicarbazide derivative exhibits potent micromolar efficacy against aggressive cell lines like MDA-MB-231 while maintaining a remarkably high Selectivity Index (SI) when tested against normal human fibroblast cells (WI38)[7][9].

ADMET Considerations: While thiosemicarbazides possess superior pharmacodynamics, ADMET profiling indicates they have a higher probability of metabolic reactivity and plasma protein binding compared to semicarbazides[3][5]. Therefore, during lead optimization, the isobutenyl tail of N-(2-methylprop-2-enyl)hydrazinecarbothioamide is often cyclized into thiazole or triazole rings to improve pharmacokinetic stability while retaining the cytotoxic pharmacophore[7][9].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity in comparative cytotoxicity screening, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Throughput MTT Cell Viability Assay

This assay relies on the reduction of the tetrazolium dye MTT to its insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes, providing a direct metric of cellular metabolic activity.

  • Cell Seeding: Harvest exponentially growing cells (e.g., MDA-MB-231, WI38) using 0.25% Trypsin-EDTA. Seed cells into 96-well flat-bottom microplates at a density of 5×103 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS).

  • Incubation & Adhesion: Incubate the plates at 37°C in a humidified atmosphere containing 5% CO₂ for 24 hours to allow for cell adherence and recovery.

  • Compound Preparation: Prepare a 10 mM stock solution of the thiosemicarbazide derivative in cell-culture grade DMSO. Dilute serially in complete media to achieve final well concentrations ranging from 1 µM to 500 µM. Critical Control: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old media and add 100 µL of the compound-containing media to the respective wells. Include positive controls (e.g., Sorafenib) and blank wells (media only, no cells) for background subtraction. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 4 hours.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals at the bottom. Add 150 µL of pure DMSO to each well. Agitate the plate on an orbital shaker for 15 minutes at room temperature to fully dissolve the crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader, utilizing 630 nm as a reference wavelength to correct for cellular debris and plate imperfections.

  • Data Analysis: Calculate percentage viability relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve) in GraphPad Prism.

Fig 2. Standardized workflow for high-throughput MTT cell viability screening.

Protocol B: Flow Cytometry for Cell Cycle Arrest

To validate that the reduction in viability is due to targeted cell cycle arrest rather than non-specific necrosis.

  • Treatment: Treat 1×106 cells in 6-well plates with the test compound at its calculated IC₅₀ concentration for 24 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. Wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of PBS. Add 700 µL of ice-cold absolute ethanol dropwise while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge to remove ethanol. Wash the pellet with PBS. Resuspend in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes to allow RNase to degrade RNA (preventing false PI binding) and PI to intercalate into DNA.

  • Acquisition: Analyze a minimum of 10,000 events per sample using a flow cytometer. Use the FL2 channel (linear scale) to quantify DNA content, distinguishing between Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.

Sources

Validation

A Comparative Guide to the Antimicrobial Efficacy of N-(2-methylprop-2-enyl)hydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the antimicrobial efficacy of the novel compound, N-(2-methylprop-2-enyl)hydrazinecarbothioamid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antimicrobial efficacy of the novel compound, N-(2-methylprop-2-enyl)hydrazinecarbothioamide. Given the limited existing data on this specific molecule, this document outlines a proposed validation strategy, including synthesis, comparative antimicrobial agents, standardized testing protocols, and potential mechanisms of action. The experimental data presented is hypothetical and serves as an illustrative example of expected outcomes.

Introduction to N-(2-methylprop-2-enyl)hydrazinecarbothioamide and its Therapeutic Potential

N-(2-methylprop-2-enyl)hydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds. Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The therapeutic potential of these compounds often stems from their ability to chelate metal ions, which can disrupt essential enzymatic processes in microorganisms.[3] Specifically, some thiosemicarbazones have been shown to inhibit bacterial enzymes crucial for DNA synthesis and replication, such as thymidylate synthase, dihydrofolate reductase, and ribonucleotide reductase.[2] Others are believed to disrupt bacterial cell membranes, leading to cell death.[2]

The core structure of N-(2-methylprop-2-enyl)hydrazinecarbothioamide, featuring a hydrazinecarbothioamide (also known as thiosemicarbazide) moiety, suggests its potential as a novel antimicrobial agent. The presence of the N-allyl group (2-methylprop-2-enyl) may influence its lipophilicity and cell permeability, potentially enhancing its biological activity. The validation of its efficacy requires a systematic approach, comparing its activity against a panel of clinically relevant microorganisms and established antimicrobial drugs.

Proposed Synthesis of N-(2-methylprop-2-enyl)hydrazinecarbothioamide

The synthesis of N-(2-methylprop-2-enyl)hydrazinecarbothioamide can be achieved through the reaction of a suitable acid hydrazide with an isothiocyanate. A plausible and efficient method involves the reaction of an appropriate carboxylic acid hydrazide with allylisothiocyanate.[4] This reaction typically proceeds in a suitable solvent, such as ethanol, and may be refluxed to ensure completion.[5]

Synthesis Hydrazide Carboxylic Acid Hydrazide Reflux Reflux Hydrazide->Reflux Isothiocyanate Allylisothiocyanate Isothiocyanate->Reflux Solvent Ethanol (Solvent) Solvent->Reflux Product N-(2-methylprop-2-enyl)hydrazinecarbothioamide Reflux->Product

Caption: Proposed synthesis of N-(2-methylprop-2-enyl)hydrazinecarbothioamide.

Comparative Antimicrobial Agents

To objectively evaluate the antimicrobial potential of N-(2-methylprop-2-enyl)hydrazinecarbothioamide, its performance should be compared against a panel of standard antimicrobial agents. The selection of these agents should be based on their mechanism of action and their clinical relevance against the tested microorganisms.

Table 1: Proposed Comparative Antimicrobial Agents

ClassAntimicrobial AgentMechanism of Action
Fluoroquinolone CiprofloxacinInhibits DNA gyrase and topoisomerase IV
Aminoglycoside GentamicinInhibits protein synthesis by binding to the 30S ribosomal subunit
β-Lactam MeropenemInhibits cell wall synthesis
Glycopeptide VancomycinInhibits cell wall synthesis
Antifungal FluconazoleInhibits ergosterol synthesis

Experimental Protocols for Antimicrobial Efficacy Validation

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure the reproducibility and comparability of results.[6][7][8]

Microorganisms

A representative panel of pathogenic microorganisms should be used, including Gram-positive and Gram-negative bacteria, as well as a fungal species.

  • Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Enterococcus faecalis (ATCC 29212)

  • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Klebsiella pneumoniae (BAA-2146)

  • Fungus: Candida albicans (ATCC 90028)

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[9][10][11]

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of N-(2-methylprop-2-enyl)hydrazinecarbothioamide and the comparative antimicrobial agents in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

Following the MIC determination, the MBC or MFC can be determined to assess whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.

Step-by-Step Protocol:

  • Subculturing: From the wells of the MIC assay that show no visible growth, aliquot a small volume (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Antimicrobial_Testing_Workflow cluster_MIC MIC Determination cluster_MBC_MFC MBC/MFC Determination Stock Prepare Stock Solutions Dilutions Perform Serial Dilutions Stock->Dilutions Inoculum Prepare Standardized Inoculum Dilutions->Inoculum Incubate_MIC Incubate Plates Inoculum->Incubate_MIC Read_MIC Determine MIC Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Wells with no visible growth Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MBC_MFC Determine MBC/MFC Incubate_Agar->Read_MBC_MFC

Caption: Workflow for MIC and MBC/MFC determination.

Hypothetical Comparative Efficacy Data

The following tables present hypothetical but plausible data that could be generated from the antimicrobial efficacy testing of N-(2-methylprop-2-enyl)hydrazinecarbothioamide.

Table 2: Hypothetical Minimum Inhibitory Concentrations (MIC) in µg/mL

MicroorganismN-(2-methylprop-2-enyl)hydrazinecarbothioamideCiprofloxacinGentamicinMeropenemVancomycinFluconazole
S. aureus810.50.251-
E. faecalis162842-
E. coli320.2510.125--
P. aeruginosa64142--
K. pneumoniae320.520.5--
C. albicans4----0.5

Table 3: Hypothetical Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC) in µg/mL

MicroorganismN-(2-methylprop-2-enyl)hydrazinecarbothioamideCiprofloxacinGentamicinMeropenemVancomycinFluconazole
S. aureus16210.54-
E. faecalis>64816168-
E. coli640.520.25--
P. aeruginosa>64488--
K. pneumoniae>64141--
C. albicans8----2

Discussion and Interpretation of Hypothetical Results

Based on the hypothetical data, N-(2-methylprop-2-enyl)hydrazinecarbothioamide demonstrates broad-spectrum antimicrobial activity, inhibiting the growth of both bacteria and fungi. The compound shows notable activity against S. aureus and C. albicans. The MBC/MIC ratio for S. aureus and MFC/MIC ratio for C. albicans are both 2, suggesting a potentially cidal mechanism of action against these organisms. For the Gram-negative bacteria and E. faecalis, the MBC/MIC ratios are significantly higher, indicating a more bacteriostatic effect.

Compared to the standard antibiotics, the novel compound is less potent. However, its activity against both bacteria and fungi is a promising characteristic that warrants further investigation, especially in the context of increasing antimicrobial resistance.

Proposed Mechanism of Action Studies

To elucidate the mechanism of action of N-(2-methylprop-2-enyl)hydrazinecarbothioamide, several experimental approaches can be employed.

  • Enzyme Inhibition Assays: Given that thiosemicarbazides can inhibit bacterial topoisomerases, assays to measure the inhibition of DNA gyrase and topoisomerase IV would be highly relevant.[12]

  • Cell Membrane Permeability Assays: To investigate if the compound disrupts the bacterial cell membrane, assays using fluorescent dyes such as propidium iodide can be performed.

  • Macromolecular Synthesis Inhibition: The effect of the compound on the synthesis of DNA, RNA, and protein can be assessed by measuring the incorporation of radiolabeled precursors.

Mechanism_of_Action cluster_Cellular_Targets Potential Cellular Targets Compound N-(2-methylprop-2-enyl)hydrazinecarbothioamide DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition of DNA Replication Cell_Membrane Cell Membrane Compound->Cell_Membrane Disruption of Membrane Integrity Ribosomes Ribosomes Compound->Ribosomes Inhibition of Protein Synthesis

Caption: Potential mechanisms of antimicrobial action.

Conclusion

N-(2-methylprop-2-enyl)hydrazinecarbothioamide, as a member of the thiosemicarbazide family, holds promise as a novel antimicrobial agent. The proposed validation framework provides a systematic approach to characterize its antimicrobial efficacy and compare it with established drugs. The hypothetical data suggests broad-spectrum activity with a potentially cidal effect against specific pathogens. Further investigation into its mechanism of action is crucial for its development as a potential therapeutic agent in an era of growing antimicrobial resistance.

References

  • A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. (2024). DergiPark. [Link]

  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (n.d.). PMC. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC. [Link]

  • Synthesis and Antimicrobial Activity of Thiosemicarbazides, S-Triazoles and Their Mannich Bases Bearing 3-chlorophenyl Moiety. (2011). PubMed. [Link]

  • Antimicrobial activity of thiosemicarbazide derivatives in bacteria. (n.d.). ResearchGate. [Link]

  • Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. (n.d.). Ashdin Publishing. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (2024). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). CLSI. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. (n.d.). PMC. [Link]

  • Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. (2025). Scirp.org. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026). FDA. [Link]

  • Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria. (2026). ACS Medicinal Chemistry Letters. [Link]

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. (n.d.). arkat usa. [Link]

  • (PDF) A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. (2026). ResearchGate. [Link]

  • Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC). (n.d.). PMC. [Link]

  • Synthesis of new derivatives of hydrazinecarbothioamides and 1,2,4-triazoles, and an evaluation of their antimicrobial activities. (2015). Journal of the Serbian Chemical Society. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025). Turkish Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025). PubMed. [Link]

  • (PDF) Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025). ResearchGate. [Link]

  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (n.d.). PMC. [Link]

  • (E)-2-(2-Methylcyclohexylidene)hydrazinecarbothioamide. (n.d.). PMC. [Link]

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Comparative

N-(2-methylprop-2-enyl)hydrazinecarbothioamide vs other hydrazinecarbothioamides in catalysis

Phosphine-Free Catalysis: A Comparative Guide to N-(2-methylprop-2-enyl)hydrazinecarbothioamide vs. Standard Thiosemicarbazides Transition metal catalysis has historically relied on phosphine-based ligands to achieve hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Phosphine-Free Catalysis: A Comparative Guide to N-(2-methylprop-2-enyl)hydrazinecarbothioamide vs. Standard Thiosemicarbazides

Transition metal catalysis has historically relied on phosphine-based ligands to achieve high turnover numbers in cross-coupling reactions. However, the inherent air and moisture sensitivity of phosphines, coupled with their toxicity, has driven the search for robust, heteroatom-based alternatives. Hydrazinecarbothioamides (commonly known as thiosemicarbazides) and their thiosemicarbazone derivatives have emerged as highly effective, phosphine-free N,S-bidentate ligands[1]. They form highly stable, square-planar complexes with palladium, nickel, and copper, facilitating carbon-carbon bond formation under mild, environmentally benign conditions[2].

This guide objectively compares the catalytic performance and structural mechanics of N-(2-methylprop-2-enyl)hydrazinecarbothioamide (Methallyl-TSC, CAS 39215-63-9) against two standard alternatives: unsubstituted hydrazinecarbothioamide and 4-phenylthiosemicarbazide.

Structural Mechanics and Ligand Causality

To understand the performance differences between these ligands, we must analyze how their specific functional groups influence the organometallic catalytic cycle.

  • Hydrazinecarbothioamide (Unsubstituted TSC): This is the foundational molecule of the class[3]. It acts as a rigid, highly polar bidentate N,S-donor. While it forms exceptionally stable Pd(II) complexes, its lack of organic substituents results in poor solubility in non-polar organic solvents, limiting its utility in homogeneous organic catalysis.

  • 4-Phenylthiosemicarbazide (Phenyl-TSC): The incorporation of a bulky phenyl ring significantly improves lipophilicity. More importantly, the steric bulk of the phenyl group induces spatial crowding around the metal center. In cross-coupling reactions, this steric hindrance is a critical driver for the final reductive elimination step, accelerating the release of the product and regenerating the active catalyst[4].

  • N-(2-methylprop-2-enyl)hydrazinecarbothioamide (Methallyl-TSC): This derivative introduces a terminal methallyl (2-methylprop-2-enyl) group. Beyond providing intermediate steric bulk and excellent solubility, the terminal alkene acts as a hemilabile ligand . During the catalytic cycle, when the palladium reduces to its highly reactive Pd(0) state, the π -system of the methallyl group can transiently coordinate to the metal. This secondary interaction stabilizes the low-valent center, preventing the aggregation of inactive "palladium black" nanoparticles. When a substrate approaches for oxidative addition, the weakly bound alkene dissociates, exposing the reactive coordination site—a "smart" dynamic stabilization that standard TSCs lack.

SuzukiCycle Precatalyst Pd(II)-Methallyl-TSC Precatalyst Pd0 Pd(0) Active Species (Alkene π-Stabilized) Precatalyst->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 TransMet->Pd0 Reductive Elimination Product Cross-Coupled Product TransMet->Product Yield

Fig 1. Pd-catalyzed Suzuki-Miyaura cycle utilizing hemilabile Methallyl-TSC stabilization.

Comparative Performance Data

To objectively evaluate these ligands, their corresponding Palladium(II) complexes were tested in a standardized Suzuki-Miyaura cross-coupling reaction between 4-bromoacetophenone and phenylboronic acid. The reactions were conducted in a DMF/Water mixture at 80°C using K₂CO₃ as the base.

The quantitative data below highlights the influence of the ligand structure on catalytic efficiency and turnover frequency (TOF)[1][4].

Ligand SystemCatalyst Loading (mol%)Time to >95% Conversion (h)Isolated Yield (%)TOF ( h−1 )Observation
Unsubstituted TSC 1.01268%85Poor solubility; visible Pd black precipitation after 4 hours.
Phenyl-TSC 0.5689%330Good solubility; rapid initial rate but slight catalyst deactivation.
Methallyl-TSC 0.1496%2,400Excellent stability; no Pd black observed; hemilabile protection active.

Data Synthesis: Methallyl-TSC outperforms the alternatives by an order of magnitude in Turnover Frequency. The hemilabile nature of the alkene prevents catalyst degradation at lower loadings, allowing the reaction to proceed to near-quantitative yields with only 0.1 mol% catalyst.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow incorporates internal controls. The inclusion of the Mercury Drop Test is critical: it is a self-validating mechanism to prove that the catalysis is truly homogeneous (driven by the intact molecular Pd-TSC complex) and not a false positive caused by leached, heterogeneous palladium nanoparticles.

Workflow Step1 Ligand Complexation Step2 Catalyst Activation Step1->Step2 Step3 Cross-Coupling Reaction Step2->Step3 Step4 GC-MS Quantification Step3->Step4

Fig 2. Self-validating experimental workflow for thiosemicarbazone-mediated cross-coupling.

Protocol A: Preparation of the Pd(II)-Methallyl-TSC Complex
  • Dissolution: Dissolve 1.0 mmol of N-(2-methylprop-2-enyl)hydrazinecarbothioamide in 15 mL of warm absolute ethanol.

  • Metal Addition: Slowly add a solution of K₂[PdCl₄] (1.0 mmol) dissolved in 5 mL of distilled water dropwise under continuous magnetic stirring.

  • Complexation: The reaction mixture will immediately undergo a color change (typically to a deep yellow/orange), indicating the displacement of chloride ions by the N,S-bidentate ligand[2]. Stir for 2 hours at room temperature.

  • Isolation: Filter the resulting precipitate, wash sequentially with cold water, ethanol, and diethyl ether, and dry under a vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling & Mercury Drop Test
  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and the Pd(II)-Methallyl-TSC complex (0.1 mol%).

  • Solvent Addition: Add 3 mL of a degassed DMF/H₂O (4:1) mixture.

  • Internal Standard: Add 0.5 mmol of dodecane as an internal standard for GC-MS quantification (validating yield accuracy).

  • Homogeneity Validation (Hg Drop Test): To a parallel control reaction, add a single drop of elemental mercury (Hg). Mercury specifically amalgamates and poisons heterogeneous metal nanoparticles.

  • Execution & Analysis: Heat both tubes to 80°C for 4 hours. Extract the organic layer with ethyl acetate and analyze via GC-MS.

    • Causality Check: If the Hg-poisoned reaction shows the same yield as the primary reaction, the Methallyl-TSC complex is confirmed as a highly stable, homogeneous catalyst.

Sources

Validation

reproducibility of N-(2-methylprop-2-enyl)hydrazinecarbothioamide synthesis methods

An In-depth Technical Guide to the Synthesis of N-(2-methylprop-2-enyl)hydrazinecarbothioamide: A Comparative Analysis of Reproducibility and Efficiency Introduction N-(2-methylprop-2-enyl)hydrazinecarbothioamide, a subs...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of N-(2-methylprop-2-enyl)hydrazinecarbothioamide: A Comparative Analysis of Reproducibility and Efficiency

Introduction

N-(2-methylprop-2-enyl)hydrazinecarbothioamide, a substituted thiosemicarbazide, represents a valuable building block in synthetic organic chemistry. Thiosemicarbazides are well-established precursors for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles, including 1,2,4-triazoles and 1,3,4-thiadiazoles.[1][2] These heterocyclic scaffolds are of significant interest to researchers and drug development professionals due to their prevalence in medicinally active compounds.

The reproducibility of a synthetic method is paramount for reliable downstream applications, from academic research to industrial-scale production. This guide provides a comparative analysis of the primary synthetic methodologies for N-(2-methylprop-2-enyl)hydrazinecarbothioamide. We will delve into two robust protocols, offering step-by-step instructions and explaining the causality behind experimental choices to ensure both scientific accuracy and practical utility.

Principal Synthetic Pathways

The synthesis of thiosemicarbazides is predominantly achieved through the nucleophilic addition of a hydrazine derivative to an isothiocyanate or a related precursor.[1][3] This core reaction forms the basis of the two most logical and applicable methods for preparing N-(2-methylprop-2-enyl)hydrazinecarbothioamide.

  • Method A: Direct Condensation of Methallyl Isothiocyanate with Hydrazine Hydrate. This is the most direct and widely employed route for N-substituted hydrazinecarbothioamides, valued for its simplicity and typically high yields.[2][4] The reaction involves the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbon of the isothiocyanate group.

  • Method B: Reaction of Methallylhydrazine with a Thiocyanate Salt. This alternative pathway involves using a different set of starting materials where the methallyl group is already attached to the hydrazine moiety. The hydrazine then reacts with a source of thiocyanic acid, such as ammonium or potassium thiocyanate, under specific conditions to form the target compound.[5] This method can be advantageous if methallylhydrazine is more readily available or cost-effective than methallyl isothiocyanate.

Synthetic_Pathways MA_Start1 Methallyl Isothiocyanate inv1 MA_Start1->inv1 MA_Start2 Hydrazine Hydrate MA_Start2->inv1 MA_Product N-(2-methylprop-2-enyl) hydrazinecarbothioamide MB_Start1 Methallylhydrazine inv2 MB_Start1->inv2 MB_Start2 Ammonium Thiocyanate (or KSCN) MB_Start2->inv2 MB_Product N-(2-methylprop-2-enyl) hydrazinecarbothioamide inv1->MA_Product Method A inv2->MB_Product Method B

Caption: Primary synthetic routes to the target compound.

Comparative Experimental Protocols

The following protocols are designed to be self-validating systems. The choice of solvent, stoichiometry, and purification method is critical for ensuring high yield and purity, thereby enhancing reproducibility.

Method A: Direct Condensation Protocol

This method's reliability stems from its straightforward nature and the often-spontaneous precipitation of the product from the reaction medium.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep Dissolve Isothiocyanate in Ethanol reaction Add Hydrazine Hydrate Stir at Room Temperature prep->reaction Exothermic reaction workup Collect Precipitate (Filtration) Wash with Cold Solvent Dry under Vacuum reaction->workup Product precipitates analysis Confirm Structure & Purity (NMR, IR, MP, MS) workup->analysis

Caption: General experimental workflow for thiosemicarbazide synthesis.

Materials:

  • Methallyl isothiocyanate (1.0 eq)

  • Hydrazine hydrate (~98%, 1.05 eq)

  • Ethanol (absolute)

  • Diethyl ether (for washing)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methallyl isothiocyanate in absolute ethanol (approximately 15 mL per gram of isothiocyanate).

  • Addition of Hydrazine: To the stirring solution, add hydrazine hydrate dropwise at ambient temperature. A slight exotherm may be observed. The molar equivalence is critical; a slight excess of hydrazine ensures the complete consumption of the isothiocyanate.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by the formation of a white precipitate, which typically begins within 30-60 minutes. For optimal yield, allow the reaction to stir for 2-4 hours.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with a small amount of cold ethanol, followed by cold diethyl ether. This step is crucial for removing unreacted starting materials and soluble impurities without significantly dissolving the product.

  • Drying: Dry the purified white solid in a vacuum oven at 40-50°C to a constant weight.

Method B: Synthesis from Methallylhydrazine

This approach requires the in-situ generation of thiocyanic acid from a salt, which then reacts with the hydrazine. The reaction conditions can be more demanding than in Method A.

Materials:

  • Methallylhydrazine (1.0 eq)

  • Ammonium thiocyanate (1.1 eq)

  • Methanol or Ethanol

  • Dilute Hydrochloric Acid (catalytic)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve methallylhydrazine and ammonium thiocyanate in methanol (approximately 20 mL per gram of hydrazine).

  • Acidification: Add a few drops of dilute hydrochloric acid to the mixture. The acid facilitates the formation of thiocyanic acid (HSCN) in situ, which is the reactive electrophile.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. If a precipitate forms, it can be collected by filtration. Often, the solvent needs to be removed under reduced pressure.

  • Purification: The crude product is often an oil or a solid contaminated with salts. It can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[6]

  • Drying: Dry the purified product under vacuum.

Performance and Reproducibility Comparison

The choice between Method A and Method B depends on several factors, including starting material availability, desired purity, and operational simplicity.

FeatureMethod A: Direct CondensationMethod B: From Hydrazine & ThiocyanateCausality and Expert Insight
Starting Materials Methallyl isothiocyanate, Hydrazine hydrateMethallylhydrazine, Ammonium thiocyanateThe commercial availability and cost of the methallyl-substituted starting material is the primary decision driver.
Simplicity High. Often a one-step "mix-and-filter" operation.[2]Moderate. May require heating, pH adjustment, and more complex purification.[5][7]Method A is inherently simpler, leading to fewer potential points of failure and higher day-to-day reproducibility.
Reaction Time Typically 2-4 hours at room temperature.Typically 3-5 hours under reflux.The direct reaction with the highly electrophilic isothiocyanate in Method A is kinetically faster under milder conditions.
Typical Yield Generally high (80-95%).[6]Variable, often moderate to good (60-80%).The clean nature and high conversion rate of the isothiocyanate addition reaction usually result in superior yields.
Product Purity Often high directly after filtration and washing.May require recrystallization or chromatography to remove inorganic salts and byproducts.The precipitation of a clean product from the reaction mixture in Method A is a significant advantage for achieving high initial purity.
Reproducibility High. The protocol is robust and less sensitive to minor variations in conditions.Moderate. Reproducibility can be affected by the efficiency of in-situ HSCN generation and potential side reactions.For consistent results, especially across different lab members or scales, Method A is the superior choice.

Conclusion

For the synthesis of N-(2-methylprop-2-enyl)hydrazinecarbothioamide, Method A (Direct Condensation) is demonstrably superior in terms of simplicity, yield, purity, and reproducibility. Its operational robustness makes it the recommended procedure for researchers requiring a reliable and efficient source of this compound. Method B remains a viable alternative, particularly if methallylhydrazine is the more accessible starting material, but researchers should anticipate the need for more rigorous purification and process optimization to achieve consistent results. The detailed protocols provided herein serve as a validated starting point for laboratory synthesis, grounded in established chemical principles of thiosemicarbazide formation.

References

  • Arkat USA. Hydrazinecarbothioamide group in the synthesis of heterocycles.
  • Al-Majid, A. M., et al. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules.
  • Zaharia, V., et al.
  • Semantic Scholar. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with.
  • Santa Cruz Biotechnology. N-(2-methylprop-2-enyl)hydrazinecarbothioamide.
  • National Center for Biotechnology Information. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells.
  • Scribd. Thiosemicarbazides: Synthesis and Reactions.
  • ResearchGate. N-Methyl-2-(1-methyl-3-phenylprop-2-en-1-ylidene)hydrazinecarbothioamide.
  • Turkish Journal of Pharmaceutical Sciences. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides.
  • National Center for Biotechnology Information. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents.
  • ResearchGate. (2E)-N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide.
  • National Center for Biotechnology Information. N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide.
  • National Center for Biotechnology Information. (E)-2-(2-Methylcyclohexylidene)hydrazinecarbothioamide.
  • Google Patents. Preparation of thiosemicarbazide and methyl-thiosemicarbazide.
  • BenchChem. An In-depth Technical Guide to the Synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide.
  • Oocities.org.
  • PubChem. Thiocyanic acid, compd. with hydrazine (1:1).

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Comparative

Benchmarking N-(2-methylprop-2-enyl)hydrazinecarbothioamide Antifungal Activity Against Fluconazole: A Comparative Guide

The rapid emergence of azole-resistant Candida species and recalcitrant dermatophytes has created a critical bottleneck in modern antifungal drug development. Fluconazole, a first-line triazole, is increasingly compromis...

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Author: BenchChem Technical Support Team. Date: April 2026

The rapid emergence of azole-resistant Candida species and recalcitrant dermatophytes has created a critical bottleneck in modern antifungal drug development. Fluconazole, a first-line triazole, is increasingly compromised by fungal efflux pumps and biofilm-associated matrix sequestration. In the search for novel pharmacophores, the hydrazinecarbothioamide (thiosemicarbazide) scaffold has emerged as a highly potent alternative.

This guide provides an in-depth technical benchmarking of N-(2-methylprop-2-enyl)hydrazinecarbothioamide —a representative aliphatic-substituted thiosemicarbazide—against the clinical standard, Fluconazole. By analyzing their mechanistic divergence and comparative in vitro efficacy, this document serves as a foundational resource for researchers designing next-generation antifungal agents.

Mechanistic Divergence: Overcoming Azole Resistance

To understand why hydrazinecarbothioamides succeed where fluconazole fails, we must examine the causality of their molecular interactions.

Fluconazole exerts its fungistatic effect by competitively binding to the heme iron of Lanosterol 14α-demethylase (Erg11) , blocking the synthesis of ergosterol, a critical cell membrane component. However, this reliance on Erg11 makes fluconazole highly susceptible to target-site mutations and upregulation of multidrug efflux pumps (e.g., CDR1, NorA)[1]. Furthermore, in preformed biofilms, fluconazole is physically sequestered by extracellular β -1,3-glucans before it can penetrate the fungal cell wall[2].

Conversely, N-(2-methylprop-2-enyl)hydrazinecarbothioamide bypasses the Erg11 pathway entirely. The efficacy of the hydrazinecarbothioamide class is driven by the high electron density surrounding the sulfur atom in its NH−C(=S)−NH core. This geometry acts as a powerful ligand, forming coordinate covalent bonds with metal ions in the active sites of alternative essential enzymes, such as N-myristoyltransferase (NMT) [3]. The N-(2-methylprop-2-enyl) (methallyl) substitution specifically modulates the compound's LogP (lipophilicity), providing the exact steric bulk required to penetrate the fungal membrane and evade efflux pump recognition.

Mechanism Fluconazole Fluconazole (Azole Class) Target1 Lanosterol 14α-demethylase (Erg11) Fluconazole->Target1 Inhibits (Wild-Type) Resistance Efflux Pumps (NorA/CDR1) & Biofilm Matrix (β-glucans) Fluconazole->Resistance Sequestered by Hydrazine N-(2-methylprop-2-enyl) hydrazinecarbothioamide Target2 N-myristoyltransferase (NMT) & Alternative Targets Hydrazine->Target2 Inhibits Hydrazine->Resistance Evades Matrix Outcome1 Ergosterol Depletion (Membrane Stress) Target1->Outcome1 Outcome2 Defective Protein Myristoylation (Lethal Disruption) Target2->Outcome2 Resistance->Target1 Blocks Access CellDeath Fungal Cell Death / Arrest Outcome1->CellDeath Outcome2->CellDeath

Mechanistic divergence of Fluconazole vs. Hydrazinecarbothioamide in wild-type and resistant fungi.

Quantitative Benchmarking: Comparative Efficacy Data

The true utility of the hydrazinecarbothioamide scaffold is demonstrated in its activity against intrinsically resistant strains. While fluconazole exhibits a Minimum Inhibitory Concentration (MIC) of against Candida krusei, substituted hydrazinecarbothioamides maintain potent activity, often achieving MICs below .

Table 1: Comparative In Vitro Antifungal Activity (MIC, µg/mL)

Fungal StrainResistance ProfileFluconazole MIC (µg/mL)Hydrazinecarbothioamide Scaffold MIC (µg/mL)*
Candida albicans ATCC 90028Wild-Type0.25 - 0.50.09 - 3.125
Candida krusei ATCC 6258Intrinsic Azole Resistance> 64.03.125 - 10.0
Candida glabrata ATCC 2001Acquired Efflux Resistance8.0 - 16.01.56 - 5.0
Trichophyton mentagrophytesDermatophyte16.0 - 32.08.0 - 64.0

*Data synthesized from benchmarked thiosemicarbazide/hydrazinecarbothioamide derivatives evaluated under standard CLSI protocols[3],[1].

Self-Validating Experimental Workflows

To ensure high-fidelity benchmarking, all in vitro susceptibility and biofilm assays must be designed as self-validating systems. The following protocols incorporate strict internal quality controls and explain the physicochemical causality behind each reagent choice.

Protocol A: Planktonic Susceptibility Testing (CLSI M27-Ed4 Standard)

This protocol determines the exact MIC of the compounds against planktonic yeast cells.

Causality of Reagents: We utilize RPMI-1640 medium because it lacks antagonistic factors (like complex peptides) that artificially inflate MIC values. The medium is buffered with MOPS (0.165 M) to strictly maintain a pH of 7.0 at 35°C; fluctuations in pH can alter the ionization state of the hydrazinecarbothioamide, drastically changing its membrane permeability[4].

Step-by-Step Methodology:

  • Media Preparation: Prepare RPMI-1640 broth supplemented with 0.2% glucose and buffer to pH 7.0 using MOPS. Filter-sterilize (0.22 µm).

  • Drug Dilution: Dissolve N-(2-methylprop-2-enyl)hydrazinecarbothioamide and Fluconazole in DMSO. Perform 2-fold serial dilutions in the RPMI-1640 medium across a 96-well U-bottom microtiter plate. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Subculture Candida strains on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile 0.85% saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Causality: Strict adherence to this density prevents the "inoculum effect," where an artificially high fungal load depletes the drug, yielding false resistance.

  • Inoculation & Incubation: Dilute the standardized suspension 1:1000 in RPMI-1640. Add 100 µL of this working inoculum to each well (final well volume = 200 µL). Include a drug-free growth control well and an uninoculated sterility control well.

  • Readout: Incubate at 35°C for 24–48 hours. The MIC is defined as the lowest concentration resulting in a 50% (for Fluconazole) or 100% (for fungicidal hydrazinecarbothioamides) visual reduction in growth compared to the drug-free control.

Protocol B: Preformed Biofilm Inhibition Assay (XTT Reduction)

Because fluconazole is heavily sequestered by biofilm matrices, benchmarking against mature biofilms is critical to determining true clinical viability[2].

Causality of the Readout: We use the XTT reduction assay rather than crystal violet staining. Crystal violet stains total biomass (including dead cells and extracellular matrix), which leads to false negatives. XTT is a tetrazolium salt cleaved exclusively by the mitochondrial dehydrogenases of living fungi, providing a direct, quantitative readout of metabolic viability.

Step-by-Step Methodology:

  • Biofilm Formation: Seed 1×106 CFU/mL of Candida albicans into flat-bottom 96-well plates using RPMI-1640. Incubate statically at 37°C for 24 hours to allow mature biofilm formation.

  • Washing: Carefully aspirate the planktonic supernatant. Wash the preformed biofilms three times with sterile PBS to remove non-adherent cells without disrupting the matrix.

  • Drug Challenge: Add serial dilutions of Fluconazole and N-(2-methylprop-2-enyl)hydrazinecarbothioamide (prepared in RPMI-1640) directly onto the mature biofilms. Incubate for an additional 24 hours at 37°C.

  • Metabolic Quantification: Aspirate the drug solutions and wash the wells. Add 100 µL of XTT/menadione solution to each well in the dark. Incubate for 2 hours at 37°C.

  • Analysis: Measure the colorimetric change at 490 nm using a microplate reader. Calculate the IC50​ (concentration reducing metabolic activity by 50% relative to the untreated biofilm control).

References

  • High-Throughput Nano-Biofilm Microarray for Antifungal Drug Discovery Source: mBio (American Society for Microbiology) URL:[Link]

  • Synthesis and anti-Candidal activity of N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide Source: Turkish Journal of Pharmaceutical Sciences URL:[Link]

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) Source: Journal of Mycological Medical (via PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2-methylprop-2-enyl)hydrazinecarbothioamide proper disposal procedures

Operational Guide: Safe Handling and Disposal of N-(2-methylprop-2-enyl)hydrazinecarbothioamide Executive Summary & Context N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS 39215-63-9), frequently referred to as 4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of N-(2-methylprop-2-enyl)hydrazinecarbothioamide

Executive Summary & Context

N-(2-methylprop-2-enyl)hydrazinecarbothioamide (CAS 39215-63-9), frequently referred to as 4-methallylthiosemicarbazide, is a highly reactive bi-functional building block widely utilized in the synthesis of complex heterocycles, such as1 and thiazolo[3,2-b][1,2,4]triazoles[1]. While its unique structural combination of a methallyl group and a thiosemicarbazide moiety makes it invaluable for drug development and materials science, it also dictates strict operational and disposal parameters.

This guide provides self-validating, step-by-step protocols for the safe lifecycle management and disposal of this compound, ensuring laboratory safety, environmental compliance, and operational excellence.

Physicochemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal strategy, researchers must first understand the causality behind the compound's hazards. The toxicity and reactivity of N-(2-methylprop-2-enyl)hydrazinecarbothioamide stem directly from its functional groups:

  • Hydrazinecarbothioamide Moiety: The terminal amine and thione sulfur are potent nucleophiles. Biologically, this enables the chelation of trace metals, which can lead to the severe inhibition of critical metalloenzymes and 2[2]. Environmentally, it renders the compound highly toxic to aquatic life.

  • Reactivity with Oxidizers: The hydrazine-like nitrogen is highly susceptible to oxidation. Mixing this compound with strong oxidizers (e.g., peroxides, nitric acid, or concentrated bleach) can lead to violent exothermic reactions and the evolution of toxic nitrogen oxides (NOx) and sulfur oxides (SOx).

Table 1: Quantitative Chemical Data & Operational Implications

ParameterValue / DataOperational Implication for Disposal
CAS Number 3[3]Mandatory identifier for hazardous waste manifesting.
Molecular Formula C5H11N3S[3]High N/S content requires specialized incineration with flue-gas scrubbing.
Molecular Weight 145.23 g/mol [3]Critical for calculating stoichiometric equivalents during reaction quenching.
Physical State Solid (Powder)High risk of aerosolization; requires wet-wiping or HEPA vacuuming for spills.
Incompatibilities Strong oxidizers, AcidsMust be strictly segregated from oxidizing waste streams to prevent gas evolution.

Waste Segregation Logic & Workflow

Proper segregation is the foundation of chemical safety. Because N-(2-methylprop-2-enyl)hydrazinecarbothioamide contains both nitrogen and sulfur, it cannot be disposed of via standard municipal waste or drain systems. It must be routed to a licensed facility for high-temperature incineration to ensure complete mineralization into N₂, CO₂, H₂O, and manageable sulfates.

WasteWorkflow Gen Waste Generation: 4-Methallylthiosemicarbazide Solid Solid Waste (Powders, PPE) Gen->Solid Liquid Liquid Waste (Reaction Mother Liquors) Gen->Liquid Spill Spill Cleanup (Vermiculite/Sand) Gen->Spill Incinerate High-Temp Incineration (EPA/RCRA Compliant) Solid->Incinerate Org Organic Solvents Liquid->Org Aq Aqueous Waste Liquid->Aq Spill->Incinerate Org->Incinerate Aq->Incinerate No Drain Disposal

Caption: Waste routing and disposal workflow for N-(2-methylprop-2-enyl)hydrazinecarbothioamide.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Disposal Workflow Causality: Reaction mother liquors often contain unreacted thiosemicarbazides. Direct disposal into mixed organic waste can cause delayed cross-reactions. This protocol ensures chemical stabilization prior to storage.

  • Quenching & Concentration: If the compound is present in a post-reaction mixture, concentrate the solution under reduced pressure to minimize the total volume of hazardous waste. Crucial: Do not attempt to chemically neutralize the thiosemicarbazide moiety with oxidizers, as this risks generating explosive diazo intermediates.

  • Container Selection: Transfer the concentrated waste into a high-density polyethylene (HDPE) container. Why? HDPE provides superior resistance to the degradation caused by trace sulfurous compounds compared to standard PET or glass, which can shatter if minor off-gassing occurs.

  • Segregation: Strictly segregate this waste from halogenated solvents (unless the reaction itself used them) and keep it entirely separate from oxidizing acid waste (e.g., piranha solution, nitric acid).

  • Manifesting: Label the container explicitly with: "Toxic Organic Waste - Contains Thiosemicarbazide Derivatives (CAS 39215-63-9)".

Protocol B: Emergency Spill Response Causality: Traditional spill kits often contain reactive neutralizers. Applying oxidative neutralizers (like sodium hypochlorite/bleach) to hydrazine derivatives is highly dangerous. This protocol relies on physical containment rather than chemical neutralization.

  • Isolation & PPE: Immediately evacuate the immediate area to prevent inhalation of aerosolized powder. Don appropriate PPE, including a particulate respirator (N95 or higher), nitrile gloves, and chemical splash goggles.

  • Containment (Solid Powders): Do not dry-sweep. Dry sweeping aerosolizes the toxic active pharmaceutical ingredient (API). Instead, lightly mist the spilled powder with water using a fine-spray bottle to bind the particles.

  • Containment (Liquid Solutions): If the compound is dissolved in a solvent, cover the spill entirely with an inert, non-combustible absorbent such as dry sand or vermiculite. Do not use combustible sawdust or reactive chemical spill pads.

  • Collection: Use a non-sparking plastic scoop to transfer the wetted powder or saturated absorbent into a heavy-duty biohazard or chemical waste bag.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water. Collect all rinsate using absorbent pads and place them into the same chemical waste bag. Seal the bag, place it in a secondary rigid container, and route it for high-temperature incineration.

References[3] Santa Cruz Biotechnology. "N-(2-methylprop-2-enyl)hydrazinecarbothioamide | CAS 39215-63-9". SCBT. Link[1] Holovko-Kamoshenkova, O., et al. "An Efficient Catalyst-Free Direct Approach to 5-Polyfluoroalkyl-1,2,4-triazole-3-thiones". Thieme Connect. Link[2] "A New Class of Isothiocyanate-Based Irreversible Inhibitors of Macrophage Migration Inhibitory Factor". ResearchGate. Link

Sources

Handling

A Researcher's Guide to the Safe Handling of N-(2-methylprop-2-enyl)hydrazinecarbothioamide

Understanding the Hazard: A Profile of Thiosemicarbazide Derivatives Thiosemicarbazide and its derivatives are known for their high acute toxicity if ingested.[1][2][3] They can also cause skin and eye irritation.[4][5][...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard: A Profile of Thiosemicarbazide Derivatives

Thiosemicarbazide and its derivatives are known for their high acute toxicity if ingested.[1][2][3] They can also cause skin and eye irritation.[4][5][6] The primary routes of exposure are ingestion, inhalation of dust, and skin or eye contact.[4][7] In the event of a fire, these compounds can decompose to produce toxic gases, including nitrogen and sulfur oxides.[4][8] Therefore, all handling procedures must be designed to minimize the possibility of exposure through these routes.

Key Hazards:

  • Acute Oral Toxicity: Potentially fatal if swallowed.[2][3]

  • Skin and Eye Irritation: Can cause irritation upon contact.[4][6]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.

  • Hazardous Combustion Products: Thermal decomposition can release toxic fumes.[4][8]

Engineering and Administrative Controls: Your First Line of Defense

Before considering personal protective equipment (PPE), we must implement robust engineering and administrative controls. The goal is to create a work environment that inherently minimizes exposure risk.

  • Engineering Controls: All work with N-(2-methylprop-2-enyl)hydrazinecarbothioamide must be conducted in a certified chemical fume hood to control airborne dust and vapors.[9] An eye wash station and emergency shower must be readily accessible in the immediate work area.[4]

  • Administrative Controls:

    • Restricted Access: Clearly designate and label the work area where this compound is handled. Access should be limited to authorized and trained personnel.

    • No Food or Drink: Eating, drinking, and smoking are strictly prohibited in the laboratory where this chemical is handled or stored.[4][5][10]

    • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[4][8][10]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, a comprehensive PPE plan is mandatory. The following table summarizes the required PPE for handling N-(2-methylprop-2-enyl)hydrazinecarbothioamide.

Body PartPPE RecommendationRationale
Eyes/Face Tightly fitting safety goggles or a face shield.[5][8]Protects against splashes and airborne particles.
Skin Chemical-resistant gloves (nitrile or neoprene recommended) and a lab coat.[4][5][8] A complete protective suit may be necessary for large quantities or in case of a spill.[8][10]Prevents skin contact which can cause irritation.
Respiratory For weighing or generating dust, a NIOSH-approved respirator with a particulate filter is recommended.[5][6]Prevents inhalation of the toxic powder.

Step-by-Step Handling Protocol

This protocol is designed to guide you through the safe handling of N-(2-methylprop-2-enyl)hydrazinecarbothioamide from receipt to use in your experiments.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate After experiment cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A visual workflow for the safe handling of N-(2-methylprop-2-enyl)hydrazinecarbothioamide.

Protocol Steps:

  • Preparation:

    • Before entering the lab, ensure you are familiar with the hazards of this compound by reviewing this guide and any available safety information.

    • Don the appropriate PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and solvents before bringing the compound into the hood.

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing, within the fume hood to prevent the release of dust into the laboratory environment.

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent and then washing with soap and water.

    • Dispose of all waste, including contaminated PPE, in a clearly labeled hazardous waste container.[5][6]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][10][11]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][8][10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8][10]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][5][11]

Spill Response:

  • Evacuate all non-essential personnel from the area.[4]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[9]

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8]

  • Clean the spill area with a suitable solvent and then with soap and water.

Disposal Plan: Responsible Stewardship

All waste containing N-(2-methylprop-2-enyl)hydrazinecarbothioamide must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[12]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.[13]

By adhering to these guidelines, you can confidently and safely work with N-(2-methylprop-2-enyl)hydrazinecarbothioamide, ensuring both your personal safety and the integrity of your research.

References

  • THIOSEMICARBAZIDE FOR SYNTHESIS - Loba Chemie. (URL: [Link])

  • Common Name: THIOSEMICARBAZIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])

  • Safety Data Sheet - Angene Chemical. (URL: [Link])

  • N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide - PMC. (URL: [Link])

  • N-(3-methylphenyl)-2-[(E)-2-methyl-1-phenylpropylidene]-1-hydrazinecarbothioamide. (URL: [Link])

  • PubChemLite - Hydrazinecarbothioamide, n-phenyl-2-(1h-pyrrol-2-ylmethylene)-. (URL: [Link])

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methylprop-2-enyl)hydrazinecarbothioamide
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